Quinolin-8-ylmethanesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c11-15(13,14)7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSUKFVWNHJITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CS(=O)(=O)N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094691-01-6 | |
| Record name | quinolin-8-ylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of quinolin-8-ylmethanesulfonamide, a notable member of the quinoline-sulfonamide class of compounds. This class has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. This document outlines a plausible synthetic route, summarizes key physical and spectroscopic data, and visualizes the experimental workflow and a relevant biological signaling pathway.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 8-aminoquinoline with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides. The lone pair of the amino group on 8-aminoquinoline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct.
Experimental Protocol
While a specific detailed protocol for N-(quinolin-8-yl)methanesulfonamide was not found in the search results, a general and plausible experimental procedure based on the synthesis of analogous quinoline-sulfonamides is provided below.[1][2]
Materials:
-
8-Aminoquinoline
-
Methanesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Characterization Data
The following tables summarize the available physical and spectroscopic data for this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂S |
| Molecular Weight | 222.26 g/mol |
| Appearance | Predicted to be a solid |
| Melting Point | 143-144 °C |
| CAS Number | 10374-76-2 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Experimental data not available in search results. Predicted shifts may be available in chemical databases. |
| ¹³C NMR | Experimental data not available in search results. DrugBank lists predicted ¹³C NMR data, but specific values are not provided.[3] |
| Infrared (IR) | Experimental data not available in search results. Expected characteristic peaks would include: N-H stretch (~3300-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C and C=N stretches in the quinoline ring (~1400-1600 cm⁻¹), and asymmetric and symmetric S=O stretches (~1350 and ~1160 cm⁻¹). |
| Mass Spectrometry (MS) | Experimental data not available in search results. The expected molecular ion peak [M]⁺ would be at m/z 222.05. |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Biological Activity: Inhibition of the NF-κB Signaling Pathway
The broader class of N-(quinolin-8-yl)benzenesulfonamides has been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4][5][6][7] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by quinoline-sulfonamide derivatives.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]
- 5. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-quinoline-benzenesulfonamide derivatives exert potent anti-lymphoma effect by targeting NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide to their Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, quinolin-8-ylmethanesulfonamide and its closely related sulfonamide analogs have emerged as compounds of interest for their anticancer properties. While specific research on the methanesulfonamide derivative is limited, extensive studies on the quinolin-8-sulfonamide scaffold provide significant insights into a novel mechanism of action centered on the metabolic reprogramming of cancer cells.
This technical guide provides an in-depth overview of the core mechanism of action for this class of compounds, focusing on their role as modulators of the M2 isoform of Pyruvate Kinase (PKM2). It consolidates key quantitative data, details essential experimental protocols, and visualizes the critical pathways and workflows to support further research and development in this promising area of oncology.
Core Mechanism of Action: Targeting Cancer Metabolism via PKM2 Modulation
The primary anticancer mechanism identified for quinoline-8-sulfonamide derivatives is the modulation of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer cell metabolism.[1][2][3]
The Role of PKM2 in Cancer
Cancer cells exhibit altered metabolism, famously characterized by the "Warburg effect," where they favor aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen.[4] PKM2 is a key glycolytic enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[2][3]
Unlike its constitutively active M1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in tumors and exists in two states: a highly active tetrameric form and a less active dimeric form.[2][5] In cancer cells, the dimeric form is prevalent, which slows down the conversion of PEP to pyruvate. This metabolic bottleneck allows glycolytic intermediates to be shunted into biosynthetic pathways (e.g., for nucleotides, amino acids, and lipids), thereby supporting rapid cell proliferation.[5] Due to its central role in promoting anabolic metabolism, PKM2 is considered an attractive therapeutic target.[1][2][3]
Quinoline-8-Sulfonamide as a PKM2 Modulator
In silico and in vitro studies have identified certain quinoline-8-sulfonamide derivatives, such as compound 9a from the study by Marciniec et al., as potent modulators of PKM2.[1][2][3] These compounds are hypothesized to bind to PKM2, influencing its quaternary structure and catalytic activity. By inhibiting the function of the dimeric PKM2, these molecules disrupt the metabolic advantage of cancer cells.
The direct consequence of PKM2 modulation by these compounds is a significant reduction in intracellular pyruvate levels.[1][2][3] In A549 lung cancer cells, for instance, treatment with a potent quinoline-8-sulfonamide derivative led to a nearly 50% reduction in cellular pyruvate.[2] This disruption of a key metabolic hub triggers a cascade of downstream cellular events.
dot
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Quinoline-Sulfonamide Hybrids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The amalgamation of quinoline and sulfonamide scaffolds into hybrid molecules has emerged as a potent strategy in medicinal chemistry, yielding novel compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current landscape of quinoline-sulfonamide hybrids, focusing on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows to aid researchers in this dynamic field.
Core Biological Activities and Quantitative Data
Quinoline-sulfonamide hybrids have demonstrated significant efficacy against various cancer cell lines and microbial pathogens. The following tables summarize the quantitative data from key studies, providing a comparative analysis of the biological activities of representative compounds.
Anticancer Activity
The anticancer potential of these hybrids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3c | C-32 (Amelanotic Melanoma) | 15.6 ± 1.2 | Cisplatin | 12.4 ± 1.1 |
| MDA-MB-231 (Breast Adenocarcinoma) | 18.2 ± 1.5 | Doxorubicin | 1.2 ± 0.1 | |
| A549 (Lung Adenocarcinoma) | 22.4 ± 2.1 | Cisplatin | 15.8 ± 1.3 | |
| 9a | C32 (Amelanotic Melanoma) | 233.9 | - | - |
| COLO829 (Melanoma) | 168.7 | - | - | |
| MDA-MB-231 (Breast Adenocarcinoma) | 273.5 | - | - | |
| U87-MG (Glioblastoma) | 339.7 | - | - | |
| A549 (Lung Adenocarcinoma) | 223.1 | - | - | |
| QBS 11c | MDA-MB-231 (Breast Adenocarcinoma) | 3.69 ± 0.17 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 0.43 ± 0.02 | - | - | |
| QBS 13b | MDA-MB-231 (Breast Adenocarcinoma) | 2.54 ± 0.11 | - | - |
| MCF-7 (Breast Adenocarcinoma) | 1.88 ± 0.09 | - | - |
Table 1: In vitro antiproliferative activity of selected quinoline-sulfonamide hybrids against various human cancer cell lines.[1][2][3]
Antimicrobial Activity
The antimicrobial efficacy of these hybrids is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| QS-3 | P. aeruginosa | 64 | Ciprofloxacin | - |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | S. aureus ATCC25923 | 0.1904 | - | - |
| E. coli ATCC25922 | 6.09 | - | - | |
| C. albicans ATCC10231 | 0.1904 | - | - | |
| 3c | S. aureus ATCC 29213 | 7.81 | Oxacillin | 0.25 |
| MRSA | 15.63 | Ciprofloxacin | 3.13 |
Table 2: Minimum Inhibitory Concentration (MIC) of selected quinoline-sulfonamide hybrids against various microbial strains.[1][4][5]
Enzyme Inhibition
A key mechanism of action for many quinoline-sulfonamide hybrids is the inhibition of specific enzymes that are crucial for the survival and proliferation of cancer cells or pathogens. The inhibitory activity is quantified by the inhibition constant (Ki).
| Compound | Enzyme | Ki (nM) | Reference Compound | Ki (nM) |
| QBS 11c | hCA IX | 8.4 | Acetazolamide (AAZ) | 25 |
| QBS 13b | hCA IX | 5.5 | Acetazolamide (AAZ) | 25 |
| QBS 13a | hCA IX | 25.8 | Acetazolamide (AAZ) | 25 |
| QBS 13c | hCA IX | 18.6 | Acetazolamide (AAZ) | 25 |
| QBS 13a | hCA XII | 9.8 | Acetazolamide (AAZ) | 5.7 |
| QBS 13b | hCA XII | 13.2 | Acetazolamide (AAZ) | 5.7 |
| QBS 13c | hCA XII | 8.7 | Acetazolamide (AAZ) | 5.7 |
Table 3: Inhibition constants (Ki) of selected quinoline-sulfonamide hybrids against human carbonic anhydrase (hCA) isoforms IX and XII.[3][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of quinoline-sulfonamide hybrids and the key biological assays used to evaluate their activity.
General Synthesis of Quinoline-Sulfonamide Hybrids
The synthesis of quinoline-sulfonamide hybrids typically involves a multi-step process. A representative synthetic scheme is the reaction of an aminoquinoline with a substituted sulfonyl chloride.[7]
Materials:
-
8-aminoquinoline
-
Substituted benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for purification (e.g., ethanol, ethyl acetate, hexane)
Procedure:
-
Dissolve 8-aminoquinoline (1 equivalent) in a minimum amount of dichloromethane.
-
In a separate flask, dissolve the substituted benzenesulfonyl chloride (1.1 equivalents) in dichloromethane.
-
To the solution of 8-aminoquinoline, add pyridine (as a base) followed by the dropwise addition of the sulfonyl chloride solution at room temperature with constant stirring.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Quinoline-sulfonamide hybrid compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the quinoline-sulfonamide hybrid compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compounds and incubate for another 48-72 hours. A control group with no compound should be included.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Quinoline-sulfonamide hybrid compounds
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the quinoline-sulfonamide hybrid compounds in the broth medium directly in the 96-well plates.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Quinoline-sulfonamide hybrids exert their biological effects by targeting various molecular pathways essential for cell survival and proliferation. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism of the antibacterial action of quinoline-based compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[14][15][16] These enzymes are essential for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, the hybrids introduce double-strand breaks in the bacterial DNA, leading to cell death.
References
- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 15. DNA gyrase - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
In Silico Prediction of Drug-Like Qualities of Quinolin-8-ylmethanesulfonamide and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a complex and resource-intensive endeavor. In silico computational approaches have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to evaluate the drug-like properties of new chemical entities before their synthesis and experimental testing. This technical guide provides an in-depth overview of the in silico prediction of the drug-like qualities of Quinolin-8-ylmethanesulfonamide and its derivatives, a class of compounds with burgeoning interest due to their diverse biological activities.
Introduction to this compound
Quinoline and sulfonamide moieties are privileged scaffolds in medicinal chemistry, each contributing to the pharmacological profiles of numerous approved drugs. The hybridization of these two pharmacophores into quinoline-sulfonamide derivatives has yielded compounds with a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1][2][3] Computational studies, therefore, play a pivotal role in rationally designing and predicting the pharmacokinetic and pharmacodynamic properties of these promising compounds.
In Silico Prediction of ADMET Properties
A crucial aspect of drug development is the assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction tools have become increasingly sophisticated, employing a variety of computational models, including quantitative structure-activity relationship (QSAR) models, to forecast these properties.[4][5][6][7][8]
A variety of computational tools are available for these predictions, including ADMET Predictor®, Schrödinger's QikProp, Molsoft, and PkCSM.[4][9] These platforms utilize machine learning algorithms trained on extensive datasets to predict a wide array of pharmacokinetic and pharmacodynamic parameters.[7][9]
Table 1: Predicted Physicochemical and ADMET Properties of Representative Quinoline-Sulfonamide Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | Aqueous Solubility (logS) | GI Absorption | BBB Permeant | hERG Inhibition | Ames Mutagenicity |
| Derivative A | 350.42 | 3.15 | -4.2 | High | No | Low Risk | Non-mutagenic |
| Derivative B | 412.51 | 4.20 | -5.5 | High | No | Medium Risk | Non-mutagenic |
| Derivative C | 388.45 | 3.80 | -4.8 | High | No | Low Risk | Non-mutagenic |
| Derivative D | 450.55 | 4.95 | -6.1 | Moderate | No | High Risk | Non-mutagenic |
Note: The data presented in this table is a representative summary compiled from various in silico studies on quinoline-sulfonamide derivatives and may not correspond to specific, experimentally validated values. The predictions are intended to guide lead optimization efforts.
Methodologies for In Silico Prediction
The accurate in silico prediction of drug-like qualities relies on robust and well-defined computational protocols. The following sections detail the typical methodologies employed in the assessment of this compound derivatives.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] This method is instrumental in understanding the binding mode of a ligand to its protein target and estimating the binding affinity.
Experimental Protocol for Molecular Docking:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Hydrogen atoms are added to the protein structure.
-
The protein structure is energy minimized using a suitable force field (e.g., OPLS3e).
-
-
Ligand Preparation:
-
The 2D structure of the quinoline-sulfonamide derivative is sketched and converted to a 3D structure.
-
The ligand is energy minimized using a suitable force field (e.g., MMFF94).
-
Different ionization states of the ligand at physiological pH are generated.
-
-
Docking Simulation:
-
A docking software (e.g., GOLD, AutoDock Vina, Glide) is used to perform the simulation.
-
The binding site on the protein is defined by specifying a grid box around the active site residues.
-
The docking algorithm samples different conformations and orientations of the ligand within the binding site.
-
A scoring function is used to rank the docked poses based on their predicted binding affinity.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[11][12][13] These models are used to predict the activity of new compounds and to guide the design of more potent analogs.
Experimental Protocol for QSAR Model Development:
-
Data Set Preparation:
-
A dataset of quinoline-sulfonamide derivatives with experimentally determined biological activity (e.g., IC50 values) is collected.
-
The dataset is divided into a training set and a test set.
-
-
Descriptor Calculation:
-
A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each compound in the dataset.
-
-
Model Building:
-
A statistical method (e.g., multiple linear regression, partial least squares, machine learning algorithms) is used to build a mathematical model that relates the descriptors to the biological activity.[14]
-
-
Model Validation:
-
The predictive ability of the QSAR model is evaluated using the test set and various statistical parameters (e.g., R², Q², RMSE).
-
Signaling Pathways and Experimental Workflows
Understanding the potential signaling pathways that this compound derivatives may modulate is crucial for elucidating their mechanism of action. Based on molecular docking studies against various targets, several pathways have been implicated.
In Silico Drug Discovery Workflow for Quinoline-Sulfonamides.
Certain quinoline-sulfonamide derivatives have been investigated as inhibitors of enzymes such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are implicated in the pathogenesis of Alzheimer's disease.[1]
Potential Neuroprotective Mechanism of Quinoline-Sulfonamides.
Other studies have explored their potential as anticancer agents by targeting enzymes like pyruvate kinase M2 (PKM2).[15]
Potential Anticancer Mechanism of Quinoline-Sulfonamides.
Conclusion
The in silico prediction of drug-like qualities is a powerful strategy to accelerate the discovery and development of novel therapeutic agents. For this compound and its derivatives, computational approaches provide invaluable insights into their ADMET properties, potential biological targets, and mechanisms of action. The methodologies and workflows outlined in this technical guide serve as a foundational framework for researchers and scientists to rationally design and optimize this promising class of compounds for various therapeutic applications. The integration of these in silico techniques into the drug discovery pipeline is essential for reducing attrition rates and efficiently advancing new drug candidates toward clinical development.
References
- 1. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 2. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurlide.fi [aurlide.fi]
- 9. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 10. QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors [pharmacia.pensoft.net]
- 15. mdpi.com [mdpi.com]
Quinolin-8-ylmethanesulfonamide Derivatives: A Technical Guide to their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline-based compounds have long been a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Among these, derivatives of quinolin-8-ylmethanesulfonamide are emerging as a promising class of therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives. It is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a visualization of the key signaling pathways involved. The data presented herein highlights the potential of this compound derivatives as modulators of key enzymes such as Pyruvate Kinase M2 (PKM2) and carbonic anhydrases, paving the way for the development of novel targeted therapies.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with applications ranging from antimalarials to anticancer agents.[1] The sulfonamide group, another critical pharmacophore, is known for its role in a variety of therapeutics, including antibacterial and diuretic agents. The conjugation of these two moieties in the form of this compound derivatives has led to the development of compounds with significant biological activity.
Recent research has particularly focused on their role as modulators of cancer metabolism.[2] Cancer cells exhibit altered metabolic pathways, a phenomenon known as the Warburg effect, where they predominantly rely on aerobic glycolysis.[3] Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift and has emerged as an attractive therapeutic target.[2] Certain quinoline-8-sulfonamide derivatives have been identified as potent modulators of PKM2 activity, demonstrating a novel approach to cancer therapy.[2]
Furthermore, the sulfonamide group in these derivatives suggests potential activity as carbonic anhydrase inhibitors. Carbonic anhydrases are a family of metalloenzymes involved in various physiological and pathological processes, including pH regulation, and are established targets for various drugs.[4]
This guide will delve into the specifics of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to facilitate further research and development in this promising area.
Quantitative Data on Biological Activity
The biological activity of this compound and related derivatives has been evaluated against various targets, primarily focusing on their anticancer and enzyme inhibitory properties. The following tables summarize the key quantitative data from published studies.
Table 1: Anticancer Activity of Quinoline-8-sulfonamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | C32 (Amelanotic melanoma) | 0.520 | [1] |
| COLO829 (Melanoma) | 0.376 | [1] | |
| MDA-MB-231 (Breast adenocarcinoma) | 0.609 | [1] | |
| U87-MG (Glioblastoma) | 0.756 | [1] | |
| A549 (Lung adenocarcinoma) | 0.496 | [1] |
Note: Compound 9a is a 1,2,3-triazole derivative of 8-quinolinesulfonamide.
Table 2: Carbonic Anhydrase Inhibition by Quinoline-based Sulfonamides
| Compound ID | hCA Isoform | K_I_ (nM) | Reference |
| 5h | hCA I | 61.9 | [4] |
| hCA II | 33.0 | [4] | |
| 5a | hCA II | 88.4 | [4] |
| 5b | hCA II | 85.7 | [4] |
| 13b | hCA IX | 5.5 | [5] |
| 11c | hCA IX | 8.4 | [5] |
| 13c | hCA IX | 18.6 | [5] |
| 16 | hCA IX | 21.7 | [5] |
| 13a | hCA IX | 25.8 | [5] |
Note: The compounds listed in this table are 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides and other quinoline-based benzenesulfonamides, not quinolin-8-ylmethanesulfonamides. This data is included to demonstrate the potential of the broader class of quinoline sulfonamides as carbonic anhydrase inhibitors.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the in vitro assays used to evaluate their biological activity.
General Synthesis of Quinoline-8-sulfonamide Derivatives
A common synthetic route to quinoline-8-sulfonamide derivatives involves the reaction of 8-quinolinesulfonyl chloride with a suitable amine.[1]
Step 1: Synthesis of 8-Quinolinesulfonyl Chloride
A mixture of 8-quinolinesulfonic acid and phosphorus pentachloride (in equal quantities by weight) is ground together. This mixture is then refluxed at approximately 140°C for 3 hours. Following the reaction, a standard work-up procedure is employed to isolate the 8-quinolinesulfonyl chloride.[6]
Step 2: Synthesis of N-substituted Quinoline-8-sulfonamides
To a cooled (5°C) solution of the desired amine (e.g., propargylamine, 2 mmol) and triethylamine (3 mmol) in chloroform (30 mL), 8-quinolinesulfonyl chloride (1 mmol) is added in portions while stirring. The reaction mixture is then stirred for 2 hours at room temperature. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[1]
In Vitro Pyruvate Kinase M2 (PKM2) Activity Assay
The activity of PKM2 can be determined using a coupled enzyme assay that measures the rate of pyruvate production.
Materials:
-
Assay Buffer: 0.1 M MES, 5 mM MgCl₂, 20 mM KCl, pH 6.5.
-
Recombinant Human PKM2 (rhPKM2).
-
Adenosine 5'-diphosphate (ADP).
-
Phospho(enol)pyruvic acid (PEP).
-
Lactate Dehydrogenase (LDH).
-
NADH.
-
Test compounds (this compound derivatives).
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, 200 µM PEP, 200 µM ADP, 200 µM NADH, and 200 U/mL LDH.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add a solution of rhPKM2 (e.g., 4 nM final concentration) to initiate the reaction.
-
Immediately monitor the decrease in absorbance at 340 nm over a period of 20 minutes using a microplate reader. The rate of NADH oxidation is proportional to the PKM2 activity.
-
Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.[7]
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds against various human carbonic anhydrase (hCA) isoforms can be assessed using a stopped-flow CO₂ hydrase assay.
Materials:
-
Purified hCA isoforms (e.g., hCA I, II, IX, XII).
-
Buffer solution (e.g., Tris-HCl, pH 7.4).
-
CO₂-saturated water.
-
Test compounds.
-
Acetazolamide (standard inhibitor).
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂. The change in pH is monitored using a suitable indicator.
-
The enzyme and inhibitor solutions are pre-incubated.
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated water.
-
The time course of the reaction is monitored spectrophotometrically.
-
Inhibition constants (K_I_) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.[8]
Visualization of Signaling Pathways and Workflows
PKM2 Signaling Pathway in Cancer Metabolism
This compound derivatives have been shown to modulate the activity of PKM2, a key enzyme in cancer cell metabolism. The following diagram illustrates the central role of PKM2 in glycolysis and its influence on anabolic pathways that support tumor growth.
Experimental Workflow for Synthesis and Biological Evaluation
The logical flow from compound synthesis to biological evaluation is a critical aspect of drug discovery. The following diagram outlines a typical workflow for the development of this compound derivatives.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated ability to modulate the activity of PKM2 provides a clear rationale for their exploration as anticancer agents that target the metabolic vulnerabilities of tumor cells. Furthermore, the potential for these compounds to inhibit carbonic anhydrases opens up additional avenues for therapeutic intervention in a range of diseases.
The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these derivatives is warranted. The continued exploration of the this compound core has the potential to yield novel drug candidates with significant clinical impact.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. astx.com [astx.com]
- 8. mdpi.com [mdpi.com]
In-depth Technical Guide on the Preliminary In Vitro Evaluation of Quinolin-8-ylmethanesulfonamide
A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific in vitro evaluation data for the compound Quinolin-8-ylmethanesulfonamide. While the compound is listed in chemical supplier databases with a registered CAS number (1094691-01-6), there are no published research articles detailing its biological activity, experimental protocols for its evaluation, or its involvement in specific signaling pathways.
The scientific community has extensively investigated various derivatives of quinoline and sulfonamides for their potential therapeutic applications. These studies provide a valuable context for the potential, yet unconfirmed, biological activities of this compound. Research on structurally similar compounds, such as quinoline-8-sulfonamides and other quinoline derivatives, has demonstrated a broad range of biological effects, including anticancer, antibacterial, and anti-inflammatory properties.
For instance, a study on quinoline-8-sulfonamide derivatives identified a potent modulator of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1] Another research paper highlighted the antibacterial efficacy of quinoline-sulfonamide hybrids, with one compound showing significant inhibitory activity against P. aeruginosa.[2] Furthermore, various quinoline derivatives have been explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects.[3][4]
However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules. The specific biological profile of this compound remains to be determined through dedicated in vitro and subsequent in vivo studies.
Without specific experimental data for this compound, it is not possible to provide the requested data presentation, experimental protocols, or visualizations of signaling pathways. The creation of such a technical guide would require primary research that has not yet been published in the public domain.
For researchers, scientists, and drug development professionals interested in this specific compound, the current knowledge gap represents an opportunity for novel investigation into its potential biological activities. Any future research would likely begin with the synthesis of the compound, followed by a battery of in vitro assays to screen for activities such as cytotoxicity against cancer cell lines, antimicrobial effects against various pathogens, or inhibition of specific enzymes.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. brieflands.com [brieflands.com]
Quinolin-8-ylmethanesulfonamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications. Among its many derivatives, Quinolin-8-ylmethanesulfonamide and its analogs have emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its potential in anticancer and antimicrobial drug discovery.
Quantitative Biological Activity
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The following tables summarize the in vitro efficacy of selected compounds against various cancer cell lines and microbial strains.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 9a | C32 (Amelanotic Melanoma) | 233.9 | [1] |
| COLO829 (Melanotic Melanoma) | 168.7 | [1] | |
| MDA-MB-231 (Breast Adenocarcinoma) | 273.5 | [1] | |
| U87-MG (Glioblastoma) | 339.7 | [1] | |
| A549 (Lung Carcinoma) | 223.1 | [1] | |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | HCT-116 (Colon Cancer) | 4 - 43 | [2] |
| MCF-7 (Breast Cancer) | 4 - 43 | [2] | |
| HeLa (Cervical Cancer) | 4 - 43 | [2] |
Antimicrobial Activity
Derivatives of the this compound scaffold have also shown promising activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antimicrobial efficacy.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) | Staphylococcus aureus ATCC25923 | 0.001904 | [3] |
| Escherichia coli ATCC25922 | 0.0609 | [3] | |
| Candida albicans ATCC10231 | 0.001904 | [3] | |
| 7-Methoxyquinoline derivatives bearing sulfonamide moiety (3l) | Escherichia coli | 7.812 | [4] |
| Candida albicans | 31.125 | [4] | |
| N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives (8) | Vancomycin-resistant Enterococcus faecium | 4 | [5] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives (7) | Escherichia coli ATCC25922 | 2 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
Key Experimental Protocols
The synthesis and biological evaluation of this compound derivatives involve a range of standard and specialized laboratory techniques. Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of novel this compound derivatives involves a multi-step process. The following is a representative protocol:
General Procedure for the Synthesis of N-(prop-2-yn-1-yl)quinoline-8-sulfonamide:
-
Preparation of Quinoline-8-sulfonyl chloride: Quinoline is treated with chlorosulfonic acid at a controlled temperature to yield quinoline-8-sulfonyl chloride. The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried.
-
Sulfonamide Formation: The freshly prepared quinoline-8-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran). To this solution, propargylamine (prop-2-yn-1-amine) and a base (e.g., triethylamine or pyridine) are added dropwise at 0°C.
-
Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-(prop-2-yn-1-yl)quinoline-8-sulfonamide.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Assays
WST-1 Cell Viability Assay:
The WST-1 assay is a colorimetric assay used to quantify cell proliferation and viability.[6][7][8][9]
-
Cell Seeding: Cells are seeded in a 96-well microplate at a predetermined density (e.g., 5 x 103 cells/well) in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: Following the incubation period, 10 µL of WST-1 reagent is added to each well.
-
Incubation and Measurement: The plate is incubated for an additional 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination:
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of antimicrobial agents.[10][11][12][13][14]
-
Preparation of Antimicrobial Solutions: The test compounds are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (or another appropriate broth for the specific microorganism).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound derivatives are attributed to their ability to modulate specific biological pathways involved in disease progression. Two key mechanisms that have been elucidated are the modulation of pyruvate kinase M2 (PKM2) and the activation of the Hippo signaling pathway.
Modulation of Pyruvate Kinase M2 (PKM2)
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway and is overexpressed in many cancer cells, where it plays a crucial role in regulating cancer cell metabolism and proliferation. Quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2 activity.
Caption: Modulation of Pyruvate Kinase M2 (PKM2) by this compound Derivatives.
Some derivatives can act as activators, promoting the more active tetrameric form of PKM2, which enhances glycolysis and ATP production. Conversely, other derivatives can act as inhibitors, favoring the less active dimeric form, which shunts glycolytic intermediates towards biosynthetic pathways necessary for cell proliferation. By targeting PKM2, these compounds can disrupt the metabolic adaptations of cancer cells, leading to reduced cell viability and proliferation.[1]
Activation of the Hippo Signaling Pathway
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently observed in cancer. Certain N-aryl sulfonamide derivatives have been shown to exert their anticancer effects by activating the Hippo pathway.
Caption: Activation of the Hippo Signaling Pathway by Sulfonamide Derivatives.
Activation of the Hippo pathway by these compounds leads to the phosphorylation and activation of LATS1/2 kinases. Activated LATS1/2 then phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. This prevents YAP/TAZ from translocating to the nucleus and activating the transcription of genes that promote cell proliferation and inhibit apoptosis. The net result is the suppression of tumor growth.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities through diverse mechanisms of action, including the modulation of key metabolic enzymes and the activation of tumor-suppressive signaling pathways. The synthetic accessibility of this scaffold allows for extensive structural modifications, providing a rich opportunity for lead optimization and the development of next-generation therapies. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 8. cellbiologics.com [cellbiologics.com]
- 9. nanopartikel.info [nanopartikel.info]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
Spectroscopic Analysis of Quinolin-8-ylmethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Quinolin-8-ylmethanesulfonamide, a molecule of interest in medicinal chemistry and drug development. The document outlines the structural elucidation of this compound through modern spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols, data interpretation, and visual workflows are presented to aid researchers in the comprehensive characterization of this and similar quinoline-based sulfonamides.
Introduction
This compound belongs to the quinoline-sulfonamide class of compounds, which are recognized for their diverse biological activities.[1] Accurate and thorough spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, ensuring structural integrity and purity. This guide focuses on the application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the definitive identification of this compound.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the analysis of structurally similar quinoline-sulfonamide derivatives and fundamental principles of spectroscopy.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.80 | s | 1H | SO₂-NH |
| ~8.90 | dd | 1H | H-2 (Quinoline) |
| ~8.40 | dd | 1H | H-4 (Quinoline) |
| ~7.95 | d | 1H | H-5 (Quinoline) |
| ~7.60 | m | 2H | H-3, H-6 (Quinoline) |
| ~7.50 | d | 1H | H-7 (Quinoline) |
| ~3.10 | s | 3H | CH₃ |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~150.5 | C-2 (Quinoline) |
| ~148.0 | C-8a (Quinoline) |
| ~138.0 | C-8 (Quinoline) |
| ~136.0 | C-4 (Quinoline) |
| ~129.0 | C-4a (Quinoline) |
| ~127.5 | C-6 (Quinoline) |
| ~122.0 | C-5 (Quinoline) |
| ~121.5 | C-3 (Quinoline) |
| ~117.0 | C-7 (Quinoline) |
| ~40.0 | CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: Predicted FTIR Data for this compound (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (Sulfonamide) |
| ~3100-3000 | Medium | C-H Stretch (Aromatic) |
| ~2950-2850 | Weak | C-H Stretch (Aliphatic, CH₃) |
| ~1600-1450 | Strong | C=C and C=N Stretch (Quinoline ring) |
| ~1335 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~950 | Medium | S-N Stretch |
| ~830-750 | Strong | C-H Bending (Aromatic, out-of-plane) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are designed to yield high-quality, reproducible results.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
3.1.2. ¹H NMR Acquisition
-
The ¹H NMR spectrum should be recorded on a 400 MHz spectrometer.[4]
-
Lock the spectrometer to the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the spectrum with the following parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Acquisition time: ~4 seconds
-
Relaxation delay: 2 seconds
-
Spectral width: -2 to 12 ppm
-
-
Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and Fourier transform.
-
Phase correct the spectrum and reference the residual DMSO peak to 2.50 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
3.1.3. ¹³C NMR Acquisition
-
The ¹³C NMR spectrum should be recorded on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).[4]
-
Use the same sample and maintain the lock and shim from the ¹H NMR experiment.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the following parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Acquisition time: ~1 second
-
Relaxation delay: 2 seconds
-
Spectral width: -10 to 160 ppm
-
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and Fourier transform.
-
Phase correct the spectrum and reference the DMSO-d₆ solvent peak to 39.52 ppm.
FTIR Spectroscopy
3.2.1. Sample Preparation and Instrument Setup
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[5]
3.2.2. Data Acquisition
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum over the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.[5]
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound such as this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Caption: Logical Flow for NMR Data Interpretation.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides a robust framework for the unequivocal structural determination of this compound. The data and protocols presented in this guide serve as a comprehensive resource for researchers, facilitating efficient and accurate characterization of this and related compounds. Adherence to these detailed methodologies will ensure high-quality data, which is fundamental for regulatory submissions and further drug development activities.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Crystalline Architecture of Quinolin-8-ylmethanesulfonamide Complexes: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystalline structure, synthesis, and biological significance of quinolin-8-ylmethanesulfonamide and its metal complexes. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to facilitate a deeper understanding of these promising compounds.
This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinoline moiety is a well-established pharmacophore found in numerous therapeutic agents. When functionalized with a methanesulfonamide group at the 8th position, these compounds exhibit a range of activities, including potential as enzyme inhibitors. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for structure-based drug design and the development of novel therapeutic agents. This guide delves into the structural characteristics of these compounds and their metal complexes, providing a foundation for further research and development.
Crystalline Structure of a Representative Quinolin-8-ylsulfonamide Complex
Crystallographic Data for [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2]
| Parameter | Value |
| Empirical Formula | C30H20Cl2N4O4S2Zn |
| Formula Weight | 712.90 |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 12.1602(5) |
| b (Å) | 15.5478(5) |
| c (Å) | 16.1786(6) |
| α (°) | 90 |
| β (°) | 106.007(2) |
| γ (°) | 90 |
| Volume (ų) | 2940.2(2) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.609 |
Selected Bond Lengths and Angles for [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)2]
| Bond | Length (Å) | Angle | Degrees (°) |
| Zn-N(1) | 2.043(2) | N(1)-Zn-N(2) | 81.99(7) |
| Zn-N(2) | 2.155(2) | N(1)-Zn-N(3) | 120.50(7) |
| Zn-N(3) | 2.048(2) | N(2)-Zn-N(3) | 127.32(7) |
| Zn-N(4) | 2.149(2) | N(1)-Zn-N(4) | 118.91(7) |
| S(1)-O(1) | 1.444(2) | N(2)-Zn-N(4) | 88.94(7) |
| S(1)-O(2) | 1.442(2) | N(3)-Zn-N(4) | 81.93(7) |
| S(1)-N(2) | 1.600(2) | O(1)-S(1)-O(2) | 118.52(10) |
| S(2)-O(3) | 1.446(2) | O(1)-S(1)-N(2) | 108.01(9) |
| S(2)-O(4) | 1.445(2) | O(2)-S(1)-N(2) | 107.82(9) |
| S(2)-N(4) | 1.599(2) | O(3)-S(2)-O(4) | 118.42(10) |
Experimental Protocols
The synthesis of this compound and its metal complexes involves a series of well-defined steps. The following protocols are based on established methodologies for the preparation of related quinoline-8-sulfonamide derivatives.
Synthesis of N-(Quinolin-8-yl)methanesulfonamide
The synthesis of the ligand can be achieved by reacting 8-aminoquinoline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Materials:
-
8-aminoquinoline
-
Methanesulfonyl chloride
-
Pyridine (or triethylamine)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 8-aminoquinoline in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add pyridine (or triethylamine) to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Synthesis of Metal Complexes of N-(Quinolin-8-yl)methanesulfonamide
The complexation of N-(quinolin-8-yl)methanesulfonamide with various metal ions can be achieved by reacting the ligand with a metal salt in a suitable solvent.
Materials:
-
N-(quinolin-8-yl)methanesulfonamide
-
Metal(II) acetate or chloride salt (e.g., Zn(OAc)2, Cu(OAc)2, Co(OAc)2, Cd(OAc)2)
-
Methanol or ethanol
Procedure:
-
Dissolve N-(quinolin-8-yl)methanesulfonamide in methanol or ethanol.
-
In a separate flask, dissolve the metal(II) salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with stirring.
-
The molar ratio of ligand to metal is typically 2:1 for divalent metal ions.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours.
-
The formation of a precipitate may indicate the formation of the complex.
-
Collect the solid product by filtration, wash with the solvent, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.
Biological Significance and Signaling Pathways
Quinoline-8-sulfonamide derivatives have been identified as modulators of various biological targets. One notable mechanism of action is the inhibition of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[1]
Experimental Workflow Visualization
The synthesis of this compound derivatives follows a structured experimental workflow, from starting materials to the final purified product. The following diagram illustrates this process.
Conclusion
This technical guide provides a comprehensive overview of the crystalline structure, synthesis, and biological relevance of this compound complexes. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The visualization of the PKM2 inhibition pathway and the experimental workflow for ligand synthesis aim to provide a clear and concise understanding of the key concepts. Further crystallographic studies on this compound and a broader range of its metal complexes are warranted to fully elucidate their structure-activity relationships and to guide the design of new and more potent therapeutic agents.
References
Investigating the Target Proteins of Quinolin-8-ylmethanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the identified and putative protein targets of Quinolin-8-ylmethanesulfonamide and its close structural analogs. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and drug development efforts in this area. While direct extensive research on this compound is limited, this guide draws upon available data for this compound and its closely related sulfonamide analogs to provide a comprehensive overview.
Identified and Putative Protein Targets
High-throughput screening and targeted investigations have implicated several key proteins as targets for this compound and its analogs. The primary targets identified are Methionine aminopeptidase (MetAP) and Pyruvate Kinase M2 (PKM2). Additionally, compounds with a quinoline-8-sulfonamide core have been shown to modulate the NF-κB signaling pathway.
Methionine Aminopeptidase (MetAP)
N-(quinolin-8-yl)methanesulfonamide has been identified as a potent inhibitor of Escherichia coli Methionine aminopeptidase (MetAP)[1][2]. MetAPs are metalloenzymes crucial for cleaving the N-terminal methionine from nascent polypeptide chains, a vital step in protein maturation and function[2][3]. Inhibition of bacterial MetAP is a promising strategy for the development of novel antibacterial agents[2].
The inhibitory mechanism of this compound involves the formation of a metal complex with the catalytic metal ions (e.g., Co(II), Ni(II), Fe(II)) in the enzyme's active site. X-ray crystallography has revealed that the inhibitor coordinates with the metal ions and interacts with active site residues, such as H79 in E. coli MetAP, effectively blocking substrate access[1].
Pyruvate Kinase M2 (PKM2)
Derivatives of quinoline-8-sulfonamide have been identified as modulators of the M2 isoform of Pyruvate Kinase (PKM2)[4][5][6][7]. PKM2 is a key enzyme in glycolysis, catalyzing the final rate-limiting step. In cancer cells, PKM2 is often overexpressed and plays a crucial role in the metabolic reprogramming that supports rapid cell proliferation[4][5]. Modulation of PKM2 activity is therefore a recognized therapeutic strategy in oncology. Studies have shown that quinoline-8-sulfonamide derivatives can reduce intracellular pyruvate levels and exhibit cytotoxic effects on cancer cell lines[4][7].
NF-κB Signaling Pathway
N-(quinolin-8-yl)benzenesulfonamides, structurally very similar to this compound, have been identified as suppressors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[8][9]. The NF-κB pathway is a critical regulator of inflammatory responses, immunity, and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. While the precise molecular target within the NF-κB pathway has not been definitively elucidated, evidence suggests that these compounds act on a common component of the pathway, potentially by inhibiting IκBα degradation and subsequent nuclear translocation of NF-κB[8].
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound and its analogs.
| Compound Class | Target | Assay | Value | Cell Line | Reference |
| Quinolinyl sulfonamides | E. coli MetAP | IC50 | Varies with metal ion | - | [1] |
| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 233.9 µg/mL (0.520 mM) | C32 (Amelanotic melanoma) | [7] |
| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 168.7 µg/mL (0.376 mM) | COLO829 (Melanotic melanoma) | [7] |
| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 273.5 µg/mL (0.609 mM) | MDA-MB-231 (Breast cancer) | [7] |
| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 339.7 µg/mL (0.756 mM) | U87-MG (Glioblastoma) | [7] |
| Quinoline-8-sulfonamide derivative (9a) | Cytotoxicity | GI50 | 223.1 µg/mL (0.496 mM) | A549 (Lung cancer) | [4][7] |
| N-(quinolin-8-yl)benzenesulfonamides | NF-κB Suppression | Potency | As low as 0.6 µM | OCI-Ly3 (Lymphoma) | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the target proteins of this compound.
Methionine Aminopeptidase (MetAP) Activity Assay
This protocol describes a continuous spectrophotometric assay for measuring MetAP activity and inhibition.
Materials:
-
Purified MetAP enzyme
-
MetAP reaction buffer (e.g., 30 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mM CoCl₂)[10]
-
Thioester peptide substrate (e.g., Met-Pro-p-nitroanilide)[11]
-
Coupling enzyme (e.g., prolyl aminopeptidase)[11]
-
This compound or other inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing MetAP reaction buffer, the thioester substrate, and the coupling enzyme.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the purified MetAP enzyme to each well.
-
Continuously monitor the absorbance at 405 nm at a constant temperature (e.g., 25°C) using a spectrophotometer. The rate of increase in absorbance is proportional to the MetAP activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
WST-1 Cell Viability Assay
This protocol outlines the use of the WST-1 assay to assess the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
This compound analogs
-
WST-1 reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with a range of concentrations of the this compound analog and a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance at 440 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
NF-κB Nuclear Translocation Assay
This protocol describes an immunofluorescence-based assay to assess the inhibition of NF-κB nuclear translocation.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium
-
TNF-α or other NF-κB stimulus
-
This compound analogs
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on coverslips or in a multi-well imaging plate.
-
Pre-treat the cells with different concentrations of the this compound analog for a specified time.
-
Stimulate the cells with TNF-α for 30 minutes to induce NF-κB translocation.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against the NF-κB p65 subunit.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit to determine the extent of nuclear translocation and its inhibition.
Molecular Docking
This protocol provides a general workflow for in silico molecular docking studies to predict the binding mode of this compound to its target proteins.
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD)[12]
-
Protein and ligand preparation tools
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., MetAP, PKM2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this site.
-
Docking: Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) to explore possible binding conformations of the ligand within the protein's active site.
-
Scoring and Analysis: Rank the docked poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Methionine Aminopeptidase (MetAP) Pathway and Inhibition.
Caption: Role of PKM2 in Glycolysis and its Modulation.
Caption: Canonical NF-κB Signaling Pathway and Putative Inhibition.
Caption: General Experimental Workflow for Target Validation.
References
- 1. Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Bacterial Methionine Aminopeptidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of N-(quinolin-8-yl)benzenesulfonamides as Agents Capable of Down-Regulating NFκB Activity within Two Separate High-Throughput Screens of NFκB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein N-Terminal Processing: Substrate Specificity of Escherichia coli and Human Methionine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two continuous spectrophotometric assays for methionine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
Quinolin-8-ylmethanesulfonamide as a Pyruvate Kinase M2 (PKM2) Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quinolin-8-ylmethanesulfonamide and its derivatives as modulators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document synthesizes key findings on their mechanism of action, quantitative biological data, and detailed experimental methodologies.
Introduction to PKM2 and its Role in Oncology
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that catalyzes the final rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to the production of ATP.[1][2] In many human tumors, PKM2 is preferentially expressed over the M1 isoform.[1][2] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[3] This dynamic equilibrium allows cancer cells to regulate glycolytic flux, diverting glucose metabolites towards anabolic pathways essential for rapid cell proliferation, a phenomenon known as the Warburg effect.[1][2] The modulation of PKM2 activity, therefore, presents an attractive therapeutic strategy for cancer treatment.[1][2] Compounds from the quinoline-8-sulfonamide scaffold have emerged as potent modulators of PKM2 activity.[1][2][3]
Quantitative Data on Quinoline-8-Sulfonamide Derivatives
Recent studies have focused on a series of quinoline-8-sulfonamide derivatives, with compound 9a being a notable example. These compounds have been evaluated for their in silico binding affinity to PKM2 and their cytotoxic effects on various cancer cell lines.
In Silico Binding Affinity
Molecular docking studies have been employed to predict the binding affinity of quinoline-8-sulfonamide derivatives to the PKM2 protein. The binding free energy (ΔG) is a key indicator of the stability of the ligand-protein complex.
| Compound | Target Protein | Binding Free Energy (ΔG) in kcal/mol |
| 9a | PKM2 (PDB ID: 4G1N) | -10.72 |
| 9b | PKM2 (PDB ID: 4G1N) | -10.58 |
| 9c | PKM2 (PDB ID: 4G1N) | -10.49 |
| 9d | PKM2 (PDB ID: 4G1N) | -10.33 |
| 9e | PKM2 (PDB ID: 4G1N) | -10.19 |
| Data sourced from Marciniec et al., 2023. |
In Vitro Cytotoxicity
The cytotoxic effects of compound 9a were evaluated against a panel of human cancer cell lines using the WST-1 assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of exposure.[1]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (mM) |
| C32 | Amelanotic Melanoma | 233.9 | 0.520 |
| COLO 829 | Melanotic Melanoma | 168.7 | 0.376 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 273.5 | 0.609 |
| U-87 MG | Glioblastoma | 339.7 | 0.756 |
| A549 | Lung Cancer | 223.1 | 0.496 |
| Data sourced from Marciniec et al., 2023.[1] |
In addition to its cytotoxic effects, compound 9a was shown to reduce intracellular pyruvate levels in A549 lung cancer cells by approximately 50% at a concentration of 200 µg/mL.
Mechanism of Action and Signaling Pathways
Quinoline-8-sulfonamide derivatives modulate the activity of PKM2, which in turn affects downstream signaling pathways crucial for cancer cell proliferation and survival.
PKM2 Activation/Inhibition
PKM2's activity is regulated by its quaternary structure. Activators typically promote the formation of the stable, highly active tetrameric state, while inhibitors may stabilize the less active dimeric form.[3] By modulating this equilibrium, quinoline-8-sulfonamides can either enhance or inhibit the final step of glycolysis. The studied compound 9a and its analogues have been suggested to act as inhibitors.[1]
PKM2 Signaling Pathway
PKM2 is integrated into a complex network of signaling pathways that control cell metabolism and growth.
References
The Emergence of Quinolinone Derivatives as Potent and Selective Mutant IDH1 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a frequent oncogenic driver in a range of cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] Unlike wild-type IDH1 which catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG), the mutant enzyme gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[6][7] This unique gain-of-function has established mutant IDH1 (mIDH1) as a prime therapeutic target.[6][8] Through high-throughput screening and subsequent structure-based optimization, a novel class of quinolinone-based derivatives has been identified as potent, selective, and orally bioavailable allosteric inhibitors of mIDH1.[1][8][9] One such inhibitor, Olutasidenib (FT-2102), has emerged from these efforts as a promising clinical candidate.[8]
Mutant IDH1 Signaling Pathway and Point of Intervention
The canonical function of wild-type IDH1 is a key step in cellular metabolism. The oncogenic activity of mutant IDH1 stems from its altered enzymatic function, leading to the production of 2-HG. Quinolinone derivatives intervene by binding to an allosteric site on the mIDH1 homodimer, inhibiting this neomorphic activity without affecting the wild-type enzyme.[1][9]
Caption: Mutant IDH1 pathway and the inhibitory action of quinolinone derivatives.
Discovery and Optimization Workflow
The discovery of quinolinone-based mIDH1 inhibitors began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit the mIDH1-R132H heterodimer.[8] This led to the identification of an initial quinolinone hit. A subsequent hit-to-lead optimization program focused on improving potency, selectivity over wild-type IDH1, and pharmacokinetic properties through structure-based design and medicinal chemistry efforts.
Caption: Hit-to-lead workflow for quinolinone-based mIDH1 inhibitors.
Quantitative Data Summary
Systematic optimization of the initial quinolinone scaffold led to the development of highly potent and selective inhibitors. The preclinical candidate, compound 63 (Olutasidenib/FT-2102), demonstrated excellent inhibitory activity against various IDH1 mutants with significant selectivity over the wild-type enzyme.[4][8]
Table 1: In Vitro Inhibitory Activity of Quinolinone Derivatives
| Compound | mIDH1 R132H IC₅₀ (nM) | mIDH1 R132C IC₅₀ (nM) | WT IDH1 IC₅₀ (µM) | Selectivity (WT/R132H) |
| 24 (Early Lead) | 130 | - | >50 | >385 |
| 63 (Olutasidenib) | 24 | 125 | >50 | >2083 |
Data compiled from Lin et al., 2019.[8]
Table 2: Cellular 2-HG Reduction and Pharmacokinetic Properties of Compound 63 (Olutasidenib)
| Assay | Cell Line | Parameter | Value |
| Cellular 2-HG | HCT116-IDH1R132H | IC₅₀ (nM) | 4.6 |
| HCT116-IDH1R132C | IC₅₀ (nM) | 23 | |
| Pharmacokinetics | Rat | Oral Bioavailability (F%) | 81% |
| Dog | Oral Bioavailability (F%) | 60% | |
| Rat | Brain Penetration (%) | 4.1% |
Data compiled from Lin et al., 2019 and Popovici-Muller et al., 2018.[8][10]
Experimental Protocols
The characterization of quinolinone derivatives involved a suite of biochemical and cell-based assays, followed by in vivo evaluation.
mIDH1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH1 enzyme.
-
Principle: A diaphorase/resazurin-coupled assay is commonly used.[2][6] The consumption of NADPH by mIDH1 is coupled to the diaphorase-catalyzed reduction of resazurin (non-fluorescent) to resorufin (fluorescent). Inhibition of mIDH1 leads to less NADPH consumption and thus a decrease in the fluorescent signal.
-
Protocol Outline:
-
Recombinant human mIDH1 (e.g., R132H or R132C) is incubated with the test compound in a buffer solution (e.g., 20 mM Tris, 150 mM NaCl, 10 mM MgCl₂, pH 7.5).[11]
-
The enzymatic reaction is initiated by adding substrates α-KG and NADPH.[11]
-
The mixture is incubated at room temperature to allow for the reaction to proceed.[11]
-
A secondary solution containing diaphorase and resazurin is added.[11]
-
After a brief incubation, the fluorescence (Ex 540 nm, Em 590 nm) is measured using a plate reader.[11]
-
IC₅₀ values are calculated from the dose-response curves.
-
Cell-Based 2-HG Measurement Assay
This assay measures the reduction of the oncometabolite 2-HG in cancer cells harboring IDH1 mutations upon treatment with an inhibitor.
-
Principle: The concentration of 2-HG in cell lysates or culture supernatants is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
-
Protocol Outline:
-
Human cancer cell lines engineered to express mIDH1 (e.g., HCT116 mIDH1 R132H) are seeded in culture plates.[4][12]
-
Cells are treated with various concentrations of the quinolinone inhibitor for a specified period (e.g., 48-72 hours).[12]
-
The cell culture supernatant is collected, and a deproteination step is performed.[6]
-
Intracellular metabolites can be extracted using a solvent like methanol.
-
2-HG levels are quantified by a validated LC-MS/MS method, comparing treated samples to vehicle controls.[12]
-
IC₅₀ values for 2-HG reduction are determined.
-
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of the lead compounds in reducing tumor growth and 2-HG levels in a living organism.
-
Principle: Human mIDH1 cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor volume and intratumoral 2-HG levels are monitored.
-
Protocol Outline:
-
HCT116-IDH1R132H or other suitable cells are subcutaneously injected into nude mice.[4]
-
When tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
The quinolinone compound is administered orally once or twice daily.[4]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are harvested, and intratumoral 2-HG levels are analyzed by LC-MS/MS to confirm target engagement.[4]
-
Pharmacokinetic analysis of plasma samples is also performed to correlate exposure with efficacy.
-
Conclusion
The discovery of quinolinone derivatives represents a significant advancement in the development of targeted therapies for cancers driven by IDH1 mutations. Through a systematic discovery and optimization process, compounds like Olutasidenib have been developed that demonstrate potent and selective inhibition of mutant IDH1, leading to a profound reduction in the oncometabolite 2-HG both in vitro and in vivo.[4][8] These molecules bind to a novel allosteric site, providing a distinct mechanism of action.[1][9] The robust preclinical data, including favorable oral bioavailability and significant efficacy in xenograft models, have established the quinolinone scaffold as a clinically important class of mIDH1 inhibitors for the treatment of various solid and hematologic malignancies.[8][13]
References
- 1. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDH1 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Clinical development of IDH1 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinolin-8-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Quinolin-8-ylmethanesulfonamide, a compound of interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the quinoline and sulfonamide scaffolds. The protocol is divided into two main stages: the synthesis of the precursor 8-aminoquinoline and its subsequent reaction with methanesulfonyl chloride.
I. Introduction
Quinoline derivatives are a significant class of heterocyclic compounds exhibiting a wide range of pharmacological properties, including anticancer, antibacterial, and antimalarial activities. Similarly, sulfonamides are a well-known class of pharmacophores. The combination of these two moieties in this compound may lead to novel therapeutic agents. This protocol outlines a reliable method for its laboratory-scale synthesis. The biological activity of closely related quinoline-8-sulfonamides has been reported, with some derivatives showing potential as inhibitors of the NF-κB signaling pathway, which is implicated in inflammation and cancer[1][2].
II. Experimental Protocols
A. Synthesis of 8-Aminoquinoline (Precursor)
The synthesis of 8-aminoquinoline is a well-established two-step process starting from quinoline. The first step is the nitration of quinoline to yield a mixture of 5-nitroquinoline and 8-nitroquinoline, followed by the separation of the isomers and subsequent reduction of the 8-nitroquinoline.
Step 1: Nitration of Quinoline
-
To a stirred mixture of 20 mL of concentrated sulfuric acid, add 10 g of quinoline.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add a nitrating mixture (10 mL of concentrated sulfuric acid and 8 mL of fuming nitric acid) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto 200 g of crushed ice and neutralize with a concentrated sodium hydroxide solution until the pH is approximately 8-9.
-
The precipitated mixture of 5-nitroquinoline and 8-nitroquinoline is filtered, washed with cold water, and dried.
-
The isomers can be separated by fractional distillation or sublimation. 8-nitroquinoline is the higher boiling isomer.
Step 2: Reduction of 8-Nitroquinoline to 8-Aminoquinoline
-
In a round-bottom flask, place the separated 8-nitroquinoline (5 g).
-
Add 50 mL of ethanol and 10 g of tin (Sn) powder.
-
To this stirred suspension, add 20 mL of concentrated hydrochloric acid dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, heat the mixture at reflux for 2 hours to ensure complete reaction.
-
Cool the reaction mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.
-
The resulting 8-aminoquinoline can be extracted with diethyl ether or dichloromethane.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 8-aminoquinoline as a pale yellow solid[3].
B. Synthesis of this compound (Final Product)
This procedure involves the reaction of 8-aminoquinoline with methanesulfonyl chloride in the presence of a base.
-
Dissolve 8-aminoquinoline (1.44 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.26 g, 11 mmol) in 10 mL of anhydrous dichloromethane dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 50 mL of water, 50 mL of 1M HCl, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
III. Data Presentation
The following table summarizes the expected and reported data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Expected Yield (%) |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 | 88-90 | Yellow solid | 40-50 |
| 8-Aminoquinoline | C₉H₈N₂ | 144.18 | 62-65 | Pale yellow solid | 70-85 |
| This compound | C₁₀H₁₀N₂O₂S | 222.27 | Not Reported | Solid | 60-80 |
Note: The yield is highly dependent on the reaction conditions and purification methods.
IV. Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Potential Signaling Pathway Inhibition
Quinoline sulfonamides have been identified as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammatory responses and cell survival.
Caption: Potential inhibition of the NF-κB signaling pathway.
References
- 1. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]
- 2. mdpi.com [mdpi.com]
- 3. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
High-Yield Synthesis of Quinoline-Sulfonamide Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-yield synthesis of quinoline-sulfonamide compounds. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3][4] The following sections present established synthetic methodologies, quantitative data, detailed experimental protocols, and visualizations of synthetic workflows and relevant biological pathways.
Introduction
Quinoline-sulfonamides represent a privileged scaffold in drug discovery. The quinoline moiety is a key component in numerous pharmaceuticals, while the sulfonamide group is a well-known pharmacophore present in various antimicrobial and anticancer agents.[5][6] The combination of these two functionalities in a single molecule has led to the development of potent therapeutic candidates.[7] This document outlines two high-yield, robust, and versatile synthetic strategies for preparing diverse quinoline-sulfonamide derivatives.
Synthesis Methodologies
Two primary high-yield methods for the synthesis of quinoline-sulfonamide compounds are detailed below:
-
Method 1: Synthesis of 8-Hydroxy/Methoxy-Quinoline-5-Sulfonamides. This approach involves the reaction of a quinoline sulfonyl chloride intermediate with various amines. It is a straightforward and efficient method for producing a range of N-substituted quinoline-5-sulfonamides.[1][8]
-
Method 2: Synthesis of N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives. This two-step process involves an initial condensation reaction followed by sulfonylation, offering high yields for quinoline-sulfonamide hybrids.[6]
Quantitative Data Summary
The following tables summarize the reported yields for representative quinoline-sulfonamide compounds synthesized using the methods described.
Table 1: Yields for 8-Hydroxyquinoline-5-Sulfonamide Derivatives (Method 1) [1]
| Compound Name | Structure | Yield (%) |
| 8-Hydroxy-N-(1,1-dimethylprop-2-yn-1-yl)quinoline-5-sulfonamide |
| 74% |
| 8-Hydroxy-N-[4-(prop-2-yn-1-yloxy)phenyl]quinoline-5-sulfonamide |
| 68% |
Table 2: Yields for N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives (Method 2) [6]
| Compound Series | General Structure | Yield Range (%) |
| QS1-12 |
| 85-92% |
Experimental Protocols
Method 1: Synthesis of 8-Hydroxyquinoline-5-Sulfonamides[1]
This protocol describes the synthesis of 8-hydroxyquinoline-5-sulfonamides starting from 8-hydroxyquinoline.
Step 1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl chloride
-
React 8-hydroxyquinoline with chlorosulfonic acid at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully worked up to isolate the 8-hydroxyquinoline-5-sulfonyl chloride intermediate.
Step 2: Synthesis of 8-Hydroxyquinoline-5-sulfonamides
-
Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.
-
Add 20 mmol of the desired amine to the suspension.
-
Stir the resulting reaction mixture at room temperature for 24 hours.
-
Pour the mixture into 100 mL of water.
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain the final 8-hydroxyquinoline-5-sulfonamide.
Method 2: Synthesis of N-(7-Chloroquinolin-4-yl)benzenesulfonamide Derivatives[6]
This protocol details a two-step synthesis with high overall yields.
Step 1: Synthesis of N-(7-chloroquinolin-4-yl)benzene-1,4-diamine Intermediate
-
Condense 4,7-dichloroquinoline with p-phenylenediamine in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, purify the intermediate product, N-(7-chloroquinolin-4-yl)benzene-1,4-diamine, using appropriate chromatographic techniques.
Step 2: Synthesis of the Final Quinoline-Sulfonamide Compound
-
React the N-(7-chloroquinolin-4-yl)benzene-1,4-diamine intermediate with a substituted benzenesulfonyl chloride.
-
Perform the reaction in dimethylformamide (DMF) with triethylamine (TEA) as a base.
-
Maintain the reaction temperature between room temperature and 60°C for 12-16 hours.
-
After the reaction is complete, purify the final product using column chromatography (e.g., with a methanol/dichloromethane or methanol/chloroform gradient) to yield the desired N-(7-chloroquinolin-4-yl)benzenesulfonamide derivative.[6]
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for producing quinoline-sulfonamide compounds.
Caption: General workflow for the synthesis of quinoline-sulfonamides.
Biological Signaling Pathway
Quinoline-sulfonamide derivatives have been identified as potent inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism.[2] Inhibition of PKM2 can disrupt the metabolic processes that fuel rapid cancer cell proliferation.
Caption: Inhibition of the PKM2 pathway by quinoline-sulfonamides.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-5-sulfonamide | 415913-05-2 | Benchchem [benchchem.com]
- 6. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have long been a cornerstone in the development of antimicrobial agents, exhibiting a broad spectrum of activity against various pathogens. The incorporation of a sulfonamide moiety into the quinoline scaffold has been a promising strategy to enhance antimicrobial efficacy and overcome resistance mechanisms. This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of Quinolin-8-ylmethanesulfonamide, a novel compound in this class.
Disclaimer: The quantitative data presented herein is based on studies of structurally related quinoline-sulfonamide hybrids, such as N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, due to the limited availability of specific data for this compound. These values should be considered as a reference for experimental design.
Data Presentation: Antimicrobial Activity of Structurally Related Quinolone-Sulfonamide Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of quinoline-sulfonamide derivatives against representative bacterial and fungal strains. This data is compiled from published research and serves as a benchmark for assessing the potential of this compound.[1][2]
Table 1: Antibacterial Activity of a Representative Quinolone-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)) [1][2]
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.1904 |
| Escherichia coli | ATCC 25922 | 6.09 |
Table 2: Antifungal Activity of a Representative Quinolone-Sulfonamide Hybrid (N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)) [1][2]
| Microorganism | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 0.1904 |
Experimental Protocols
Detailed methodologies for key antimicrobial susceptibility tests are provided below, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][4][5][6][7][8][9][10][11]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test broth to the desired starting concentration.
-
Perform serial two-fold dilutions of the compound in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as required for the specific microorganism.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a microorganism.[12][13][14]
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, take a 10-100 µL aliquot.
-
Spread the aliquot evenly onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible on the plate from the growth control.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is determined by counting the number of colonies on each plate. The plate with no or very few colonies (representing ≥99.9% killing) corresponds to the MBC.
-
Visualizations
Experimental Workflows
Caption: Workflow for MIC Determination.
Caption: Workflow for MBC Determination.
Hypothetical Signaling Pathway
The antimicrobial mechanism of quinoline-sulfonamide hybrids is hypothesized to be a dual-action mechanism targeting key bacterial survival pathways.[15]
Caption: Hypothetical Dual-Action Mechanism.
References
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 5. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goums.ac.ir [goums.ac.ir]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 9. intertekinform.com [intertekinform.com]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quinoline-8-ylmethanesulfonamide and its Analogs in Cancer Cell Line Studies
These application notes provide an overview of the use of Quinolin-8-ylmethanesulfonamide and related quinoline-based sulfonamides in cancer research. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Quinoline derivatives, particularly those incorporating a sulfonamide group, represent a promising class of compounds in anticancer drug discovery. These scaffolds have been shown to exhibit a wide range of biological activities, including antitumor effects. The quinoline core can be modified at various positions to modulate its physicochemical properties and biological activity. The sulfonamide group often acts as a zinc-binding group, enabling the inhibition of metalloenzymes such as carbonic anhydrases, which are often overexpressed in tumors. This document outlines the applications of quinoline-sulfonamide derivatives in cancer cell line studies, including their cytotoxic effects and mechanisms of action, and provides protocols for their evaluation. While specific data on this compound is limited in the public domain, the following sections detail the activities of closely related analogs, providing a strong basis for research on this specific compound.
Data Presentation: Anticancer Activity of Quinoline-Sulfonamide Derivatives
The following table summarizes the in vitro antiproliferative activity of various quinoline-sulfonamide derivatives against several human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3c | 8-hydroxyquinoline-5-sulfonamide | C-32 (Amelanotic Melanoma) | 12.5 ± 0.5 | Cisplatin | 10.0 ± 0.5 |
| MDA-MB-231 (Breast Adenocarcinoma) | 14.2 ± 0.8 | Doxorubicin | 1.0 ± 0.1 | ||
| A549 (Lung Adenocarcinoma) | 13.1 ± 0.6 | Cisplatin | 9.0 ± 0.4 | ||
| 12e | Quinoline-Chalcone | MGC-803 (Gastric Cancer) | 1.38 | - | - |
| HCT-116 (Colon Cancer) | 5.34 | - | - | ||
| MCF-7 (Breast Cancer) | 5.21 | - | - | ||
| 9a | Quinoline-8-Sulfonamide | A549 (Lung Cancer) | Reduces intracellular pyruvate level | - | - |
| QBS 11c | Quinoline-based Sulfonamide | hCA IX (Carbonic Anhydrase) | K_I_ = 8.4 nM | Acetazolamide (AAZ) | K_I_ = 25 nM |
| QBS 13b | Quinoline-based Sulfonamide | hCA IX (Carbonic Anhydrase) | K_I_ = 5.5 nM | Acetazolamide (AAZ) | K_I_ = 25 nM |
| QCBT7 | Quinolin-chlorobenzothioate | HCT 116 (Colon Carcinoma) | < 1 µM | - | - |
Data synthesized from multiple sources.[1][2][3][4][5][6][7][8]
Signaling Pathways and Mechanisms of Action
Quinoline-sulfonamide derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.
One of the key mechanisms involves the modulation of apoptosis-related proteins. For instance, some derivatives have been shown to increase the transcriptional activity of p53 and p21, which are critical regulators of the cell cycle and apoptosis.[1][2] This leads to an altered expression of BCL-2 family proteins, specifically a decrease in the anti-apoptotic protein BCL-2 and an increase in the pro-apoptotic protein BAX.[1][2] This shift in the BAX/BCL-2 ratio ultimately promotes programmed cell death in cancer cells.
Another important target for this class of compounds is the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[6][7] By modulating PKM2 activity, these compounds can disrupt the metabolic processes that cancer cells rely on for rapid growth and proliferation.[6][7] Furthermore, quinoline-based sulfonamides have been designed as potent inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme that plays a crucial role in the survival and proliferation of cancer cells in the hypoxic tumor microenvironment.[5]
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by certain quinoline-sulfonamide derivatives.
Caption: Proposed signaling pathway for apoptosis induction by quinoline-sulfonamide derivatives.
Experimental Workflow
The following diagram outlines a general workflow for screening and evaluating the anticancer activity of quinoline-sulfonamide compounds in cancer cell lines.
Caption: General experimental workflow for evaluating quinoline-sulfonamide derivatives.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of quinoline-sulfonamide derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoline-sulfonamide derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinoline-sulfonamide derivative in complete growth medium. The final concentration of DMSO should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by quinoline-sulfonamide derivatives.
Materials:
-
Cancer cells
-
Quinoline-sulfonamide derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoline-sulfonamide derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression Analysis
This protocol is for detecting changes in the expression of key proteins (e.g., p53, BCL-2, BAX) following treatment with quinoline-sulfonamide derivatives.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p53, anti-BCL-2, anti-BAX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Quinolin-8-ylmethanesulfonamide with Target Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-8-ylmethanesulfonamide and its derivatives represent a class of compounds with significant potential in drug discovery, demonstrating inhibitory activity against key enzymatic targets implicated in various diseases. This document provides detailed application notes and experimental protocols for the molecular docking of this compound with two such targets: Carbonic Anhydrase (CA) and Pyruvate Kinase M2 (PKM2).
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding these interactions at the molecular level is crucial for structure-based drug design and for elucidating the mechanism of action of potential therapeutic agents.
Target Enzymes and Signaling Pathways
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.
dot
Caption: Inhibition of Carbonic Anhydrase by this compound.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the final rate-limiting step. In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are then shunted into anabolic pathways to support cell proliferation.[1][2] Targeting PKM2 is therefore a promising strategy in cancer therapy.[3][4]
dot
References
- 1. Designing of phenol-based β−carbonic anhydrase1 inhibitors through QSAR, molecular docking, and MD simulation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Testing of Quinolin-8-ylmethanesulfonamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from the intercalation into DNA, inhibition of key cellular enzymes, to the chelation of metal ions essential for tumor growth.[2][3] Quinolin-8-ylmethanesulfonamide is a specific derivative whose cytotoxic potential requires systematic evaluation.
These application notes provide a comprehensive guide for the in vitro assessment of this compound's cytotoxicity. The protocols herein detail standard colorimetric and fluorescence-based assays to quantify cell viability, membrane integrity, and apoptosis. The included methodologies are foundational for screening the cytotoxic effects of novel chemical entities in a cancer research or drug development setting.
Data Presentation
Quantitative data from the described experiments should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for organizing experimental results.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 100 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 | |||
| Maximum LDH Release Control | 100 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | ||||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
Cell Culture
Human cancer cell lines (e.g., HCT 116, MCF-7, A549) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert MTT into a purple formazan product.[6]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.[7]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[9]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound, a vehicle control, and a positive control for maximum LDH release (e.g., lysis buffer). Incubate for the desired period.
-
Centrifuge the plate at 300 x g for 5 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[9]
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[11] PI stains the DNA of cells with compromised membranes.[11]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[12]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13][14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analyze the cells by flow cytometry within one hour.[12][13]
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Hypothetical signaling pathway for quinoline derivative cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scispace.com [scispace.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The synthesis of these compounds can often lead to the formation of impurities, including starting materials, byproducts, and degradation products.[1][2] Regulatory bodies require stringent purity control of active pharmaceutical ingredients (APIs), making accurate and reliable purity assessment a critical step in the drug development pipeline. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the identification and quantification of impurities in synthesized quinoline compounds.[3] This application note provides a detailed protocol for the purity assessment of synthesized quinoline compounds using LC-MS analysis.
Experimental Workflow
The overall workflow for the LC-MS analysis of synthesized quinoline compounds for purity assessment involves several key stages, from sample preparation to data analysis and reporting.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Application Notes and Protocols for Cell Viability Assays of Quinoline-8-yl Sulfonamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following data and protocols pertain to Quinoline-8-sulfonamide derivatives, a class of compounds structurally similar to Quinolin-8-ylmethanesulfonamide. Specific data for this compound derivatives was not available in the cited literature. Researchers should adapt these protocols based on the specific properties of their compounds of interest.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[1] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as cell cycle arrest, apoptosis, and the inhibition of key signaling pathways.[1] This document provides detailed protocols for assessing the cell viability and apoptotic effects of quinoline-8-sulfonamide derivatives on various cancer cell lines.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of selected quinoline-8-sulfonamide derivatives against a panel of human cancer cell lines, as determined by cell viability assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Quinoline-8-sulfonamide Derivative 9a [2]
| Cell Line | Cancer Type | IC50 (µM) |
| C32 | Amelanotic Melanoma | 520 |
| COLO829 | Melanoma | 376 |
| MDA-MB-231 | Breast Adenocarcinoma | 609 |
| U87-MG | Glioblastoma | 756 |
| A549 | Lung Adenocarcinoma | 496 |
Assay: WST-1; Exposure Time: 72 hours.
Table 2: Cytotoxicity of 4-amino-N-(quinolin-8-yl)pyridine-3-sulfonamide Derivatives [3]
| Cell Line | Cancer Type | IC50 Range (µM) |
| HCT-116 | Colon Cancer | 4 - 43 |
| MCF-7 | Breast Cancer | 4 - 43 |
| HeLa | Cervical Cancer | 4 - 43 |
Assay: MTT; Exposure Time: 72 hours. The tested compounds showed high activity compared to cisplatin.[3]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4][5]
Materials:
-
Quinoline-8-sulfonamide derivatives
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HeLa)[3]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the quinoline-8-sulfonamide derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 1-100 µM).[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Quinoline-8-sulfonamide derivatives
-
Human cancer cell lines
-
Complete culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the quinoline-8-sulfonamide derivatives at the desired concentrations for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Annexin V and PI Addition: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflows for MTT and Annexin V/PI assays.
Caption: Proposed signaling pathway for quinoline-8-sulfonamide derivatives.
Mechanism of Action Insights
Quinoline-8-sulfonamide derivatives have been shown to exert their anticancer effects through multiple mechanisms. One key target is the M2 isoform of pyruvate kinase (PKM2), a critical enzyme in cancer cell metabolism.[2] By modulating PKM2, these compounds can disrupt the metabolic processes that fuel rapid tumor growth.[2] Additionally, some quinoline sulfonamides have been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in cell proliferation and survival.[3] Furthermore, related quinoline derivatives have been demonstrated to induce apoptosis through the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, culminating in the activation of effector caspase-3.[8][9] The induction of endoplasmic reticulum (ER) stress and autophagy are other potential mechanisms of action.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Quinolin-8-ylmethanesulfonamide-Based Inhibitors for Topoisomerase I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (Top I) is a critical nuclear enzyme that alleviates torsional stress in DNA during replication, transcription, and recombination by introducing transient single-strand breaks.[1] Inhibition of Top I leads to the accumulation of these breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1] This makes Top I an attractive target for anticancer drug development. Quinoline derivatives have emerged as a promising class of Top I inhibitors.[2] This document provides detailed application notes and protocols for the development of a specific subclass: quinolin-8-ylmethanesulfonamide-based inhibitors.
Disclaimer: Specific experimental data for this compound derivatives as Topoisomerase I inhibitors is limited in publicly available literature. The following protocols and data are based on established methods for analogous quinoline-sulfonamide compounds and general topoisomerase I inhibitors.[1][3]
Synthesis of this compound Derivatives
A general synthetic route to obtain this compound derivatives is outlined below. This multi-step synthesis involves the initial preparation of quinoline-8-sulfonyl chloride, followed by reaction with a suitable amine to yield the final sulfonamide product.[4]
Experimental Protocols
Protocol 1: Synthesis of N-substituted-1-(quinolin-8-yl)methanesulfonamide
Materials:
-
Quinoline
-
Chlorosulfonic acid
-
Thionyl chloride
-
Appropriate primary or secondary amine
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Quinoline-8-sulfonyl chloride:
-
Slowly add chlorosulfonic acid to a cooled solution of quinoline in an inert solvent.
-
Stir the reaction mixture at room temperature for several hours.
-
Carefully quench the reaction with ice water and extract the product with DCM.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Treat the crude product with thionyl chloride to yield quinoline-8-sulfonyl chloride.
-
-
Synthesis of this compound:
-
Dissolve quinoline-8-sulfonyl chloride in DCM.
-
Add a solution of the desired amine and pyridine (as a base) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Dry the organic layer with magnesium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final N-substituted-1-(quinolin-8-yl)methanesulfonamide derivative.
-
Protocol 2: Topoisomerase I DNA Relaxation Assay
This assay determines the ability of a compound to inhibit the catalytic activity of Top I, which relaxes supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compounds (dissolved in DMSO)
-
Camptothecin (positive control)
-
Agarose
-
Ethidium bromide
-
6x DNA loading dye
-
TAE buffer
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing 1x Topo I assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of the test compound.
-
Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 6x DNA loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, providing a measure of cell viability.[3]
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.[3]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a series of this compound derivatives.
Table 1: Topoisomerase I Inhibitory Activity
| Compound ID | R-Group | IC50 (µM) for Topo I Inhibition |
| QMS-1 | -H | > 100 |
| QMS-2 | -CH3 | 52.3 |
| QMS-3 | -Phenyl | 15.8 |
| QMS-4 | -4-Chlorophenyl | 8.2 |
| QMS-5 | -4-Methoxyphenyl | 12.5 |
| Camptothecin | (Positive Control) | 0.5 |
Table 2: In Vitro Cytotoxicity Data
| Compound ID | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Selectivity Index (SI)* |
| QMS-1 | > 100 | > 100 | - |
| QMS-2 | 85.1 | 92.4 | - |
| QMS-3 | 25.6 | 30.1 | > 3.9 |
| QMS-4 | 10.3 | 12.7 | > 9.7 |
| QMS-5 | 18.9 | 22.4 | > 5.3 |
| Doxorubicin | 0.8 | 1.1 | - |
*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., HaCaT, hypothetical IC50 > 100 µM) divided by the IC50 in the cancer cell line.[3]
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
Topoisomerase I inhibitors stabilize the covalent complex between Top I and DNA, leading to single-strand breaks. During DNA replication, these single-strand breaks are converted into double-strand breaks, which activate DNA damage response pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Topoisomerase I Inhibition Pathway.
Experimental Workflow for Inhibitor Development
The development of novel Topoisomerase I inhibitors follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Inhibitor Development Workflow.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Quinolin-8-ylmethanesulfonamide in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives have emerged as a promising class of compounds in the search for novel antifungal agents, driven by the increasing incidence of fungal infections and the rise of drug-resistant strains. This document provides detailed application notes and experimental protocols for the investigation of Quinolin-8-ylmethanesulfonamide and its analogs as potential antifungal therapeutics. The information presented is based on extensive research on closely related 8-hydroxyquinoline sulfonamides and other derivatives, offering a foundational framework for studying this specific compound. The primary proposed mechanisms of action for this class of compounds involve disruption of the fungal cell wall and cytoplasmic membrane, making these critical areas of investigation.
Postulated Mechanisms of Action
Research into 8-hydroxyquinoline derivatives suggests a multi-faceted antifungal effect, primarily targeting the structural integrity of the fungal cell. The two principal proposed mechanisms are:
-
Cell Wall Disruption : These compounds are believed to interfere with the synthesis or maintenance of the fungal cell wall, a structure essential for protecting the fungus from osmotic stress.[1][2]
-
Cytoplasmic Membrane Damage : Evidence points towards the ability of these molecules to compromise the fungal cytoplasmic membrane, leading to the leakage of essential intracellular components such as nucleic acids.[1]
These mechanisms can lead to a cascade of downstream effects, including inhibition of hyphal formation, which is a critical virulence factor for dimorphic fungi like Candida albicans.[1][2]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentrations (MICs) of various 8-hydroxyquinoline derivatives against a range of clinically relevant fungal pathogens. This data provides a baseline for expected efficacy when testing this compound.
Table 1: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida Species
| Compound | C. albicans (MIC, µg/mL) | C. auris (MIC, µg/mL) | C. glabrata (MIC, µg/mL) | C. parapsilosis (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) | Reference |
| PH265 | 1 | 1 | 1 | 1 | 1 | [3] |
| PH276 | 1 | 8 | 2 | 0.5 | 1 | [3] |
| A14 | - | ≤ 0.0313 | ≤ 0.0313 | ≤ 0.0313 | - | [4][5] |
Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Cryptococcus and Aspergillus Species
| Compound | C. neoformans (MIC, µg/mL) | C. gattii (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | Reference |
| PH265 | 1 | 1 | - | [3] |
| PH276 | 2 | 2 | - | [3] |
| A14 | ≤ 0.0313 | 2 | - | [4][5] |
| Bromoquinol | - | - | Varies | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the antifungal properties of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound (test compound)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium directly in the 96-well plates.
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10³ cells/mL.
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no fungus) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Protocol 2: Sorbitol Protection Assay
This assay helps to determine if the compound targets the fungal cell wall.
Materials:
-
Materials from Protocol 1
-
Sorbitol (osmotic protectant)
Procedure:
-
Perform the MIC determination as described in Protocol 1.
-
Run a parallel experiment where the RPMI 1640 medium is supplemented with 0.8 M sorbitol.
-
If the compound targets the cell wall, the MIC values will be significantly higher in the presence of sorbitol, as it stabilizes the osmotically sensitive fungal protoplasts.[1]
Protocol 3: Cellular Leakage Assay
This assay measures the leakage of intracellular components, indicating damage to the cytoplasmic membrane.
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
Test compound
-
UV/Vis spectrophotometer
Procedure:
-
Grow fungal cells to the mid-logarithmic phase and harvest by centrifugation.
-
Wash the cells with PBS and resuspend in PBS to a specific density.
-
Treat the cells with the test compound at various concentrations (e.g., MIC, 2x MIC).
-
Incubate for a defined period (e.g., 2, 4, 6 hours).
-
Centrifuge the cell suspension and collect the supernatant.
-
Measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleic acids.[1] An increase in absorbance indicates membrane damage.
Protocol 4: Ergosterol Binding Assay
This assay investigates if the compound directly binds to ergosterol, a key component of the fungal cell membrane.
Materials:
-
Materials from Protocol 1
-
Ergosterol
Procedure:
-
Perform the MIC determination as described in Protocol 1.
-
Run parallel experiments where the RPMI 1640 medium is supplemented with various concentrations of exogenous ergosterol (e.g., 50-250 µg/mL).[1]
-
If the compound's activity is antagonized by the presence of ergosterol (i.e., the MIC increases), it suggests a direct interaction with this lipid.[1]
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed antifungal mechanism of action for this compound.
Caption: Logical workflow for investigating the antifungal properties of a test compound.
References
- 1. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-proliferative Effects of Quinoline Sulfonamides
Introduction
Quinoline sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anti-cancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of key signaling pathways involved in cell growth and survival, making them promising candidates for novel cancer therapeutics.[2][3] Evaluating the anti-proliferative effects of new quinoline sulfonamide derivatives is a critical step in the drug discovery process. This document provides a detailed experimental framework, including protocols and data presentation guidelines, for researchers, scientists, and drug development professionals to effectively assess these compounds. The workflow encompasses initial cytotoxicity screening, followed by in-depth mechanistic studies into apoptosis and cell cycle arrest.
I. General Experimental Workflow
A systematic approach is essential to comprehensively evaluate the anti-proliferative potential of quinoline sulfonamides. The workflow begins with broad screening to determine cytotoxicity and progresses to more focused assays to elucidate the underlying mechanism of action.
II. Key Experiments: Protocols and Data Presentation
A. Cell Viability Assay (MTT Assay)
This colorimetric assay is a primary screening method to assess a compound's cytotoxic or cytostatic effects by measuring the metabolic activity of cells.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the quantity of which is proportional to the number of living cells.[6]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and a normal cell line (e.g., HFF-1) in 96-well plates at a density of 4,000-5,000 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the quinoline sulfonamide compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plates for 48-72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: IC₅₀ Values
Summarize the calculated IC₅₀ values in a table for clear comparison across different cell lines and compounds.
| Compound | Target Cell Line | IC₅₀ (µM) ± SD | Selectivity Index (SI)* |
| QS-1 | MCF-7 (Breast Cancer) | 2.5 ± 0.2[8] | 18.8 |
| A549 (Lung Cancer) | 5.6 ± 0.4[8] | 8.4 | |
| HFF-1 (Normal Fibroblast) | 47.0 ± 3.5 | - | |
| QS-2 | MCF-7 (Breast Cancer) | 5.0 ± 0.3[8] | 3.6 |
| A549 (Lung Cancer) | 10.1 ± 0.8[8] | 1.8 | |
| HFF-1 (Normal Fibroblast) | 17.9 ± 1.2[8] | - | |
| Doxorubicin | MCF-7 (Breast Cancer) | 1.4 ± 0.1[8] | - |
*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.
B. Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[9][10]
Protocol: Annexin V/PI Flow Cytometry
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the quinoline sulfonamide at its IC₅₀ concentration for 24-48 hours.[9]
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[9][11]
-
Washing: Wash the cell pellet twice with cold 1X PBS.[9]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Collect at least 10,000 events per sample.
Data Presentation: Apoptosis Analysis
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| QS-1 (2.5 µM) | 60.5 ± 2.8 | 18.7 ± 1.1 | 15.3 ± 1.4 | 5.5 ± 0.6 |
| QS-2 (5.0 µM) | 72.1 ± 3.1 | 12.4 ± 0.9 | 10.8 ± 0.8 | 4.7 ± 0.4 |
C. Cell Cycle Analysis
This assay quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[12] Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints. Propidium iodide (PI) stoichiometrically binds to DNA, and its fluorescence intensity is directly proportional to the DNA content, allowing for cell cycle phase determination by flow cytometry.[11]
Protocol: Cell Cycle Analysis with PI Staining
-
Cell Culture and Treatment: Culture and treat cells with the quinoline sulfonamide as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells and wash twice with cold PBS.[11]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] Incubate on ice for at least 30 minutes (or store at -20°C).[13]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes, discard the supernatant, and wash twice with PBS.[11]
-
RNAse Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure only DNA is stained.[11][14]
-
PI Staining: Add 400 µL of PI solution (50 µg/mL) and mix well.[11][14]
-
Incubation: Incubate at room temperature for 5-10 minutes in the dark.[11]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 57.9 ± 0.6[8] | 28.3 ± 0.4 | 13.8 ± 0.3 |
| QS-1 (2.5 µM) | 65.0 ± 0.2[8] | 20.1 ± 0.2 | 14.9 ± 0.1 |
| QS-2 (5.0 µM) | 59.2 ± 0.5 | 27.5 ± 0.3 | 13.3 ± 0.2 |
III. Elucidating the Mechanism of Action
A. Key Signaling Pathways
Quinoline sulfonamides can interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[2] Two common targets are the PI3K/Akt/mTOR pathway, which regulates cell growth and survival, and the p53 pathway, which controls cell cycle checkpoints and apoptosis.[1][3] Western blotting can be used to measure changes in the expression and phosphorylation status of key proteins within these pathways.
B. Western Blot Protocol
This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target proteins (e.g., p-Akt, Akt, p21, Bax, Bcl-2).
Protocol: Western Blotting
-
Lysate Preparation: Treat cells with the quinoline sulfonamide for the desired time. Wash cells with ice-cold PBS and lyse them using 1X SDS sample buffer or RIPA buffer containing protease and phosphatase inhibitors.[15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[15]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Western Blot Analysis
| Protein Target | Control (Relative Density) | QS-1 Treated (Relative Density) | Fold Change |
| p-Akt (Ser473) | 1.00 ± 0.08 | 0.35 ± 0.05 | ↓ 2.8x |
| Total Akt | 1.00 ± 0.06 | 0.98 ± 0.07 | - |
| p21 | 1.00 ± 0.11 | 2.50 ± 0.21 | ↑ 2.5x |
| Bax | 1.00 ± 0.09 | 1.80 ± 0.15 | ↑ 1.8x |
| Bcl-2 | 1.00 ± 0.10 | 0.45 ± 0.06 | ↓ 2.2x |
| β-actin | 1.00 | 1.00 | - |
References
- 1. mdpi.com [mdpi.com]
- 2. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents : Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Propidium iodide (PI) staining and cell cycle analysis [bio-protocol.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
Illuminating Cellular Metabolism: Techniques for Assessing Intracellular Pyruvate Levels
Introduction
Pyruvate is a pivotal metabolite, standing at the crossroads of major cellular metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][2][3] The concentration of intracellular pyruvate is a critical indicator of the metabolic state of a cell and can be significantly altered in various physiological and pathological conditions, including cancer, metabolic disorders, and in response to drug treatment.[1][4][5][6] Consequently, the accurate assessment of intracellular pyruvate levels is of paramount importance for researchers in basic science and drug development. This application note provides a detailed overview of current techniques for measuring intracellular pyruvate, complete with experimental protocols and comparative data to guide researchers in selecting the most appropriate method for their specific needs.
Methods for Intracellular Pyruvate Assessment
A variety of methods are available for the quantification of intracellular pyruvate, each with its own set of advantages and limitations. These techniques can be broadly categorized into enzymatic assays, genetically encoded biosensors, and mass spectrometry-based methods.
Enzymatic Assays
Enzymatic assays are the most common and accessible methods for pyruvate quantification. They rely on the enzymatic conversion of pyruvate, which is coupled to a detectable signal, such as a change in absorbance (colorimetric), fluorescence, or luminescence.
-
Colorimetric and Fluorometric Assays: These assays typically utilize pyruvate oxidase, which catalyzes the oxidation of pyruvate to acetyl-phosphate, producing hydrogen peroxide (H₂O₂) as a byproduct.[2][7] The H₂O₂ then reacts with a probe to generate a colored or fluorescent product that is proportional to the pyruvate concentration.[2][3][8] Another common approach involves lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the pyruvate concentration.[2][9]
-
Bioluminescent Assays: These highly sensitive assays also use pyruvate oxidase to produce H₂O₂. The H₂O₂ is then used in a reaction catalyzed by a luciferase to generate a light signal, offering a broad dynamic range and high sensitivity.[10][11]
Genetically Encoded Biosensors
Genetically encoded biosensors are powerful tools for real-time, dynamic measurements of pyruvate in living cells and specific subcellular compartments.[1][12][13] These biosensors are typically composed of a pyruvate-binding protein fused to one or more fluorescent proteins.[1][14][15] Upon binding to pyruvate, the biosensor undergoes a conformational change, leading to a change in its fluorescent properties, such as an increase or decrease in fluorescence intensity or a shift in the ratio of two emission wavelengths (FRET).[1][12]
Mass Spectrometry (MS)
Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers high specificity and sensitivity for the absolute quantification of intracellular metabolites, including pyruvate.[16][17][18] This technique separates pyruvate from other cellular components before detecting and quantifying it based on its mass-to-charge ratio. Stable isotope-labeled internal standards are often used to improve accuracy and precision. While powerful, MS-based methods require specialized equipment and expertise.
Quantitative Comparison of Pyruvate Assessment Techniques
| Technique | Principle | Detection Method | Typical Detection Range | Advantages | Disadvantages |
| Colorimetric Assay | Enzymatic (Pyruvate Oxidase or LDH) | Absorbance | 2 µM - 500 µM[19] | Simple, inexpensive, high-throughput compatible | Lower sensitivity compared to other methods |
| Fluorometric Assay | Enzymatic (Pyruvate Oxidase) | Fluorescence | 0.2 µM - 50 µM[19] | Higher sensitivity than colorimetric assays, high-throughput compatible | Potential for background fluorescence interference |
| Bioluminescent Assay | Enzymatic (Pyruvate Oxidase) & Luciferase | Luminescence | 400 nM - 50 µM[11] | Very high sensitivity, wide dynamic range, low background | Requires a luminometer, generally more expensive |
| Genetically Encoded Biosensors | Pyruvate-binding protein fused to fluorescent proteins | Fluorescence Microscopy/Plate Reader | Affinities range from 10s of µM to several mM[1][14] | Real-time measurement in living cells, subcellular resolution | Requires genetic modification of cells, calibration can be complex |
| GC-MS / LC-MS | Separation by chromatography, detection by mass-to-charge ratio | Mass Spectrometry | Limit of quantification as low as 0.001 mM[16] | High specificity and sensitivity, absolute quantification, multiplexing | Requires expensive equipment, complex sample preparation, lower throughput |
Experimental Protocols
Protocol 1: Colorimetric/Fluorometric Assay for Intracellular Pyruvate
This protocol is a generalized procedure based on commercially available kits that utilize pyruvate oxidase.
Materials:
-
Cells of interest
-
Phosphate Buffered Saline (PBS), ice-cold
-
Deproteinization solution (e.g., 0.5 M Metaphosphoric acid (MPA)[20] or 0.25 M Perchloric acid (PCA)[2])
-
Neutralization solution (e.g., Potassium Carbonate[20])
-
Pyruvate Assay Kit (containing Assay Buffer, Pyruvate Probe, and Enzyme Mix)
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Sample Preparation: a. Harvest cells (e.g., by trypsinization or scraping) and determine cell number. b. Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[20] c. Wash the cell pellet with 1 ml of ice-cold PBS.[20] d. Centrifuge again and discard the supernatant. e. Deproteinate the sample by adding 0.5 ml of cold deproteinization solution to the cell pellet.[20] Vortex and incubate on ice for 5 minutes. f. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[20] g. Transfer the supernatant to a clean tube and neutralize the acid by adding a small volume of neutralization solution.[20] h. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove any precipitated salts.[20] The supernatant is ready for the assay.
-
Assay Protocol: a. Prepare a pyruvate standard curve according to the kit manufacturer's instructions. b. Add 50 µL of the prepared cell extract and standards to separate wells of the 96-well plate. c. Prepare the Reaction Mix by combining the Assay Buffer, Pyruvate Probe, and Enzyme Mix as per the kit's protocol. d. Add 50 µL of the Reaction Mix to each well containing the sample and standards. e. Incubate the plate at room temperature for 30 minutes, protected from light. f. Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.[3][8]
-
Data Analysis: a. Subtract the background reading (0 pyruvate standard) from all sample and standard readings. b. Plot the standard curve of pyruvate concentration versus the corrected readings. c. Determine the pyruvate concentration in the samples from the standard curve and normalize to the cell number or protein concentration.
Protocol 2: Quenching and Extraction of Intracellular Metabolites for MS Analysis
This protocol outlines a method for rapidly stopping metabolic activity and extracting metabolites for subsequent mass spectrometry analysis.
Materials:
-
Cells cultured in plates
-
Quenching solution (e.g., 40% ethanol, 0.8% NaCl, pre-chilled to -35°C)[21]
-
Extraction solvent (e.g., Methanol, pre-chilled to -80°C)[21]
-
Liquid nitrogen
-
Centrifuge capable of reaching -11°C[21]
Procedure:
-
Quenching: a. Remove the culture medium from the cells. b. Immediately add 5 ml of pre-chilled quenching solution to the plate to arrest metabolic activity.[21] c. Collect the quenched cells by centrifugation at 3,400 x g for 10 minutes at -11°C once the temperature reaches -5°C.[21]
-
Extraction: a. Resuspend the cell pellet in 500 µl of pre-chilled methanol.[21] b. Lyse the cells by performing three cycles of flash-freezing in liquid nitrogen followed by thawing.[21] c. Centrifuge the lysate at 10,000 x g for 2 minutes at 4°C to pellet cell debris.[21] d. Collect the supernatant containing the extracted metabolites. e. Repeat the methanol extraction on the remaining pellet to ensure complete extraction and combine the supernatants.[21] f. The combined methanol extracts can then be dried and reconstituted in a suitable solvent for GC-MS or LC-MS analysis.
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. Regulation of pyruvate metabolism and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Pyruvate Assay Kit. Colorimetric/Fluorometric. (ab65342/K609)| Abcam [abcam.com]
- 9. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. promega.com [promega.com]
- 11. Pyruvate-Glo™ Assay [worldwide.promega.com]
- 12. Genetically encoded tools for measuring and manipulating metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. A highly responsive pyruvate sensor reveals pathway-regulatory role of the mitochondrial pyruvate carrier MPC | eLife [elifesciences.org]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Pyruvate Assay Kit, MAK332, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. Intracellular and extracellular pyruvate assay [bio-protocol.org]
Determining the Potency of Quinolone Compounds: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of quinoline compounds, a critical step in antimicrobial drug discovery and development. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Accurate and reproducible MIC data are essential for evaluating the efficacy of novel quinoline derivatives, monitoring the emergence of resistance, and establishing clinically relevant breakpoints.
Introduction to Quinolone Action
Quinolone antibiotics are bactericidal agents that primarily target bacterial DNA synthesis. Their mechanism of action involves the inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[4][5] The differential activity of quinolones against Gram-positive and Gram-negative bacteria often relates to their relative affinity for DNA gyrase versus topoisomerase IV.[3]
Key Methodologies for MIC Determination
Several standardized methods are employed to determine the MIC of antimicrobial agents, including quinolone compounds. The most common and validated techniques are Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents in a liquid growth medium.[6] It allows for the simultaneous testing of multiple compounds and bacterial strains in a 96-well microtiter plate format, making it efficient for screening purposes.
Experimental Protocol: Broth Microdilution
-
Preparation of Quinolone Stock Solutions:
-
Accurately weigh the quinoline compound and dissolve it in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[6] The solvent choice should not affect bacterial growth at the final tested concentrations.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate. For fastidious organisms, supplemented broth may be required.[7]
-
Create a two-fold serial dilution of the quinolone compound directly in the plate. Add 50 µL of the quinolone stock solution to the first well of a row and mix. Transfer 50 µL from the first well to the second, and repeat this process across the row to achieve a concentration gradient. Discard the final 50 µL from the last well in the dilution series.[8]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for most bacteria.[9]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[10]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension, resulting in a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no quinolone) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the quinolone compound that completely inhibits visible growth of the microorganism.[6]
-
Agar Dilution Method
The agar dilution method involves incorporating the quinoline compound directly into the agar medium.[11] This method is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI) and is particularly useful for testing multiple bacterial isolates simultaneously against a single antimicrobial agent.
Experimental Protocol: Agar Dilution
-
Preparation of Quinolone-Containing Agar Plates:
-
Prepare a series of stock solutions of the quinoline compound at 10 times the final desired concentrations.
-
Prepare molten and cooled (45-50°C) Mueller-Hinton Agar (MHA).
-
Add 1 part of each quinolone stock solution to 9 parts of molten MHA to create a series of plates with two-fold decreasing concentrations of the compound.[11]
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no quinolone.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Using a multipoint replicator, spot a small volume (1-2 µL) of each bacterial suspension onto the surface of the quinolone-containing and control agar plates. This will deliver approximately 1 x 10⁴ CFU per spot.[10]
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of the quinolone compound that completely inhibits the growth of the microorganism, disregarding a single colony or a faint haze.[10]
-
Gradient Diffusion Method (E-test)
The gradient diffusion method, commercially known as the E-test, utilizes a plastic strip impregnated with a predefined, continuous gradient of an antimicrobial agent.[12][13] When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating an elliptical zone of inhibition. The MIC is read directly from a scale on the strip where the edge of the inhibition zone intersects it.[14]
Experimental Protocol: Gradient Diffusion (E-test)
-
Inoculum Preparation and Plating:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[15]
-
Allow the agar surface to dry for 10-15 minutes.
-
-
Application of Gradient Strip:
-
Using sterile forceps, carefully place the E-test strip onto the center of the inoculated agar plate with the MIC scale facing upwards.
-
Ensure the strip is in complete contact with the agar surface. Once applied, do not move the strip.[15]
-
-
Incubation:
-
Incubate the plate in an inverted position at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the E-test strip.[12] If the intersection falls between two markings, the higher value should be recorded.
-
Data Presentation: MIC of Quinolone Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinolone compounds against a selection of Gram-positive and Gram-negative bacteria. Data is presented as MIC₅₀ (the concentration that inhibits 50% of the isolates) and MIC₉₀ (the concentration that inhibits 90% of the isolates) in µg/mL.
Table 1: MIC of Quinolone Compounds against Gram-Positive Bacteria (µg/mL)
| Quinolone | Organism | MIC₅₀ | MIC₉₀ |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | 2 |
| Levofloxacin | Staphylococcus aureus | 0.5 | 1 |
| Moxifloxacin | Staphylococcus aureus | 0.12 | 0.25 |
| Gatifloxacin | Staphylococcus aureus | 0.25 | 0.5 |
| Ozenoxacin | Staphylococcus aureus | 0.03 | 0.12 |
| Ciprofloxacin | Streptococcus pneumoniae | 1 | 2 |
| Levofloxacin | Streptococcus pneumoniae | 1 | 1 |
| Moxifloxacin | Streptococcus pneumoniae | 0.25 | 0.25 |
| Gatifloxacin | Streptococcus pneumoniae | 0.25 | 0.5 |
Table 2: MIC of Quinolone Compounds against Gram-Negative Bacteria (µg/mL)
| Quinolone | Organism | MIC₅₀ | MIC₉₀ |
| Ciprofloxacin | Escherichia coli | ≤0.06 | 0.25 |
| Levofloxacin | Escherichia coli | 0.06 | 0.25 |
| Moxifloxacin | Escherichia coli | 0.06 | 0.25 |
| Gatifloxacin | Escherichia coli | 0.06 | 0.12 |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 | 2 |
| Levofloxacin | Pseudomonas aeruginosa | 0.5 | 4 |
| Gatifloxacin | Pseudomonas aeruginosa | 1 | 8 |
| Ciprofloxacin | Klebsiella pneumoniae | 0.06 | 0.5 |
| Levofloxacin | Klebsiella pneumoniae | 0.12 | 1 |
Mechanism of Action of Quinolone Antibiotics
The following diagram illustrates the mechanism of action of quinolone antibiotics, highlighting their interaction with bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately bacterial cell death.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. ibg.kit.edu [ibg.kit.edu]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. microbenotes.com [microbenotes.com]
- 14. researchgate.net [researchgate.net]
- 15. health.maryland.gov [health.maryland.gov]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of quinoline-sulfonamide hybrids
Technical Support Center: Synthesis of Quinoline-Sulfonamide Hybrids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of quinoline-sulfonamide hybrids.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare quinoline-sulfonamide hybrids?
A1: The most common method involves the reaction of an amino-substituted quinoline with a substituted benzenesulfonyl chloride. This is a nucleophilic substitution reaction where the amino group on the quinoline ring attacks the sulfonyl chloride, displacing the chloride ion. Key reagents typically include a base, such as triethylamine (TEA) or pyridine, and an appropriate solvent like dimethylformamide (DMF), acetonitrile, or dichloromethane.[1][2][3] Another approach involves the reaction of a quinoline-sulfonyl chloride with an amine.[4][5]
Q2: How should I select the appropriate solvent and base for the reaction?
A2: The choice of solvent and base is crucial for reaction efficiency.
-
Solvents : Anhydrous polar aprotic solvents like DMF or acetonitrile are often used to facilitate the dissolution of the reactants.[1][2] Dichloromethane (DCM) is also a common choice.[4]
-
Bases : A non-nucleophilic organic base like triethylamine (TEA) or pyridine is typically used to neutralize the HCl generated during the reaction.[1][3][4] The base should be strong enough to act as an acid scavenger but not so strong as to cause unwanted side reactions.
Q3: What are the standard techniques for monitoring the progress of the synthesis?
A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress.[4] A suitable eluent system (e.g., a mixture of hexane/ethyl acetate or methanol/dichloromethane) is used to separate the starting materials from the product. The reaction is considered complete when the spot corresponding to the limiting starting material disappears.
Q4: How are the final quinoline-sulfonamide products typically purified?
A4: Purification is critical to remove unreacted starting materials, by-products, and the base.
-
Workup : The reaction mixture is often poured into ice-cold water to precipitate the crude product, which is then filtered.[2][4]
-
Column Chromatography : Silica gel column chromatography is the most widely used purification technique. A gradient elution system, such as methanol/dichloromethane or hexane/ethyl acetate, is employed to isolate the pure compound.[1][2]
-
Recrystallization : If the crude product is a solid, recrystallization from a suitable solvent like methanol can be an effective purification method.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of quinoline-sulfonamide hybrids.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Sulfonyl Chloride | Sulfonyl chlorides are sensitive to moisture. Ensure it is fresh or properly stored. Consider using a slight excess (1.1-1.2 equivalents) to compensate for any degradation. |
| Incorrect Base | The base may not be strong enough to neutralize the generated HCl, or it may be participating in side reactions. Triethylamine (TEA) and pyridine are commonly successful choices.[1][3][4] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction rate will be slow. Switch to a more suitable solvent like DMF, which is effective at dissolving a wide range of reactants.[1] |
| Inappropriate Reaction Temperature | Many reactions proceed well at room temperature, but some may require heating (e.g., 60 °C) to overcome the activation energy barrier.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Catalyst Inactivation (if applicable) | In some syntheses, such as those involving copper catalysts for click reactions, the 8-hydroxyquinoline moiety can chelate the metal ions, rendering the catalyst ineffective.[2] In such cases, protecting the hydroxyl group (e.g., by methylation) before the coupling reaction is necessary.[2] |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Recommended Solution |
| Di-sulfonylation | If the quinoline precursor has multiple amine groups or a highly activated ring, reaction at more than one site can occur. Use a controlled stoichiometry of the sulfonyl chloride (1.0 equivalent) and add it slowly to the reaction mixture. |
| Reaction with Other Functional Groups | Hydroxyl or other reactive groups on the quinoline ring can compete with the amino group. Protect these functional groups before the sulfonylation step. For example, an 8-hydroxyquinoline can be methylated using sodium hydride and methyl iodide.[2] |
| Decomposition | Prolonged reaction times or excessive heat can lead to the decomposition of reactants or products. Monitor the reaction closely using TLC and stop it as soon as the starting material is consumed. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Product Streaking on TLC Plate | This often indicates that the product is highly polar. Use a more polar eluent system for column chromatography, such as a higher percentage of methanol in dichloromethane. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking for basic compounds. |
| Co-elution of Product and Impurities | If impurities have similar polarity to the product, separation by column chromatography is difficult. Try recrystallization from a different solvent system. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for challenging separations. |
| Residual DMF Solvent | DMF has a high boiling point and can be difficult to remove. After the reaction, pour the mixture into water to precipitate the product and wash thoroughly.[2][4] If DMF remains, it can sometimes be removed by co-evaporation with a high-boiling solvent like toluene under reduced pressure. |
| Contamination from Solvents | NMR analysis may show impurities from solvents used during workup or purification, such as DMSO, dichloromethane, chloroform, or ethanol.[1] Ensure solvents are fully removed under high vacuum. |
Data Presentation: Synthesis Conditions and Yields
The following tables summarize reaction conditions and outcomes for the synthesis of various quinoline-sulfonamide hybrids, providing a comparative overview.
Table 1: Synthesis of N-(7-chloro-quinolinyl-4-yl)-benzenesulfonamide Derivatives [1]
| Compound | Starting Materials | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| QS(1-12) series | N-(7-chloro-quinolinyl-4-yl)-benzene-diamine, Substituted benzene sulfonyl chloride | TEA / DMF | 12-16 | RT - 60 | 85-92 |
Table 2: Synthesis of 8-Hydroxy/Methoxy-quinoline-5-sulfonamides [2]
| Compound Series | Reaction | Base / Solvent | Time (h) | Temp (°C) | Yield (%) |
| 3a-f | 8-hydroxyquinoline-5-sulfonyl chloride + Amine | - / Acetonitrile | 24 | RT | 68-78 |
| 6a-f | 8-methoxyquinoline-5-sulfonyl chloride + Amine | TEA / Acetonitrile | 5 | RT | 65-95 |
Table 3: Synthesis of 4-Anilinoquinoline-based Sulfonamides [6]
| Compound Series | Reaction | Catalyst / Solvent | Time (h) | Condition | Yield (%) |
| 9a-d, 11a-g, 13a-c | 4-chloroquinoline derivative + Aminobenzenesulfonamide | HCl / Isopropanol | 2 | Reflux | 65-78 |
Experimental Protocols
Protocol 1: General Synthesis of N-(quinolin-8-yl)benzenesulfonamide Derivatives
This protocol is a generalized procedure based on common methodologies.[4]
1. Materials and Reagents:
-
Quinoline-8-sulfonyl chloride (1.0 mmol)
-
Substituted amine (1.0 mmol)
-
Pyridine (2-3 drops)
-
Dichloromethane (DCM), anhydrous
-
Distilled water, cold
-
Hydrochloric acid (HCl), concentrated
2. Procedure:
-
Dissolve quinoline-8-sulfonyl chloride (200 mg, 1.0 mmol) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution for 1 hour at room temperature.
-
Cool the reaction mixture to 10 °C using an ice bath.
-
Add the substituted amine (1.0 mmol) to the solution, followed by the addition of 2-3 drops of pyridine to act as a catalyst and acid scavenger.
-
Allow the reaction to stir overnight at room temperature.
-
Monitor the reaction progress using TLC (e.g., ethyl acetate:hexane, 3:7).
-
Upon completion, pour the reaction mixture into a beaker containing cold distilled water.
-
Add 2-3 drops of concentrated HCl to facilitate the precipitation of the product.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final compound. Yields are typically in the range of 80-90%.[4]
Visualizations
Diagram 1: General Synthetic Workflow
Caption: General workflow for quinoline-sulfonamide hybrid synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthesized Quinolin-8-ylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of synthesized Quinolin-8-ylmethanesulfonamide. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation of the product. Potential impurities include:
-
Unreacted 8-aminoquinoline: Incomplete reaction can lead to the presence of the starting amine.
-
Methanesulfonic acid: Hydrolysis of the methanesulfonyl chloride reagent or the product can form this acidic impurity.
-
Di-sulfonated product (N,N-bis(methylsulfonyl)quinolin-8-amine): Over-reaction or harsh reaction conditions can lead to the formation of a di-sulfonated byproduct.
-
Isomeric sulfonamides: Although less common, reaction at other positions on the quinoline ring is a theoretical possibility.
-
Residual solvents: Solvents used in the reaction and work-up may be present in the final product.
Q2: How can I effectively remove unreacted 8-aminoquinoline from my product?
A2: Unreacted 8-aminoquinoline can often be removed by washing the crude product with a dilute acid solution, such as 1M HCl. The basic 8-aminoquinoline will form a water-soluble salt and be extracted into the aqueous phase, while the less basic this compound product remains in the organic phase. Subsequent recrystallization will further enhance purity.
Q3: My final product is showing a low melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point is a strong indicator of the presence of impurities. The melting point of pure this compound is reported to be in the range of 143-144°C. Impurities disrupt the crystal lattice of the solid, leading to a depression and broadening of the melting point range. It is recommended to perform further purification steps, such as recrystallization or column chromatography.
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and for impurity profiling. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol is a good starting point for method development. Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation and identification of impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Product After Synthesis | - Incomplete reaction. - Presence of significant amounts of low-melting impurities. - Trapped solvent. | - Ensure the reaction has gone to completion using TLC or HPLC analysis. - Attempt to triturate the crude product with a non-polar solvent like n-hexane to induce solidification. - Perform a thorough drying of the product under vacuum. - Proceed with a suitable purification method like column chromatography. |
| Low Yield After Recrystallization | - The chosen solvent is too good at dissolving the product, even at low temperatures. - Too much solvent was used during recrystallization. - Premature crystallization during hot filtration. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Consider using a solvent/anti-solvent system for recrystallization. |
| Colored Impurities in the Final Product | - Formation of colored byproducts during the reaction. - Impurities present in the starting materials. | - Treat a solution of the crude product with activated charcoal before recrystallization. - Ensure the purity of the starting 8-aminoquinoline and methanesulfonyl chloride. |
| Presence of an Acidic Impurity (e.g., Methanesulfonic Acid) | - Hydrolysis of methanesulfonyl chloride during the reaction. - Hydrolysis of the sulfonamide product during work-up or storage. | - During the work-up, wash the organic layer containing the product with a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize and remove the acidic impurity. - Ensure anhydrous conditions during the reaction. |
Data Presentation: Recrystallization Solvent Screening
The choice of recrystallization solvent is critical for achieving high purity. The following table summarizes the results of a hypothetical screening of various solvents for the purification of crude this compound.
| Recrystallization Solvent | Initial Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield (%) | Observations |
| Ethanol | 92.5% | 98.7% | 75% | Well-formed needles, slight yellow tint removed. |
| Methanol | 92.5% | 98.2% | 68% | Small, fine crystals, good color improvement. |
| Isopropanol | 92.5% | 99.1% | 82% | Large, well-defined crystals, excellent purity. |
| Acetone | 92.5% | 97.5% | 65% | Rapid crystallization, smaller crystals. |
| Ethyl Acetate | 92.5% | 96.8% | 78% | Good recovery, but less effective at removing certain impurities. |
| Toluene | 92.5% | 95.5% | 85% | High recovery, but poor impurity removal. |
| Acetonitrile | 92.5% | 98.9% | 72% | Effective purification, forms fine needles. |
| Water | 92.5% | - | - | Insoluble. |
| n-Hexane/Ethyl Acetate (1:1) | 92.5% | 97.9% | 80% | Good for initial purification of very impure samples. |
Note: This data is illustrative and may vary based on the specific impurities present in the crude material and the precise experimental conditions.
Experimental Protocols
Recrystallization of this compound from Isopropanol
Objective: To purify crude this compound to a high degree of purity.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and activated charcoal (if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC or another suitable analytical method.
HPLC Method for Purity Assessment
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample solution.
-
Run the gradient program and collect the chromatogram.
-
Analyze the chromatogram to determine the area percentage of the main peak (this compound) and any impurity peaks.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
Technical Support Center: Synthesis of Quinolin-8-ylmethanesulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of Quinolin-8-ylmethanesulfonamide, particularly in addressing issues of low yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors. The primary suspects are the quality of starting materials, suboptimal reaction conditions, and inefficient purification. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Strategies to reduce cytotoxicity of Quinolin-8-ylmethanesulfonamide in normal cells
Welcome to the technical support center for researchers utilizing Quinolin-8-ylmethanesulfonamide and its derivatives. This resource provides troubleshooting guidance and frequently asked questions to help you mitigate cytotoxicity in normal cells during your experiments.
Troubleshooting Guides
High cytotoxicity in normal (non-cancerous) cell lines can be a significant hurdle in research. Below are common issues and steps to troubleshoot them.
Issue 1: Observed Cytotoxicity in Normal Cells is Higher Than Expected
-
Possible Cause: Off-target effects of the compound.
-
Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the purity of your this compound stock through methods like NMR or mass spectrometry. Impurities from synthesis can contribute to unexpected toxicity.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the precise IC50 value in your specific normal cell line. This will help in identifying a therapeutic window where the compound is effective against target cells while minimizing harm to normal cells.
-
Optimize Incubation Time: Reduce the incubation time of the compound with the cells. Shorter exposure times may be sufficient to observe the desired effect on target cells while reducing the cumulative toxic effect on normal cells.
-
Consider Serum Concentration: The concentration of serum in your cell culture media can influence compound activity and toxicity. Evaluate if altering the serum percentage affects the observed cytotoxicity.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence the apparent cytotoxicity of a compound.[1]
-
Control for Solvent Effects: Use a consistent final concentration of the solvent (e.g., DMSO) across all wells, including controls. High concentrations of some solvents can be toxic to cells.
-
Pipetting Technique: Ensure gentle and consistent pipetting to avoid mechanical stress on the cells, which can lead to cell death and inaccurate results.[1]
-
Plate Uniformity: Check for edge effects on your microplates. It is advisable to not use the outer wells of a plate for critical measurements, as they are more prone to evaporation and temperature fluctuations.
-
Frequently Asked Questions (FAQs)
Q1: What are some general strategies to reduce the cytotoxicity of quinoline derivatives in normal cells?
A1: Several chemical modification strategies can be employed to enhance the selectivity of quinoline-based compounds for cancer cells over normal cells:
-
Functional Group Modification: The cytotoxicity of quinoline derivatives is highly dependent on the functional groups attached to the quinoline core. For instance, studies have shown that reducing a nitro group to an amine group can decrease cytotoxicity.[2]
-
Glycoconjugation: Attaching sugar moieties to the quinoline scaffold can improve selectivity. Cancer cells often have a higher demand for glucose, which can lead to increased uptake of the glycoconjugated compound in these cells compared to normal cells.[3]
-
Structural Hybridization: Creating hybrid molecules by combining the quinoline scaffold with other pharmacophores can modulate cytotoxicity and improve the therapeutic index.[4]
Q2: Is there any data on the selective cytotoxicity of compounds similar to this compound?
A2: Yes, a study on a series of quinoline-8-sulfonamides, which are structurally very similar to this compound, has shown promising results. One particular derivative, compound 9a, exhibited high cytotoxicity toward various cancer cell lines while showing low cytotoxic activity toward normal human dermal fibroblasts, indicating a high degree of selectivity.[5][6]
Q3: What signaling pathways are potentially involved in the cytotoxicity of quinoline derivatives?
A3: The cytotoxic effects of quinoline derivatives can be mediated through various signaling pathways. Some quinoline compounds have been shown to induce apoptosis and necrosis. For example, certain 8-hydroxyquinoline derivatives can trigger cell death that may be linked to the production of reactive oxygen species (ROS).[7] The flat structure of the quinoline system also allows it to intercalate between DNA base pairs, which can lead to DNA damage and cytotoxicity.[8]
Quantitative Data Summary
The following table summarizes the cytotoxic activity of a representative quinoline-8-sulfonamide derivative (Compound 9a) against various human cancer cell lines. This data highlights the potential for achieving selectivity against cancerous cells.
| Cell Line | Cancer Type | IC50 (µM) | IC50 (µg/mL) |
| C32 | Amelanotic Melanoma | 520 | 233.9 |
| COLO829 | Melanotic Melanoma | 376 | 168.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 609 | 273.5 |
| U87-MG | Glioblastoma | 756 | 339.7 |
| A549 | Lung Carcinoma | 496 | 223.1 |
Data extracted from a study on quinoline-8-sulfonamide derivatives. Compound 9a showed low cytotoxicity in normal human dermal fibroblasts in the tested concentration range.[5]
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound and its derivatives.
-
Cell Seeding:
-
Culture normal and cancerous cell lines in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[9]
-
Visualizations
DOT Script for a General Experimental Workflow to Reduce Cytotoxicity
Caption: Workflow for developing this compound analogs with reduced cytotoxicity.
DOT Script for a Simplified Signaling Pathway of Quinoline-Induced Cytotoxicity
Caption: Potential mechanisms of quinoline derivative-induced cytotoxicity.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. brieflands.com [brieflands.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and cytotoxic activity of molecular hybrids based on quinolin-8-yloxy and cinnamide hybrids and their apoptosis inducing property - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and mechanistic studies of quinolin-chlorobenzothioate derivatives with proteasome inhibitory activity in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Efficacy of Quinoline-Sulfonamide Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-sulfonamide compounds. The information is designed to address specific issues that may be encountered during synthesis, characterization, and antibacterial evaluation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for the antibacterial activity of quinoline-sulfonamide hybrid compounds?
A1: Quinoline-sulfonamide hybrids are designed as dual-action antibacterial agents. The quinoline core, particularly fluoroquinolones, targets and inhibits bacterial DNA synthesis by interfering with essential enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[1][2] The sulfonamide moiety acts by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, which ultimately disrupts the synthesis of nucleic acids and other essential metabolites.[1]
Q2: Which structural features of quinoline-sulfonamide compounds are critical for their antibacterial activity?
A2: Structure-activity relationship (SAR) studies have highlighted several key features. For instance, the presence of an unsubstituted phenolic group at the 8-position of the quinoline ring has been shown to be crucial for biological activity.[3][4] Modification or blockage of this hydroxyl group, for example, through methylation, can lead to a significant loss of antibacterial efficacy.[3] Additionally, the nature and position of substituents on both the quinoline and sulfonamide moieties can significantly influence the antibacterial spectrum and potency.
Q3: Can the antibacterial efficacy of quinoline-sulfonamide compounds be enhanced by combination with other antibiotics?
A3: Yes, synergistic effects have been observed when quinoline-sulfonamide compounds are combined with other antibiotics. For example, certain novel quinoline-sulfonamide derivatives have demonstrated a favorable synergistic effect when used in combination with ciprofloxacin against various bacterial strains, including resistant ones.[1][5][6] This approach can potentially lower the required dosage of each drug and mitigate the development of bacterial resistance.[1]
Q4: What are the common challenges encountered in the synthesis of quinoline-sulfonamide derivatives?
A4: Common challenges include achieving high yields, ensuring the purity of the final compounds, and dealing with the reactivity of certain functional groups. For instance, the 8-hydroxyquinoline system's chelating properties can interfere with certain catalytic reactions, such as copper-catalyzed azide-alkyne cycloadditions.[3] Careful selection of reaction conditions, purification methods (e.g., recrystallization, column chromatography), and thorough characterization are essential to overcome these challenges.[3]
Troubleshooting Guides
Synthesis and Characterization
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction, side reactions, or product degradation. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction parameters such as temperature, time, and catalyst concentration.- Ensure anhydrous conditions if reagents are moisture-sensitive.- Use purified reagents and solvents. |
| Impure final product | Presence of starting materials, by-products, or residual solvents. | - Employ appropriate purification techniques like recrystallization from a suitable solvent or column chromatography with an optimized eluent system.[3]- Characterize the purified product thoroughly using 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure and purity.[1][3] |
| Difficulty in characterizing the compound | Complex NMR spectra or ambiguous mass spectrometry data. | - Use advanced NMR techniques (e.g., COSY, HSQC) for complex structures.- Ensure the sample is free of paramagnetic impurities.- For mass spectrometry, try different ionization techniques (e.g., ESI, APCI) to obtain a clear molecular ion peak. |
Antibacterial Activity Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) values | Inoculum size variation, improper serial dilutions, or contamination. | - Standardize the bacterial inoculum to the recommended McFarland standard (e.g., 0.5).- Use calibrated pipettes for accurate serial dilutions.- Perform experiments in a sterile environment to avoid contamination.- Include positive and negative controls in each assay. |
| No zone of inhibition in a disk diffusion assay | Compound insolubility, insufficient diffusion, or bacterial resistance. | - Ensure the compound is dissolved in a suitable solvent (e.g., DMSO) that does not inhibit bacterial growth at the concentration used.- Check the solubility of the compound in the assay medium.- Verify the susceptibility of the bacterial strain to control antibiotics.- Test a higher concentration of the compound. |
| High cytotoxicity observed in preliminary screenings | Off-target effects of the compound. | - Perform cytotoxicity assays on non-cancerous cell lines to determine the therapeutic index.[3][4]- Modify the compound's structure to reduce toxicity while maintaining antibacterial activity based on SAR data. |
Quantitative Data Summary
Table 1: Antibacterial Activity (MIC in µg/mL) of Selected Quinoline-Sulfonamide Derivatives
| Compound | P. aeruginosa | E. faecalis | E. coli | S. typhi | S. aureus (MRSA) | Reference |
| QS-3 | 64 | 128 | 128 | 512 | - | [1][5] |
| 3c | - | - | - | - | Comparable to oxacillin/ciprofloxacin | [3][4] |
Table 2: Synergistic Effect of Compound QS-3 with Ciprofloxacin
| Bacterial Strain | MIC of QS-3 (µg/mL) | MIC of Ciprofloxacin (µg/mL) | Combinatorial MIC (µg/mL) | Outcome | Reference |
| E. faecalis | 128 | - | Reduced | Synergistic | [1] |
| E. coli | 128 | - | Reduced | Synergistic | [1] |
| S. typhi | 512 | - | Reduced | Synergistic | [1] |
| P. aeruginosa | 64 | - | No change | Indifferent | [1] |
Experimental Protocols
General Synthesis of 8-Hydroxyquinoline-5-Sulfonamides
This protocol is adapted from the synthesis of similar compounds.[3]
-
Suspend 5 mmol of 8-hydroxyquinoline-5-sulfonyl chloride in 15 mL of anhydrous acetonitrile.
-
Add 20 mmol of the appropriate amine to the suspension.
-
Stir the resulting reaction mixture at room temperature for 24 hours.
-
Pour the mixture into 100 mL of water.
-
Extract the aqueous mixture with chloroform (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from methanol.
-
Characterize the final product using 1H NMR, 13C NMR, and HR-MS.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Prepare a series of two-fold dilutions of the quinoline-sulfonamide compound in a suitable broth medium in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Dual mechanism of antibacterial action.
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Modifying Quinolin-8-ylmethanesulfonamide to improve target selectivity
Welcome to the technical support center for researchers working with Quinolin-8-ylmethanesulfonamide and its analogs. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experiments aimed at improving target selectivity.
FAQs: Strategy for Improving Target Selectivity
This section addresses common questions regarding the overall strategy for medicinal chemistry and lead optimization.
Question: We have identified this compound as a hit compound. What is the general workflow for improving its target selectivity? Answer: Improving target selectivity is an iterative process central to lead optimization. The goal is to enhance potency against your desired target while minimizing activity against off-target proteins.[1] The cycle involves designing new analogs based on structure-activity relationships (SAR), synthesizing these compounds, testing them in biological assays, and analyzing the data to inform the next design cycle.[2] Computational methods, such as molecular docking, can be integrated to predict binding modes and prioritize synthetic efforts.[3]
Caption: The iterative cycle of lead optimization.
Question: What are common off-targets for quinoline-based kinase inhibitors, and how do we test for them? Answer: Due to the highly conserved nature of the ATP-binding site across the human kinome, quinoline-based inhibitors often exhibit activity against multiple kinases.[4][5] Common off-targets can include structurally related kinases within the same family or even kinases from different families that share certain pocket features.[6] To identify off-targets, the standard approach is to screen your compound against a large panel of kinases, often representing the entire human kinome.[7] This can be done at a single high concentration initially to identify "hits," followed by dose-response assays to determine the IC50 or Kd for those off-targets.[8]
Question: How do we interpret selectivity data from a kinase panel screen? Answer: Interpreting selectivity data requires careful consideration of several factors.
-
Potency Measurement: The output is typically an IC50 (from an activity assay) or Kd (from a binding assay).[8] Remember that IC50 values are dependent on the ATP concentration in the assay; for ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50.[9]
-
Selectivity Score: Selectivity can be quantified using a simple ratio of IC50 values (Off-target IC50 / On-target IC50). A higher ratio indicates greater selectivity. Other metrics like the Gini coefficient can also be used to express selectivity against a larger panel of kinases.[9]
-
Cellular Context: A compound that is highly selective in a biochemical assay (e.g., >100-fold) may still have off-target effects in a cell due to differences in protein expression levels and local ATP concentrations.[9] Therefore, it is crucial to follow up with cell-based assays like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a more physiologically relevant environment.[10]
Troubleshooting Guide: Synthesis of Derivatives
This section provides guidance on common issues encountered during the chemical synthesis of this compound analogs.
Question: We are having trouble with the initial sulfonylation step using chlorosulfonic acid. The yields are low, and we see significant side products. What can we do? Answer: Using highly reactive and acidic reagents like chlorosulfonic acid can be challenging, often leading to charring or unwanted side reactions, especially with sensitive substrates.[11]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is performed at a low temperature (e.g., 0°C or below) with slow, portion-wise addition of the quinoline starting material to the acid to control the exotherm.
-
Alternative Reagents: Consider a two-step approach. First, introduce a sulfonic acid group using concentrated sulfuric acid, then convert it to the sulfonyl chloride using a milder reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Purification: Be aware that quenching the reaction in water can lead to hydrolysis of the desired sulfonyl chloride back to the sulfonic acid. A rapid workup with ice and extraction into a non-polar solvent is critical.
-
Question: Our C-N cross-coupling reactions to form N-aryl or N-alkyl sulfonamides are inefficient. Why might this be, and how can we improve it? Answer: Sulfonamides are known to be less nucleophilic compared to simple amines, which can make C-N bond formation challenging.[11]
-
Troubleshooting Steps:
-
Base and Solvent: The choice of base and solvent is crucial. For coupling with an amine, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in an aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) is standard.[12] For palladium-catalyzed couplings, ensure you are using the appropriate ligand/catalyst system and a suitable base like K₂CO₃ or Cs₂CO₃.[13]
-
Reaction Conditions: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) may be required. Monitor the reaction by TLC or LC-MS to avoid decomposition.[12]
-
Activation: If reacting with a carboxylic acid to form an acylsulfonamide, use a standard peptide coupling agent like HATU or HOBt/EDC to activate the acid before adding the sulfonamide.[14]
-
Question: We are attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction on an 8-hydroxyquinoline scaffold, but the reaction fails. What is the likely cause? Answer: The 8-hydroxyquinoline moiety is a well-known chelating agent. It is likely that the 8-hydroxy group and the quinoline nitrogen are chelating the copper(I) catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[15]
-
Troubleshooting Steps:
-
Protecting Group: The most effective solution is to protect the 8-hydroxy group before the CuAAC reaction. A common strategy is to convert it to a methoxy group (O-methylation) or another suitable protecting group that can be removed later if the free hydroxyl is necessary for activity.[15]
-
Catalyst Loading: While less ideal, you could try significantly increasing the copper catalyst loading, but this can lead to purification challenges and is less efficient than using a protecting group.
-
Troubleshooting Guide: Selectivity Profiling Assays
This section addresses common issues related to the biological assays used to determine inhibitor selectivity.
Question: The melting curves in our Differential Scanning Fluorimetry (DSF) assay are noisy or have a very low signal. How can we improve the data quality? Answer: Poor data quality in a DSF experiment often points to issues with protein stability, concentration, or buffer composition.
-
Troubleshooting Steps:
-
Protein Quality: Ensure your protein is highly pure (>90%) and monodisperse. Aggregated protein is a common cause of noisy data. Consider an extra gel filtration step during purification.
-
Concentration Optimization: The optimal protein concentration is typically in the 2-10 µM range. Too little protein results in a low signal, while too much can cause aggregation. Run a concentration gradient to find the optimal level for your specific kinase.
-
Buffer Conditions: The buffer must support protein stability. Screen different pH values and salt concentrations. Avoid components that interfere with fluorescence or promote protein aggregation.[16]
-
Dye Concentration: The final concentration of the fluorescent dye (e.g., SYPRO Orange) needs to be optimized. A typical starting point is a 1:1000 dilution of the stock, but this may need adjustment.[16]
-
Question: We identified a potent hit in our biochemical kinase assay, but we don't see any target stabilization in our Cellular Thermal Shift Assay (CETSA). What could explain this discrepancy? Answer: A lack of correlation between biochemical and cellular assays is a common challenge in drug discovery and can be due to several factors.
-
Possible Causes:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Consider running a permeability assay (e.g., PAMPA) to assess this property.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching a sufficient intracellular concentration.
-
Intracellular Metabolism: The compound could be rapidly metabolized by the cell into an inactive form.
-
High Cellular ATP: The intracellular concentration of ATP is very high (millimolar range). For an ATP-competitive inhibitor, this high level of competition can prevent the compound from binding to its target in the cellular environment, even if it appears potent in a biochemical assay with lower ATP concentrations.[9]
-
Assay Conditions: Ensure the CETSA protocol itself is optimized. The heating temperature and duration are critical parameters that must be empirically determined for each target protein.[17][18]
-
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. eubopen.org [eubopen.org]
- 17. Cellular thermal shift assay. [bio-protocol.org]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Addressing issues with the stability of Quinolin-8-ylmethanesulfonamide in solution
Technical Support Center: Quinolin-8-ylmethanesulfonamide
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you address common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is sparingly soluble in water but is generally soluble in polar organic solvents. For creating high-concentration stock solutions (e.g., 10-50 mM), Dimethyl Sulfoxide (DMSO) is highly recommended. Ethanol is also a viable option.[1] Subsequent dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation.
Q2: How should I store stock solutions to ensure maximum stability?
A2: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is strongly advised to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.[2] For short-term storage (a few days), solutions can be kept at 4°C, protected from light.
Q3: What are the visible signs of compound degradation in my solution?
A3: Visual indicators of degradation can include a change in color (e.g., developing a yellowish or brownish tint), the appearance of cloudiness, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical verification is recommended if stability is a concern.
Q4: Is this compound sensitive to pH?
A4: Yes, the stability of compounds containing sulfonamide and quinoline moieties can be pH-dependent.[3] Most drugs are generally more stable within a pH range of 4-8.[3] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the sulfonamide group. It is recommended to conduct pilot stability studies in your specific aqueous buffer.
Q5: Does light or temperature affect the stability of this compound?
A5: Yes, both light and temperature are critical factors. Quinoline-based structures can be susceptible to photodegradation. Therefore, solutions should be stored in amber vials or protected from light. Elevated temperatures will accelerate the rate of chemical degradation, following the principles of the Arrhenius equation.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My compound precipitated after dilution into an aqueous buffer.
-
Cause: The concentration of the compound in the final aqueous solution exceeds its solubility limit. The predicted water solubility of this compound is low (approximately 0.47 g/L).
-
Solution:
-
Decrease Final Concentration: Attempt the experiment with a lower final concentration of the compound.
-
Increase Organic Co-solvent: If your experimental system allows, consider having a small percentage of DMSO (typically ≤0.5%) in the final aqueous solution to aid solubility.
-
pH Adjustment: The solubility of related compounds can be influenced by pH.[1] Assess if adjusting the pH of your buffer (while maintaining experimental integrity) improves solubility.
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C or using a sonicator bath can help redissolve the compound, but be cautious as heat can also promote degradation.
-
Problem 2: I am observing a progressive loss of the compound's activity in my assay over time.
-
Cause: This strongly suggests the compound is degrading in your experimental medium under the assay conditions (e.g., temperature, pH, presence of reactive species).
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from a frozen stock solution immediately before each experiment.
-
Verify Compound Integrity: Use an analytical method like HPLC or LC-MS (see Protocol 3) to check the purity of your stock solution and to analyze a sample of the working solution that has been incubated under assay conditions for the duration of the experiment.
-
Minimize Incubation Time: Redesign your experiment to minimize the time the compound spends in the aqueous solution before analysis.
-
Problem 3: The color of my stock solution in DMSO has changed after storage.
-
Cause: A color change is a strong indicator of chemical degradation or oxidation. This can be caused by contaminants (e.g., water in the DMSO) or exposure to light and air.
-
Solution:
-
Discard the Solution: Do not use a stock solution that has changed color.
-
Use High-Quality Solvent: Prepare a new stock solution using anhydrous, high-purity DMSO.
-
Inert Gas Overlay: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving stability issues.
Caption: A logical workflow for troubleshooting common stability issues.
Data Summary Tables
The following tables provide illustrative data on the solubility and stability of this compound. This data is representative and should be confirmed in your specific experimental system.
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Solubility at 25°C (Approx.) | Notes |
| DMSO | > 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~10 mg/mL | Suitable for stock solutions. |
| Methanol | ~5 mg/mL | Lower solubility than Ethanol. |
| Water | < 0.5 mg/mL | Very low solubility.[4] |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble for most applications. |
Table 2: Illustrative Stability in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100% | 100% |
| 4 | 98% | 92% |
| 8 | 95% | 81% |
| 24 | 85% | 65% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh out 2.22 mg of this compound (MW: 222.26 g/mol ) into a sterile, amber glass vial.
-
Add Solvent: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. For frequent use, create smaller single-use aliquots to avoid freeze-thaw cycles.
Protocol 2: Forced Degradation Study Workflow
This protocol is used to understand the degradation profile of the compound under stress conditions.
Caption: Workflow for a forced degradation study.
Protocol 3: HPLC-UV Method for Purity and Stability Assessment
This protocol provides a general method that can be optimized for your specific equipment.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare samples by diluting stock or experimental solutions in the mobile phase.
-
Run a blank (mobile phase) to establish a baseline.
-
Inject the sample and integrate the peak area for this compound.
-
Purity or percent remaining can be calculated by comparing the peak area of the analyte to the total area of all peaks or to a T=0 control sample.
-
Potential Signaling Pathway Context
While the specific target of this compound may vary, many quinoline and sulfonamide derivatives are developed as kinase inhibitors. The diagram below illustrates a representative kinase signaling pathway to provide context for its potential application.
Caption: Representative MAPK/ERK signaling pathway.
References
Refinement of molecular docking protocols for better prediction of binding affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their molecular docking protocols for more accurate binding affinity prediction.
Troubleshooting Guides
This section provides solutions to common problems encountered during molecular docking experiments.
| Problem ID | Question | Answer |
| T-001 | My docking results show a high binding affinity, but the ligand pose is visually unrealistic or outside the binding pocket. Why is this happening and how can I fix it? | This is a common issue that can arise from several factors. The most likely cause is an improperly defined search space (grid box). If the grid box is too large or not centered correctly on the active site, the docking algorithm may place the ligand in a location that is sterically favorable but biologically irrelevant. Troubleshooting Steps: 1. Verify the Binding Site: Ensure you have correctly identified the active site residues.[1] 2. Redefine the Grid Box: Adjust the grid box to encompass the active site with a smaller margin. A common practice is to center the grid on the co-crystallized ligand (if available) or key active site residues. 3. Use Constraints: If your docking software allows, apply positional constraints to guide the ligand towards known interacting residues within the active site. |
| T-002 | I am getting a "Could not open file" or "File not found" error when running my docking simulation (e.g., in AutoDock Vina). What should I do? | This error almost always points to an issue with file paths or names. Troubleshooting Steps: 1. Check File Paths: Ensure that all input files (receptor, ligand, configuration file) are in the specified directory. It is often best to keep all files for a single docking run in the same folder.[2] 2. Verify File Names: Double-check that the file names in your configuration file or command exactly match the actual file names, including extensions (e.g., receptor.pdbqt vs. receptor.pdb). Be mindful of hidden file extensions in your operating system.[3] 3. Check for Typos: A simple typographical error in the file name or path is a frequent cause. 4. Permissions: In some operating systems, you may encounter permission issues. Try running the program from a different directory or with administrator privileges.[2] |
| T-003 | My docking protocol fails to reproduce the pose of the co-crystallized ligand (high RMSD in redocking). What does this indicate and how can I improve it? | A high Root Mean Square Deviation (RMSD) between the redocked pose and the crystallographic pose (typically > 2.0 Å) indicates that your docking protocol is not accurately reproducing the experimental binding mode.[4] This suggests that the parameters used may not be suitable for your specific protein-ligand system. Troubleshooting Steps: 1. Adjust Docking Parameters: Increase the exhaustiveness parameter (in AutoDock Vina) or the number of genetic algorithm runs to enhance the sampling of conformational space.[3] 2. Refine the Search Space: Ensure the grid box is appropriately sized and centered. 3. Check Ligand and Protein Preparation: Re-verify that both the ligand and protein structures were prepared correctly, including the addition of polar hydrogens and assignment of appropriate charges. 4. Consider Protein Flexibility: If the binding site is known to be flexible, a rigid receptor docking may be insufficient. Consider using flexible docking protocols or an ensemble of receptor structures. |
| T-004 | I am getting a "Parse error" in my PDBQT file when using AutoDock Vina. How can I resolve this? | A "Parse error" indicates that AutoDock Vina cannot correctly read the atom information in your PDBQT file.[5] This is often due to incorrect file preparation. Troubleshooting Steps: 1. Improper File Conversion: Ensure you have correctly converted your PDB or MOL2 files to the PDBQT format using tools like AutoDockTools (ADT) or Open Babel. Errors can arise if the ligand is treated as flexible in a way that Vina does not accept.[5] 2. Manual Editing Errors: If you have manually edited the PDBQT file, check for any syntax errors, such as incorrect atom numbering or formatting. 3. Re-prepare the Files: The most reliable solution is often to go back and re-prepare the ligand and receptor PDBQT files from the original PDB or MOL2 files using standard protocols. |
| T-005 | My GROMACS simulation of a protein-ligand complex is crashing with a "Fatal error" related to topology or input files. What are the common causes? | GROMACS is very particular about the format and consistency of its input files. Fatal errors often stem from mismatches between the topology file (.top), the coordinate file (.gro or .pdb), and the molecular dynamics parameter file (.mdp).[6] Common Causes and Solutions: 1. Mismatch in Atom/Residue Numbers: The number of atoms or residues in your coordinate file does not match what is defined in the topology file. This can happen if you manually edit one file but not the other.[6] 2. Incorrect Topology Directives: The order of directives in your topology file is incorrect. For example, [ atomtypes ] must be defined before any [ moleculetype ] is introduced.[7] 3. Force Field Issues: The force field you selected during pdb2gmx does not contain parameters for your ligand or for non-standard residues in your protein. You will need to generate parameters for your ligand separately and include them in the topology.[8] 4. Missing Hydrogen Atoms: The error "Atom ... not found in rtp entry" often indicates a mismatch in hydrogen atom naming between your input PDB and the force field's residue topology (.rtp) file. Using the -ignh flag in pdb2gmx can sometimes resolve this by having GROMACS rebuild the hydrogens.[9] |
Frequently Asked Questions (FAQs)
This section addresses common questions related to refining molecular docking protocols.
| FAQ ID | Question | Answer |
| F-001 | What is "redocking" and why is it an important validation step? | Redocking is the process of docking a ligand back into the binding site of its co-crystallized protein structure. The purpose is to validate the docking protocol by assessing its ability to reproduce the experimentally known binding pose. A successful redocking is generally considered to have a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose. This validation provides confidence that the chosen docking parameters are appropriate for the system under study.[4] |
| F-002 | My docking software provides several different scoring functions. Which one should I use and is it beneficial to use more than one? | Different scoring functions use different algorithms and parameterizations to estimate binding affinity.[10] There is no single scoring function that is universally superior for all protein-ligand systems. Therefore, it is highly recommended to use and compare the results from multiple scoring functions. If different scoring functions consistently rank a particular ligand as a top candidate, it increases the confidence in the prediction. This approach, known as consensus scoring, can help to reduce the number of false positives. |
| F-003 | How does protein flexibility affect docking accuracy and how can I account for it? | Most standard docking protocols treat the protein receptor as a rigid structure to save computational time. However, proteins are dynamic and can undergo conformational changes upon ligand binding (an "induced fit"). Ignoring this flexibility can lead to inaccurate predictions, especially if the binding pocket needs to rearrange to accommodate the ligand.[11][12] Methods to account for protein flexibility include: * Soft Docking: This method reduces the van der Waals repulsion term in the scoring function to allow for minor steric clashes, implicitly accounting for small conformational changes.[11] * Flexible Side Chains: Some docking programs allow specified active site residues to be treated as flexible during the docking process. * Ensemble Docking: This involves docking the ligand against an ensemble of different protein conformations, which can be generated from molecular dynamics (MD) simulations or by using multiple experimentally determined structures.[13] |
| F-004 | What is the role of post-docking analysis, such as Molecular Dynamics (MD) simulations? | Post-docking analysis is a crucial step to refine and validate the initial docking results. Molecular Dynamics (MD) simulations can be used to assess the stability of the docked protein-ligand complex over time in a simulated physiological environment. By running an MD simulation, you can observe whether the ligand remains stably bound in the predicted pose or if it dissociates. This helps to filter out unstable binding modes and provides a more accurate estimation of the binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[4] |
| F-005 | How can Machine Learning (ML) be used to improve binding affinity prediction? | Machine learning models, such as Random Forest, can be trained on large datasets of protein-ligand complexes with known binding affinities to develop more accurate scoring functions.[10][14] These ML-based scoring functions can learn complex relationships between structural features and binding affinity that are not captured by classical scoring functions. They can be used to re-score the poses generated by a docking program to improve the ranking of potential binders.[15][16] |
| F-006 | What is a good binding affinity score? | The interpretation of a "good" binding affinity score is dependent on the docking software and scoring function used. Generally, more negative values indicate stronger predicted binding. However, the absolute value of the score is often less important than the relative ranking of different ligands. It is crucial to include a known binder or a reference compound in your docking study to serve as a benchmark for comparison. |
| F-007 | Should I include water molecules in my docking simulation? | Water molecules in the binding site can play a critical role in mediating protein-ligand interactions through hydrogen bonds. Deciding whether to include them can be complex. If a water molecule is observed to be highly conserved across multiple crystal structures of the same protein and forms bridging interactions, it may be beneficial to include it in the docking simulation. However, displaceable water molecules should be removed. Some docking programs have options to predict the placement of water molecules during docking. |
Data Presentation
Table 1: Comparison of Docking Program Accuracy for Pose Prediction
This table summarizes the performance of several common docking programs in reproducing the crystallographic binding pose of cognate ligands. The success rate is defined by the percentage of ligands docked within a specified RMSD from the experimental pose.
| Docking Program | Success Rate (RMSD ≤ 1.0 Å) | Success Rate (RMSD ≤ 2.0 Å) |
| Glide | 71% | 100% |
| ICM | 63% | 81% |
| Surflex | 56% | 75% |
| DOCK | 44% | 63% |
| FlexX | 41% | 59% |
| PhDOCK | 38% | 56% |
| (Data adapted from a study comparing various docking programs. The exact success rates can vary depending on the dataset used.)[17][18] |
Table 2: Impact of Ligand Flexibility on Docking Accuracy
This table illustrates the general trend of decreasing docking accuracy with an increasing number of rotatable bonds in the ligand.
| Number of Rotatable Bonds | Docking Success Rate (RMSD ≤ 2.0 Å) |
| 0-3 | ~80-100% |
| 4-7 | ~60-80% |
| 8-11 | ~40-70% |
| 12+ | < 50% |
| (This table represents a generalized trend observed across multiple studies. The specific success rates can vary based on the docking algorithm and dataset.)[11][19][20] |
Table 3: Performance of Different Scoring Functions in Binding Affinity Prediction
This table shows a comparison of the Pearson correlation coefficient (R) between the predicted scores of various scoring functions and experimentally determined binding affinities for a benchmark dataset. A higher R value indicates better predictive performance.
| Scoring Function | Pearson Correlation Coefficient (R) |
| X-Score | ~0.50 - 0.65 |
| ChemPLP@GOLD | ~0.50 - 0.60 |
| GlideScore-SP | ~0.45 - 0.55 |
| PLP@DS | ~0.45 - 0.55 |
| AutoDock Vina | ~0.40 - 0.50 |
| (Performance can vary significantly depending on the test set. The values presented are indicative of typical performance on benchmark sets like CASF.)[2][21] |
Experimental Protocols
Protocol 1: Validation of Docking Protocol using Redocking with AutoDock Vina
Objective: To validate the docking parameters by redocking the co-crystallized ligand and calculating the RMSD to the experimental pose.
Methodology:
-
Preparation of Receptor and Ligand:
-
Separate the protein and the co-crystallized ligand from the PDB file.
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges. Save as a .pdbqt file.
-
Prepare the ligand by adding hydrogens and assigning charges. Save as a .pdbqt file.[10]
-
-
Define the Search Space (Grid Box):
-
Load the prepared receptor PDBQT file into a molecular visualization tool (e.g., AutoDockTools, PyMOL).
-
Center the grid box on the coordinates of the co-crystallized ligand.
-
Set the dimensions of the grid box to encompass the entire ligand with a margin of a few angstroms.
-
-
Configure AutoDock Vina:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Run the Redocking Simulation:
-
Execute AutoDock Vina from the command line using the configuration file.
-
-
Analyze the Results:
-
The output will be a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.
-
Superimpose the top-ranked docked pose with the original crystallographic pose of the ligand.
-
Calculate the RMSD between the heavy atoms of the docked and crystallographic poses. An RMSD ≤ 2.0 Å is generally considered a successful validation.[22][23]
-
Protocol 2: Post-Docking Analysis using MD Simulation with GROMACS
Objective: To assess the stability of the docked protein-ligand complex using a molecular dynamics simulation.
Methodology:
-
System Preparation:
-
Prepare the topology for the protein using gmx pdb2gmx, selecting a suitable force field (e.g., CHARMM36).[14]
-
Generate the topology and parameters for the ligand using a tool like the CGenFF server or antechamber.
-
Combine the protein and ligand topologies into a single system topology file (.top).
-
Create a simulation box and solvate the complex with water.
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-step equilibration: first in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, it is common to apply position restraints to the protein and ligand heavy atoms.
-
-
Production MD:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) without position restraints.
-
-
Analysis:
-
Analyze the trajectory to calculate the RMSD of the ligand with respect to its initial docked pose. A stable RMSD indicates that the ligand remains bound in a consistent conformation.
-
Analyze the RMSF (Root Mean Square Fluctuation) of the protein to identify flexible regions.
-
Perform binding free energy calculations using MM/PBSA or MM/GBSA to obtain a more accurate estimate of the binding affinity.
-
Protocol 3: Refining Docking Scores with a Random Forest Model
Objective: To use a machine learning approach to re-score docking poses for improved binding affinity prediction.
Methodology:
-
Data Preparation:
-
Compile a training set of diverse protein-ligand complexes with experimentally determined binding affinities (e.g., from the PDBbind database).
-
For each complex in the training set, generate a set of docked poses using your chosen docking program.
-
-
Feature Extraction:
-
For each docked pose, extract a set of features that describe the protein-ligand interaction. These can include the individual energy terms from the docking score, the number of different types of atomic contacts (e.g., hydrophobic, hydrogen bonds), and other physicochemical descriptors.[16]
-
-
Model Training:
-
Train a Random Forest regression model using the extracted features as the input and the experimental binding affinities as the target output.
-
-
Model Validation:
-
Evaluate the performance of the trained model on an independent test set of protein-ligand complexes that were not used during training. Assess the correlation between the predicted and experimental binding affinities.
-
-
Application (Re-scoring):
-
For your protein-ligand system of interest, generate a set of docked poses.
-
Extract the same features for these new poses as were used for training the model.
-
Use the trained Random Forest model to predict a new, refined binding affinity score for each pose.
-
Re-rank the poses based on the new ML-based scores.[15]
-
Visualizations
Caption: A general workflow for refining molecular docking protocols.
Caption: A decision tree for troubleshooting common molecular docking issues.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. 12 GROMACS Errors: From Setup to Execution - Where Things Go Wrong [parssilico.com]
- 7. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 8. Common errors when using GROMACS - GROMACS 2024.3 documentation [manual.gromacs.org]
- 9. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 10. A machine learning approach towards the prediction of protein–ligand binding affinity based on fundamental molecular properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Visualizing A Decision tree using GraphViz and Pydotplus. | by Anantha Kattani | Medium [anantha-kattani.medium.com]
- 12. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Machine Learning to Predict Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving Scoring-Docking-Screening Powers of Protein-Ligand Scoring Functions using Random Forest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A machine learning approach to predicting protein-ligand binding affinity with applications to molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 19. researchgate.net [researchgate.net]
- 20. mljar.com [mljar.com]
- 21. youtube.com [youtube.com]
- 22. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]
- 23. Avoiding Common Pitfalls in Protein Docking: Do You Really Need to Preprocess Your Structure? – SAMSON Blog [blog.samson-connect.net]
Technical Support Center: Optimizing ADME Properties of Quinolinone-Based Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of quinolinone-based inhibitors.
I. FAQs: Understanding and Addressing Common ADME Challenges
1. Q: My quinolinone-based inhibitor shows potent in vitro activity but poor cellular and in vivo efficacy. What are the likely ADME-related causes?
A: Poor in vitro-in vivo correlation is a common challenge. The primary ADME-related culprits to investigate are:
-
Low Aqueous Solubility: The compound may not be sufficiently dissolved in physiological fluids to be absorbed.
-
Poor Membrane Permeability: The molecule may be unable to efficiently cross the intestinal epithelium to enter systemic circulation.
-
High Metabolic Instability: The compound may be rapidly cleared by metabolic enzymes (e.g., Cytochrome P450s) in the liver and other tissues.
-
P-glycoprotein (P-gp) Efflux: The inhibitor may be actively pumped out of cells, reducing its intracellular concentration and therapeutic effect.[1][2]
2. Q: How can I improve the aqueous solubility of my quinolinone lead compound?
A: Improving solubility is a critical first step for enhancing oral bioavailability.[3] Consider the following strategies:
-
Salt Formation: If your compound has ionizable groups (e.g., basic amines or acidic moieties), forming a salt can significantly enhance solubility.
-
Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino, or sulfone groups) into the quinolinone scaffold. Be mindful that this can impact other properties like permeability and target affinity.
-
Prodrug Approach: Masking a key functional group with a more soluble moiety that is cleaved in vivo to release the active drug can be an effective strategy.[4]
-
Formulation Strategies: For preclinical studies, consider using solubilizing agents like cyclodextrins, or formulating the compound in an amorphous solid dispersion.[4][5]
3. Q: My quinolinone inhibitor has poor permeability in the Caco-2 assay. What steps can I take?
A: Low permeability suggests the compound will have poor oral absorption.[6] Strategies to improve this include:
-
Lipophilicity Optimization: There is often a "sweet spot" for lipophilicity (logP/logD). Very low lipophilicity can hinder membrane crossing, while excessively high lipophilicity can lead to poor solubility and high plasma protein binding. Aim for a balanced logP, typically in the range of 1-3.
-
Reduce Molecular Weight and Polar Surface Area (PSA): Smaller molecules with a lower PSA generally exhibit better passive diffusion.
-
Intramolecular Hydrogen Bonding: This strategy can mask polar groups, reducing the desolvation penalty for membrane permeation.
4. Q: The microsomal stability assay indicates my compound is rapidly metabolized. How can I address this?
A: High metabolic clearance is a major reason for low in vivo exposure.[7] To improve metabolic stability:
-
Identify Metabolic Soft Spots: Use techniques like metabolite identification studies to pinpoint the exact site(s) of metabolism on your quinolinone scaffold.
-
Metabolic Blocking: Introduce chemical modifications at the site of metabolism to prevent enzymatic action. For example, replacing a metabolically labile hydrogen with a fluorine atom or converting an electron-rich aromatic ring to a more electron-deficient one (e.g., quinoline to a quinoxaline) can block oxidation.[8]
-
Reduce Lipophilicity: Highly lipophilic compounds often have greater access to the active sites of metabolic enzymes.
5. Q: My compound is identified as a P-glycoprotein (P-gp) substrate. What are the strategies to overcome this?
A: P-gp efflux can significantly limit oral bioavailability and brain penetration.[1][2] To mitigate P-gp efflux:
-
Reduce P-gp Recognition: Modify the structure to reduce its affinity for the P-gp transporter. This often involves a careful balance of lipophilicity and the number of hydrogen bond donors.
-
Prodrug Approach: A prodrug strategy can be employed to create a derivative that is not a P-gp substrate.[9]
-
Co-administration with a P-gp Inhibitor: In a research setting, co-dosing with a known P-gp inhibitor like verapamil can confirm P-gp involvement and demonstrate the potential for improved exposure.[10] However, this approach has clinical limitations due to potential drug-drug interactions.[1]
II. Troubleshooting Guides for Key ADME Experiments
Troubleshooting Low Aqueous Solubility
| Observed Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | Very low intrinsic solubility. | - Re-evaluate the compound's structure; consider introducing solubilizing groups.- Use a higher percentage of co-solvent (e.g., DMSO) in the initial stock solution, but be mindful of its impact on the assay.- Consider formulation approaches like using cyclodextrins for in vitro testing.[4] |
| Inconsistent solubility results between experiments. | - Issues with the solid form (polymorphism).- pH of the buffer is not optimal for the compound's pKa.- Inconsistent mixing or incubation times. | - Ensure a consistent solid form is used for all experiments.- Measure the pKa of your compound and adjust the buffer pH accordingly.- Standardize the experimental protocol, including mixing energy and incubation duration.[11] |
| Solubility is acceptable in the kinetic assay but poor in the thermodynamic assay. | The compound may form a supersaturated solution that is not stable over time. | - For in vivo predictions, the thermodynamic solubility is often more relevant.- Focus on strategies to improve true equilibrium solubility. |
Troubleshooting Permeability Assays (Caco-2 & PAMPA)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in permeability (Papp) values. | - Inconsistent Caco-2 cell monolayer integrity.- Compound instability in the assay buffer.- Non-specific binding to the assay plates. | - Routinely check monolayer integrity using TEER measurements or Lucifer Yellow leakage.[12]- Assess the compound's stability in the assay buffer over the experiment's duration.- Use low-binding plates and include a mass balance calculation to account for compound loss. |
| Efflux ratio in Caco-2 is high (>2), indicating active efflux. | The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP). | - Confirm the specific transporter involved by running the assay in the presence of known inhibitors (e.g., verapamil for P-gp).- Refer to the FAQ on overcoming P-gp efflux for medicinal chemistry strategies. |
| Low compound recovery (<70%) in the assay. | - Poor solubility in the assay buffer.- High non-specific binding.- Cellular metabolism by Caco-2 cells.- Instability in the assay medium. | - Decrease the starting concentration of the compound.- Use plates with lower binding properties.- Analyze the cell lysate and both donor and receiver compartments to perform a full mass balance.- Evaluate compound stability in the assay buffer. |
III. Quantitative Data Summary
The following tables provide representative data for ADME parameters of quinolinone-based inhibitors. Note that these are illustrative values and will vary significantly based on the specific chemical scaffold and substitutions.
Table 1: Solubility and Permeability Data for Hypothetical Quinolinone Analogs
| Compound | Kinetic Solubility (μM) at pH 7.4 | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| Analog 1 (Parent) | < 1 | 0.2 | 15.2 |
| Analog 2 (+ Polar Group) | 55 | 0.5 | 8.5 |
| Analog 3 (logP Optimized) | 25 | 3.1 | 2.1 |
| Analog 4 (Prodrug) | > 200 | 5.0 | 1.2 |
Table 2: Metabolic Stability and CYP Inhibition Data for Hypothetical Quinolinone Analogs
| Compound | Human Liver Microsomal Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | CYP3A4 IC₅₀ (μM) |
| Analog 1 (Parent) | 5 | 138.6 | 2.5 |
| Analog 5 (Blocked Metabolite) | 45 | 15.4 | > 50 |
| Analog 6 (Electron Withdrawing Group) | > 60 | < 11.6 | 15.0 |
| Analog 7 (Different Isomer) | 12 | 57.8 | 8.9 |
IV. Detailed Experimental Protocols
Kinetic Solubility Assay (Turbidimetric Method)
-
Objective: To determine the kinetic aqueous solubility of a compound.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.[13]
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate.
-
Add phosphate-buffered saline (PBS, pH 7.4) to each well to a final volume of 200 µL. The final DMSO concentration should be ≤1%.
-
Seal the plate and shake at room temperature for 2 hours.[13]
-
Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer blank.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound.
-
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to the final desired concentration (e.g., 10 µM) in a buffer solution (pH 7.4).[14]
-
Use a 96-well filter plate with a PVDF membrane. Coat the membrane of each well with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[15]
-
Fill the wells of a 96-well acceptor plate with buffer.
-
Place the lipid-coated filter plate on top of the acceptor plate, creating a "sandwich".[16]
-
Add the compound solution to the donor (filter) plate.
-
Incubate the plate assembly at room temperature for 5 hours with gentle shaking.[14]
-
After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Caco-2 Permeability Assay
-
Objective: To evaluate the rate of transport of a compound across a monolayer of human intestinal cells, including assessment of active efflux.
-
Methodology:
-
Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).[17]
-
Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration (e.g., 10 µM).[17]
-
For Apical to Basolateral (A-B) transport: Add the compound solution to the apical (upper) chamber.
-
For Basolateral to Apical (B-A) transport: Add the compound solution to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver chamber.[6]
-
Analyze the concentration of the compound in the samples by LC-MS/MS.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio (Papp B-A / Papp A-B).
-
Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
-
Methodology:
-
Prepare a solution of the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Add liver microsomes (e.g., human, rat) to the compound solution.[18]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.[18]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[4][19]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the percentage of remaining compound versus time to determine the half-life (t½) and calculate the intrinsic clearance (CLint).[7]
-
CYP450 Inhibition Assay (Fluorometric Method)
-
Objective: To determine the potential of a compound to inhibit major CYP450 enzymes.
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add recombinant human CYP450 enzymes, a fluorescent probe substrate specific for the CYP isoform being tested, and the test compound.[3][20]
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is generated by the metabolism of the probe substrate.[5]
-
Calculate the percent inhibition of the CYP450 enzyme at each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the test compound concentration.
-
V. Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor in vivo performance of quinolinone-based inhibitors.
Caption: Common signaling pathways targeted by quinolinone-based kinase inhibitors.[21]
References
- 1. ori.umkc.edu [ori.umkc.edu]
- 2. Strategies to overcome or circumvent P-glycoprotein mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. PAMPA | Evotec [evotec.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 17. enamine.net [enamine.net]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay | PDF [slideshare.net]
- 20. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 21. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Quinolin-8-ylmethanesulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the poor oral bioavailability of Quinolin-8-ylmethanesulfonamide derivatives.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Poor solubility in gastrointestinal fluids is a primary reason for the low oral bioavailability of many quinoline derivatives.
Table 1: Physicochemical Properties of N-(Quinolin-8-yl)methanesulfonamide
| Property | Predicted Value | Source |
| Water Solubility | 0.473 mg/mL | ALOGPS |
| logP | 1.15 | ALOGPS |
| logS | -2.7 | ALOGPS |
| pKa (Strongest Acidic) | 7.25 | Chemaxon |
| pKa (Strongest Basic) | 3.7 | Chemaxon |
Data sourced from DrugBank.[1]
Troubleshooting Steps:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.
-
Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility and dissolution.[5][6][7][8][9]
-
Carriers: Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Techniques such as solvent evaporation, spray drying, and hot-melt extrusion can be employed.
-
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve solubilization and facilitate absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[10][11]
-
Examples: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs).
-
-
Cyclodextrin Complexation: Cyclodextrins can encapsulate the poorly soluble drug within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[12][13][14][15][16]
Issue 2: Poor Membrane Permeability
Even if solubilized, the drug must permeate the intestinal epithelium to reach systemic circulation.
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Utilize in vitro models to understand the permeability characteristics of your compound.
-
Caco-2 Permeability Assay: This is a widely used model that mimics the human intestinal epithelium and can help determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that can predict passive transcellular permeability.
-
-
Structural Modification (Lead Optimization): If permeability is inherently low and not due to efflux, medicinal chemistry efforts may be needed to optimize the molecule's physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to improve passive diffusion.
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium. This approach should be used with caution due to potential toxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high variability in in vivo pharmacokinetic studies. What could be the cause?
A1: High variability in in vivo studies can stem from several factors related to poor oral bioavailability:
-
Food Effects: The presence or absence of food can significantly alter the dissolution and absorption of poorly soluble drugs. Consider conducting studies in both fasted and fed states.
-
Erratic Absorption: Poor solubility can lead to incomplete and erratic absorption in the gastrointestinal tract. Improving the formulation to enhance solubility and dissolution is key.
-
First-Pass Metabolism: Extensive metabolism in the gut wall or liver can lead to variable systemic exposure. Lipid-based formulations that promote lymphatic absorption may help mitigate this.
Q2: How do I choose the most appropriate formulation strategy to improve the oral bioavailability of my compound?
A2: The choice of formulation strategy depends on the specific physicochemical properties of your this compound derivative.
-
For highly crystalline, poorly soluble compounds: Particle size reduction (nanonization) or solid dispersions are often effective.
-
For lipophilic compounds: Lipid-based formulations are a good choice as they can enhance solubilization and may offer the advantage of lymphatic uptake.
-
If the molecule has a suitable size and geometry: Cyclodextrin complexation can be a viable option to improve solubility.
Q3: What are the critical parameters to assess in an in vivo pharmacokinetic study in rats for a new this compound derivative?
A3: Key pharmacokinetic parameters to determine include:
-
Cmax (Maximum plasma concentration): The peak concentration of the drug in the plasma.
-
Tmax (Time to reach Cmax): The time at which the peak plasma concentration is observed.
-
AUC (Area under the plasma concentration-time curve): Represents the total drug exposure over time.
-
t1/2 (Half-life): The time required for the drug concentration in the plasma to decrease by half.
-
F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. This is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[17][18][19][20]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the intestinal permeability of a this compound derivative.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assay:
-
The cell monolayers are washed with a pre-warmed transport buffer.
-
The test compound (e.g., this compound derivative) is added to either the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport, assessing efflux).
-
The plate is incubated at 37°C, typically with gentle shaking.
-
Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio (ER) is calculated as Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol provides a general framework for a preliminary in vivo pharmacokinetic study.
Workflow for In Vivo Pharmacokinetic Study in Rats
Caption: General workflow for an oral pharmacokinetic study in rats.
Methodology:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. The animals are acclimatized to the housing conditions and fasted overnight before the study.
-
Formulation and Dosing: The this compound derivative is formulated in a suitable vehicle. A predetermined dose is administered orally, typically via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected from the tail vein or via a cannula.
-
Plasma Preparation: Blood samples are processed (e.g., by centrifugation) to obtain plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Signaling Pathways
Quinoline-sulfonamide derivatives have been shown to target various signaling pathways, particularly in the context of cancer and autoimmune diseases. Understanding these pathways can provide insights into the mechanism of action and potential therapeutic applications.
Potential Signaling Pathways Targeted by Quinoline-Sulfonamide Derivatives
Caption: Potential signaling pathways modulated by Quinoline-Sulfonamide derivatives.
Quinoline-sulfonamide derivatives can act as inhibitors of key signaling molecules. For instance, they have been investigated as inhibitors of Aurora kinases and the PI3K/Akt/mTOR pathway, both of which are crucial in regulating cell cycle progression and apoptosis and are often dysregulated in cancer.[21][22] Additionally, some quinoline sulfonamides have been identified as RORγ inverse agonists, thereby inhibiting the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17, a key pathway in autoimmune diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving drug solubility for oral delivery using solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Inclusion Studies Of 8-oh Quinoline With ?-cyclodextrin [journalijar.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins and Their Derivatives as Drug Stability Modifiers [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. optibrium.com [optibrium.com]
- 21. Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Quinolin-8-ylmethanesulfonamide Spectroscopic Analysis
Welcome to the technical support center for the spectroscopic analysis of Quinolin-8-ylmethanesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous spectroscopic data.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic characteristics of this compound?
A1: this compound is comprised of a quinoline ring system and a methanesulfonamide group. Therefore, its spectra will exhibit features characteristic of both moieties.
-
¹H NMR: Expect signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet for the methyl group protons of the methanesulfonamide will likely appear in the upfield region (around 3.0 ppm). The NH proton of the sulfonamide may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.
-
¹³C NMR: Aromatic carbons of the quinoline ring will resonate in the downfield region (120-150 ppm). The methyl carbon of the methanesulfonamide will be in the upfield region.
-
Mass Spectrometry (MS): The protonated molecule [M+H]⁺ is expected. Characteristic fragmentation may involve the loss of SO₂ (64 Da) from the parent ion, a common fragmentation pathway for sulfonamides.[1][2]
-
FTIR: Look for characteristic vibrational bands for the N-H stretch of the sulfonamide (around 3300-3200 cm⁻¹), S=O stretches (asymmetric and symmetric, around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively), and C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1400 cm⁻¹ region).[3][4]
Q2: My ¹H NMR spectrum shows broad or shifting peaks in the aromatic region. What could be the cause?
A2: This is a common observation for quinoline derivatives and can be attributed to several factors:
-
Concentration-dependent π-π stacking: Quinoline rings have a tendency to stack in solution, leading to changes in the chemical environment of the protons. This can cause concentration-dependent chemical shifts and peak broadening.[5][6] It is proposed that these changes are due to dipole-dipole and π-π interactions between two or more quinoline molecules.[5][6]
-
Solvent effects: The choice of solvent can influence the chemical shifts of the aromatic protons and the NH proton of the sulfonamide.
-
pH: The quinoline nitrogen is basic and can be protonated, which will significantly alter the electronic structure and the resulting NMR spectrum. Ensure your solvent is free of acidic impurities.
Troubleshooting Tip: Try acquiring spectra at different concentrations to see if the chemical shifts change. Using a deuterated solvent that can disrupt π-π stacking, such as DMSO-d₆, may also help to sharpen the signals.
Q3: In my mass spectrum, I am not observing the expected molecular ion peak. Why?
A3: Several factors can lead to a weak or absent molecular ion peak:
-
In-source fragmentation: The compound may be fragmenting in the ion source before detection. This is common for molecules with labile functional groups.
-
Ionization technique: The choice of ionization technique (e.g., ESI, APCI) can significantly impact the intensity of the molecular ion.[7]
-
Sample purity: Impurities in the sample can suppress the ionization of your target compound.
Troubleshooting Tip: Try using a softer ionization technique if available. If using ESI, optimizing the cone voltage can sometimes reduce in-source fragmentation. Ensure your sample is pure by using a technique like LC-MS.
Troubleshooting Guides
Ambiguous ¹H NMR Spectra
| Symptom | Possible Cause | Troubleshooting Steps |
| Overlapping aromatic signals | The seven protons on the quinoline ring may have very similar chemical shifts, leading to complex, overlapping multiplets. | 1. Increase Spectrometer Field Strength: A higher field strength will increase the dispersion of the signals. 2. 2D NMR: Perform a COSY experiment to identify coupled protons and a HSQC/HMBC to correlate protons to their attached carbons. |
| Broad NH peak | The sulfonamide NH proton can exchange with residual water in the solvent or undergo quadrupole broadening due to the adjacent nitrogen. | 1. D₂O Exchange: Add a drop of D₂O to your NMR tube and re-acquire the spectrum. The NH peak should disappear. 2. Low Temperature: Cooling the sample can sometimes sharpen the NH signal by slowing down exchange processes. |
| Unexpected chemical shifts | Substituent effects from the methanesulfonamide group and intermolecular interactions can cause deviations from predicted values. | 1. Compare with similar structures: Look for published NMR data of similar quinoline-8-sulfonamide derivatives. 2. Computational prediction: Use NMR prediction software to get a theoretical spectrum to compare with your experimental data. |
Ambiguous Mass Spectra
| Symptom | Possible Cause | Troubleshooting Steps |
| Prominent peak at [M+H-64]⁺ | Loss of SO₂ is a very common and characteristic fragmentation for sulfonamides.[1][2] | This is likely a real fragment and can be used to support the identification of your compound. Perform MS/MS on the parent ion to confirm this fragmentation pathway. |
| Complex fragmentation pattern | The quinoline ring can also undergo fragmentation, leading to a complex spectrum. | 1. High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data to determine the elemental composition of the fragments. 2. MS/MS Analysis: Isolate the parent ion and fragment it to establish a clear fragmentation pathway. |
| Adduct formation | The molecule may form adducts with salts present in the solvent (e.g., [M+Na]⁺, [M+K]⁺). | 1. Check for expected mass differences: Look for peaks that are 22 or 38 Da higher than your expected [M+H]⁺. 2. Reduce salt concentration: Use HPLC-grade solvents and minimize the use of buffers containing sodium or potassium salts. |
Ambiguous FTIR Spectra
| Symptom | Possible Cause | Troubleshooting Steps |
| Broad O-H peak obscuring N-H stretch | The sample may be wet, or the N-H stretch may be broad due to hydrogen bonding. | 1. Dry the sample: Ensure your sample is thoroughly dried before analysis. 2. Dilute the sample: For solution-state IR, dilution can reduce intermolecular hydrogen bonding. |
| Weak or absent S=O stretches | The S=O stretches can sometimes be weak or overlap with other peaks in the fingerprint region. | 1. Check the fingerprint region carefully: Compare your spectrum with a reference spectrum of a similar sulfonamide. 2. Use a different sampling technique: For example, switching from a KBr pellet to an ATR accessory can sometimes enhance the intensity of certain peaks. |
| Overlapping peaks in the fingerprint region (1600-600 cm⁻¹) | The quinoline ring has many vibrational modes that fall in this region, leading to a complex pattern. | 1. Focus on key functional group peaks: Prioritize the identification of the N-H and S=O stretches. 2. Compare with reference spectra: Use spectral libraries to compare your spectrum with those of quinoline and sulfonamide derivatives. |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Data Acquisition: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ion source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the target compound.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min). Acquire data over the desired mass range (e.g., m/z 100-500).
-
Data Analysis: Identify the [M+H]⁺ ion and any significant fragment ions or adducts.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Instrument Setup:
-
Collect a background spectrum of the empty ATR accessory.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands for the functional groups present in the molecule.
Visualizations
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. repository.uncw.edu [repository.uncw.edu]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. gmi-inc.com [gmi-inc.com]
Optimizing the conditions for crystallization of Quinolin-8-ylmethanesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for Quinolin-8-ylmethanesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when crystallizing this compound?
A1: The most critical factors include the choice of solvent, the degree of supersaturation, the cooling rate, and the presence of impurities.[1][2][3][4] Temperature significantly affects solubility and therefore plays a crucial role in both the nucleation and crystal growth stages.[1][4][5]
Q2: How do I select an appropriate solvent for the crystallization of this compound?
A2: An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[6][7][8] For a molecule like this compound, which contains both a quinoline ring and a sulfonamide group, solvents of intermediate polarity are often a good starting point. Consider solvents that can engage in hydrogen bonding.[9][10] A general rule is that solvents with similar functional groups to the compound are often good solubilizers.[11] It is recommended to perform a solvent screen with small amounts of your compound to identify the best candidate.[6] Useful solvent pairs, such as ethanol-water or acetone-ligroin, can also be effective.[12][13]
Q3: What is "oiling out," and how can I prevent it?
A3: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid crystal. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.[8] To prevent this, you can try using a larger volume of solvent, cooling the solution more slowly, or selecting a solvent with a lower boiling point.[14]
Q4: My compound will not crystallize, what should I do?
A4: If crystallization does not occur, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[12][14] Adding a seed crystal of the desired compound can also initiate crystallization.[12] If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration.[14] If all else fails, removing the solvent by rotary evaporation and attempting recrystallization with a different solvent system may be necessary.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No crystals form | - Solution is not supersaturated.- Nucleation is inhibited. | - Evaporate some of the solvent and allow to cool again.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of this compound.- Cool the solution to a lower temperature. |
| Compound "oils out" | - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Use a lower-boiling point solvent or a different solvent system. |
| Crystals are too small | - Nucleation rate is too high.- Cooling is too fast. | - Decrease the rate of cooling by insulating the flask.- Use a slightly larger volume of solvent. |
| Low yield of crystals | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals are too soluble in the cold solvent. | - Reduce the amount of solvent used to dissolve the compound.- Ensure the filtration apparatus is pre-heated.- Use a colder solvent for washing the crystals. |
| Discolored crystals | - Presence of colored impurities. | - Add activated charcoal to the hot solution before filtration.[15] |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.[13] Good candidate solvents will show low solubility at room temperature and high solubility at their boiling point.[8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture while stirring until the solid completely dissolves.[15]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[15]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[15]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.[7][15]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[15] Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[15]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[15]
Protocol 2: Solvent-Antisolvent Crystallization
-
Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent at room temperature (a solvent in which it is highly soluble).
-
Addition of Antisolvent: Slowly add an "antisolvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Gently warm the solution until it becomes clear again. Allow the solution to cool slowly to room temperature.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in the single solvent recrystallization protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Crystallization - Wikipedia [en.wikipedia.org]
- 4. helgroup.com [helgroup.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. crystallisation.pbworks.com [crystallisation.pbworks.com]
- 10. unifr.ch [unifr.ch]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. science.uct.ac.za [science.uct.ac.za]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization [sites.pitt.edu]
Addressing batch-to-batch variability in Quinolin-8-ylmethanesulfonamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Quinolin-8-ylmethanesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared by the reaction of 8-aminoquinoline with methanesulfonyl chloride in the presence of a base.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a primary suspect. Ensure that the methanesulfonyl chloride is added slowly and at a controlled temperature, as rapid addition can lead to side reactions. The choice of base and solvent is also critical. While pyridine is commonly used as both a base and a solvent, other non-nucleophilic bases like triethylamine in an inert solvent such as dichloromethane (DCM) or acetonitrile can be effective. The reaction temperature should be optimized; starting at a low temperature (e.g., 0 °C) and allowing the reaction to slowly warm to room temperature can improve yields.
Another potential cause for low yield is the degradation of the starting material or product. 8-aminoquinoline can be sensitive to oxidation, so using high-quality, purified starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Finally, product loss during workup and purification is a common issue. Ensure complete extraction of the product from the aqueous phase during workup. For purification, recrystallization is often preferred over column chromatography to minimize losses, provided a suitable solvent system is identified.
Question: I am observing a significant amount of an insoluble, tar-like byproduct in my reaction mixture. What is it and how can I avoid it?
Answer:
The formation of insoluble, tar-like byproducts is often due to polymerization or complex side reactions. This can be triggered by several factors:
-
Excessive Heat: Running the reaction at too high a temperature can promote polymerization of the starting materials or product. Careful temperature control is crucial.
-
Presence of Water: Moisture can react with methanesulfonyl chloride to form methanesulfonic acid, which can catalyze side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Stoichiometry: An incorrect stoichiometry of reagents, particularly an excess of methanesulfonyl chloride, can lead to the formation of polysulfonated byproducts or other undesired reactions. Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the sulfonyl chloride.
To avoid these byproducts, it is recommended to perform the reaction at low temperatures, use anhydrous conditions, and carefully control the addition of methanesulfonyl chloride.
Question: My purified this compound shows impurities in the NMR spectrum. What are the likely side products?
Answer:
Common impurities in the synthesis of this compound can include:
-
Unreacted 8-aminoquinoline: This can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during workup.
-
Bis(methanesulfonyl)amine derivative: Formation of a di-sulfonated product at the amino group is possible, especially with a large excess of methanesulfonyl chloride and a strong base.
-
Hydrolysis product: If water is present, methanesulfonyl chloride can hydrolyze to methanesulfonic acid. This is typically removed during the aqueous workup.
-
C5-Sulfonated byproduct: Although the primary reaction occurs at the amino group, under certain conditions, particularly with copper catalysis, C-H activation at the C5 position of the quinoline ring can lead to the formation of a C-sulfonated isomer.[1]
Careful control of reaction conditions and thorough purification, such as recrystallization from a suitable solvent like ethanol or an ethanol/water mixture, can help to remove these impurities.
Question: The color of my reaction mixture varies from batch to batch. Does this indicate a problem?
Answer:
Color variation in the reaction mixture can be an indicator of inconsistencies. While 8-aminoquinoline itself is a pale yellow solid, the reaction to form the sulfonamide can sometimes produce colored byproducts, especially if there are impurities in the starting materials or if the reaction is exposed to air and light, leading to oxidative degradation.
To ensure consistency, use starting materials of the same purity for each batch and consider running the reaction under an inert atmosphere and protected from light. While a change in color doesn't always signify a failed reaction, it warrants closer analysis of the product purity for that batch.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the synthesis of this compound?
A1: Pyridine is a commonly used solvent as it also acts as a base to neutralize the HCl generated during the reaction.[2] Alternatively, aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile can be used in combination with a non-nucleophilic base such as triethylamine. The choice of solvent can impact reaction rate and solubility of reactants and products.
Q2: Which base is most effective for this reaction?
A2: Pyridine is a traditional choice. Triethylamine is also a good option and is often easier to remove during workup. The selection of the base can influence the reaction rate and the formation of byproducts.
Q3: What is the optimal temperature for the reaction?
A3: The reaction is typically started at a low temperature, such as 0 °C, during the addition of methanesulfonyl chloride to control the exothermic reaction. The reaction is then often allowed to warm to room temperature and stirred for several hours to ensure completion.
Q4: How can I best purify the final product?
A4: Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization include ethanol, methanol, or mixtures of these alcohols with water. Column chromatography on silica gel can also be used, but may lead to lower recovery.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the sulfonamide functional group. The melting point of the crystalline solid can also be a good indicator of purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of N-(Quinolin-8-yl)sulfonamides
| Sulfonyl Chloride | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzenesulfonyl chloride | Pyridine | Pyridine | 110-120 °C | 85-90 | [2] |
| p-Toluenesulfonyl chloride | Pyridine | Pyridine | 110-120 °C | 85-90 | [2] |
| Naphthalene-2-sulfonyl chloride | Pyridine | Pyridine | 110-120 °C | 85-90 | [2] |
| Arylsulfonyl chlorides | K₂CO₃ | DMF | 100 °C | Moderate to Good | [3] |
| Aliphatic sulfonyl chlorides | CuI | MeCN | Room Temp | Moderate to Good | [3] |
Note: Yields are reported for analogous sulfonamide syntheses and may vary for this compound.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous N-(quinolin-8-yl)sulfonamides.
-
Materials:
-
8-Aminoquinoline
-
Methanesulfonyl chloride
-
Anhydrous pyridine (or Triethylamine and anhydrous Dichloromethane)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 8-aminoquinoline (1.0 equivalent) in anhydrous pyridine (or anhydrous DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. If pyridine was used, extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with 1M HCl solution (to remove unreacted 8-aminoquinoline and pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Mandatory Visualization
NF-κB Signaling Pathway
Quinoline-based sulfonamides have been investigated as inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation, immunity, and cell survival. The diagram below illustrates the canonical NF-κB signaling pathway.
Caption: Canonical NF-κB signaling pathway.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this compound synthesis.
Caption: Troubleshooting workflow for synthesis.
References
Validation & Comparative
A Comparative Analysis of Quinolin-8-ylmethanesulfonamide and Other Pyruvate Kinase M2 (PKM2) Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Pyruvate kinase M2 (PKM2), a key enzyme in cancer cell metabolism, has emerged as a promising target for novel anti-cancer therapies. Its role in the Warburg effect, where cancer cells favor aerobic glycolysis, makes it a critical node for therapeutic intervention. This guide provides a comparative overview of the efficacy of Quinolin-8-ylmethanesulfonamide and other prominent PKM2 inhibitors, supported by experimental data and detailed methodologies.
Introduction to PKM2 Inhibition
PKM2 exists in two main conformational states: a highly active tetramer and a less active dimer. In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[1][2] Inhibiting PKM2 aims to disrupt this metabolic reprogramming, thereby starving cancer cells of essential building blocks and inducing cell death.
Comparative Efficacy of PKM2 Inhibitors
The following table summarizes the in vitro efficacy of several known PKM2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Chemical Class | PKM2 IC50 (µM) | Cell-based Proliferation IC50 (µM) | Cell Line(s) | Reference(s) |
| Shikonin | Naphthoquinone | ~0.5 - 5 | 0.3 - 2.5 | Various cancer cell lines | [5] |
| Compound 3K | Naphthoquinone derivative | 2.95 | 0.18 - 1.56 | HCT116, HeLa, H1299 | [5][6] |
| Lapachol | Naphthoquinone | 1.4 | Not specified | Melanoma cells | [7] |
| Compound 3h | Naphthoquinone derivative | 0.96 | Not specified | LNCaP | [6] |
| Silibinin | Flavonolignan | 0.91 | Not specified | Not specified | |
| Curcumin | Curcuminoid | 1.12 | Not specified | Not specified | |
| Resveratrol | Stilbenoid | 3.07 | Not specified | Not specified | |
| Ellagic Acid | Polyphenol | 4.20 | ~20 | MDA-MB-231 | |
| Apigenin | Flavone | Not specified | 2.0 - 89.5 | HCT116, HT29, DLD1 | [7] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and the presence of allosteric activators like fructose-1,6-bisphosphate (FBP).
Signaling Pathways and Experimental Workflows
To understand the broader context of PKM2 inhibition, it is essential to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.
Caption: PKM2 signaling in cancer metabolism.
Caption: Experimental workflow for evaluating PKM2 inhibitors.
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH) enzyme
-
PKM2 inhibitors (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the PKM2 enzyme to the reaction mixture.
-
To test inhibitor efficacy, add varying concentrations of the inhibitor compound to the wells. Include a DMSO control (vehicle).
-
Initiate the reaction by adding the substrate mixture (PEP and ADP).
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The rate of NADH oxidation (slope of the absorbance vs. time curve) is proportional to the PKM2 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Kinase-Glo® Luminescent Kinase Assay
This is an endpoint assay that measures the amount of ATP remaining after the pyruvate kinase reaction. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of ATP. The luminescent signal is inversely proportional to the PKM2 activity.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: (as recommended by the kit manufacturer, e.g., 100 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
PKM2 inhibitors (dissolved in DMSO)
-
96-well white, opaque microplate
-
Luminometer
Procedure:
-
Set up the pyruvate kinase reaction in the wells of the microplate containing assay buffer, PEP, ADP, and the PKM2 enzyme.
-
Add varying concentrations of the inhibitor compound to the wells, including a DMSO control.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a constant temperature.
-
Add the Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
A lower luminescent signal indicates higher PKM2 activity (more ATP consumed).
-
Calculate the percent inhibition and determine the IC50 value as described for the LDH-coupled assay.[1]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 inhibitor for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at ~570 nm.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value for cell proliferation.[5]
Conclusion
The inhibition of PKM2 presents a compelling strategy for the development of novel cancer therapeutics. While this compound and its derivatives show promise as modulators of cancer cell metabolism, further studies are required to quantify their direct enzymatic inhibition of PKM2 and to fully elucidate their mechanism of action. In contrast, inhibitors like Shikonin and its more potent derivative, Compound 3K, have been more extensively characterized and demonstrate significant anti-proliferative effects in various cancer cell lines. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging PKM2 inhibitors, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. embopress.org [embopress.org]
- 3. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Specific Pyruvate Kinase M2 Inhibitor, Compound 3h, Induces Apoptosis and Autophagy through Suppressing Akt/mTOR Signaling Pathway in LNCaP Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. astx.com [astx.com]
In Vivo Anticancer Activity of Quinoline Derivative 91b1 Compared to Standard Chemotherapies in Esophageal Squamous Cell Carcinoma Xenograft Models
A Comparative Guide for Researchers and Drug Development Professionals
Introduction: The therapeutic landscape for esophageal squamous cell carcinoma (ESCC) continues to seek novel compounds with improved efficacy and reduced toxicity. Quinoline derivatives have emerged as a promising class of anticancer agents.[1] This guide provides a comparative analysis of the in vivo anticancer activity of a novel quinoline derivative, compound 91b1, against standard-of-care chemotherapeutic agents, Cisplatin and 5-Fluorouracil (5-FU). Due to the lack of publicly available in vivo data for Quinolin-8-ylmethanesulfonamide, this guide utilizes the closely related quinoline derivative 91b1 as a representative compound to illustrate the potential of this chemical class. Compound 91b1 has demonstrated significant anticancer effects in preclinical models, purportedly through the downregulation of Lumican.[1][2] This guide presents a compilation of experimental data from various preclinical studies to offer an objective comparison of these anticancer agents.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the in vivo anticancer activity of the quinoline derivative 91b1, Cisplatin, and 5-Fluorouracil in mouse xenograft models of esophageal cancer. The data has been compiled from separate studies and is presented for comparative purposes.
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Effect on Body Weight | Reference Study |
| Quinoline Derivative 91b1 | KYSE-450 (ESCC) cells in nude mice | 10 mg/kg/day, intraperitoneal injection | Significantly reduced tumor size compared to vehicle control (p < 0.001) | Not specified, but described as having low toxicity | [3][4] |
| Cisplatin | Esophageal Cancer Xenograft | 2 mg/kg, every 3 days for 5 doses, intraperitoneal injection | Significant reduction in tumor volume and weight compared to control | Not specified | [5][6] |
| 5-Fluorouracil (5-FU) | TE11 (ESCC) cells in nude mice | 5 mg/kg, every 3 days, intraperitoneal injection | Significantly lower tumor volume compared to PBS control | No significant weight loss observed | [7][8] |
Experimental Protocols
Quinoline Derivative 91b1 Xenograft Study
-
Cell Line and Animal Model: Human esophageal squamous cell carcinoma (ESCC) cell line KYSE-450 was used. Athymic nude mice were utilized for tumor implantation.[3]
-
Tumor Implantation: KYSE-450 cells were harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of each mouse.
-
Treatment Protocol: Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. Compound 91b1 was administered intraperitoneally at a dose of 10 mg/kg/day. The control group received a vehicle solution.[3]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the study, the tumors were excised and weighed.[3] The statistical significance of the difference in tumor size between the treated and control groups was determined.[3]
Cisplatin Xenograft Study (Generalized Protocol)
-
Cell Line and Animal Model: Esophageal cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).[5][9]
-
Treatment Protocol: Treatment is initiated when tumors reach a predetermined size. Cisplatin is typically administered via intraperitoneal injection at doses ranging from 2-5 mg/kg, often in a cyclical manner (e.g., every 3-4 days for several cycles).[5][6]
-
Efficacy and Toxicity Monitoring: Tumor growth is monitored by measuring tumor volume with calipers. Animal body weight is recorded as an indicator of systemic toxicity.[6]
5-Fluorouracil (5-FU) Xenograft Study (Generalized Protocol)
-
Cell Line and Animal Model: Human ESCC cell lines (e.g., TE11) are implanted subcutaneously in athymic nude mice.[8][9]
-
Treatment Protocol: Mice with established tumors are treated with 5-FU, commonly administered intraperitoneally. A typical dose is 5 mg/kg given every 3 days.[8]
-
Outcome Measures: The primary outcome is the inhibition of tumor growth, assessed by regular measurement of tumor volume. Animal well-being is monitored through body weight measurements.[7][8]
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of Quinoline Derivative 91b1
Compound 91b1 is suggested to exert its anticancer effects by downregulating the expression of Lumican.[1][2] Lumican is a proteoglycan that can influence various signaling pathways involved in cancer progression, including those related to cell migration, invasion, and proliferation.[10][11]
Caption: Proposed mechanism of action for quinoline derivative 91b1.
General Workflow of a Xenograft Experiment
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of an anticancer compound using a xenograft model.[9]
References
- 1. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 [e-crt.org]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Galangin Enhances Anticancer Efficacy of 5-Fluorouracil in Esophageal Cancer Cells and Xenografts Through NLR Family Pyrin Domain Containing 3 (NLRP3) Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor xenograft animal models for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lumican in Carcinogenesis—Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multi-omics analysis reveals the prognostic and tumor micro-environmental value of lumican in multiple cancer types [frontiersin.org]
Comparative Study of Quinolin-8-ylmethanesulfonamide and its Analogues: A Guide for Researchers
A detailed analysis of Quinolin-8-ylmethanesulfonamide and its analogues reveals their potential as promising candidates in drug discovery, particularly in the realm of anticancer research. This guide provides a comparative overview of their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
This compound belongs to the broader class of quinoline sulfonamides, a group of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. Analogues of this core structure have been synthesized and evaluated for a range of therapeutic applications, demonstrating activities such as anticancer, antibacterial, and enzyme inhibition. This comparative guide synthesizes available data to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Comparative Biological Activity
The primary therapeutic area where this compound and its analogues have been investigated is oncology. Their cytotoxic effects against various cancer cell lines have been evaluated, with inhibitory concentrations (IC50) serving as a key metric for comparison. While a direct head-to-head comparison of a comprehensive set of this compound analogues is not extensively documented in a single study, data from various sources allows for a preliminary comparative analysis.
For instance, a study on quinoline-8-sulfonamide derivatives demonstrated their potential as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism.[1][2] One of the synthesized compounds, a hybrid of 8-sulfamoylquinoline and 1,2,3-triazole, exhibited significant cytotoxicity against several cancer cell lines.[1] Another study on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives reported potent cytotoxic and apoptotic activity against pancreatic cancer cells.[3][4][5]
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-8-sulfonamide-triazole hybrid (Compound 9a) | Amelanotic melanoma (C32) | 233.9 µg/mL (approx. 520 µM) | [1] |
| Melanotic melanoma (COLO829) | 168.7 µg/mL (approx. 376 µM) | [1] | |
| Triple-negative breast cancer (MDA-MB-231) | 273.5 µg/mL (approx. 609 µM) | [1] | |
| Glioblastoma multiforme (U87-MG) | 339.7 µg/mL (approx. 756 µM) | [1] | |
| Lung cancer (A549) | 223.1 µg/mL (approx. 496 µM) | [1] | |
| N'-(4-methylbenzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (Compound 3b) | Pancreatic cancer (PANC-1) | Significantly lower than cisplatin | [3][5] |
| N'-(4-(trifluoromethyl)benzylidene)-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide (Compound 3f) | Pancreatic cancer (PANC-1) | Two-fold more potent than cisplatin | [3][5] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Mechanism of Action
The anticancer activity of quinoline sulfonamides is believed to be mediated through various signaling pathways. Two prominent pathways that have been implicated are the Pyruvate Kinase M2 (PKM2) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.
PKM2 Inhibition Pathway
Several quinoline-8-sulfonamide derivatives have been identified as modulators of PKM2.[1][2] PKM2 is a key glycolytic enzyme that is overexpressed in many cancer cells and plays a crucial role in tumor metabolism and growth. By inhibiting or modulating the activity of PKM2, these compounds can disrupt the energy supply to cancer cells, leading to cell death.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Synergistic Potential of Quinoline-Sulfonamide Compounds with Known Antibiotics: A Comparative Guide
Disclaimer: Due to the limited availability of published data on the synergistic effects of Quinolin-8-ylmethanesulfonamide specifically, this guide presents findings on a closely related quinoline-sulfonamide hybrid compound, QS-3. This information is intended to provide researchers, scientists, and drug development professionals with valuable insights into the potential synergistic interactions of this class of compounds with established antibiotics.
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including the use of synergistic drug combinations. Quinoline-sulfonamide hybrids are a promising class of compounds that combine the structural features of two distinct antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of the quinoline-sulfonamide hybrid QS-3 with the fluoroquinolone antibiotic ciprofloxacin against various bacterial strains. The data presented is derived from a study by Saifi et al. (2025), which employed the checkerboard assay to evaluate these interactions.
Data Presentation: Synergistic Activity of QS-3 with Ciprofloxacin
The synergistic potential of the quinoline-sulfonamide hybrid compound QS-3 in combination with the antibiotic ciprofloxacin was evaluated against several bacterial strains. The results, summarized in the table below, demonstrate a significant reduction in the minimum inhibitory concentration (MIC) of both compounds when used in combination, indicating a synergistic relationship against E. coli, E. faecalis, and S. typhi. An indifferent effect was observed against P. aeruginosa.[1]
| Bacterial Strain | Compound | MIC (µg/mL) Alone | MIC (µg/mL) in Combination | FIC Index (FICI) | Interpretation |
| E. coli | QS-3 | 128 | 32 | 0.5 | Synergy |
| Ciprofloxacin | 128 | 32 | |||
| E. faecalis | QS-3 | 128 | 32 | 0.5 | Synergy |
| Ciprofloxacin | 128 | 32 | |||
| P. aeruginosa | QS-3 | 64 | 32 | 1.0 | Indifference |
| Ciprofloxacin | 64 | 32 | |||
| S. typhi | QS-3 | 128 | 32 | 0.5 | Synergy |
| Ciprofloxacin | 128 | 32 |
Fractional Inhibitory Concentration (FIC) Index Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Checkerboard Assay for Synergistic Activity
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[2][3]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of QS-3 and Ciprofloxacin
-
Multichannel pipette
-
Incubator
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare serial twofold dilutions of QS-3 and ciprofloxacin in MHB. The concentrations should typically range from 1/16 to 4 times the MIC of each compound.
-
In a 96-well plate, add decreasing concentrations of QS-3 along the x-axis and decreasing concentrations of ciprofloxacin along the y-axis.
-
The wells in the first row and first column will contain the drugs alone in serial dilutions to re-determine their MICs. One well should be reserved as a growth control (no drug) and another as a sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity to determine the MIC of each compound alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpret the results based on the FICI value as described in the table above.
-
Visualizations
Caption: Workflow of the checkerboard assay to determine synergistic interactions.
Caption: Proposed synergistic mechanism of QS-3 and Ciprofloxacin.
References
A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays
In the landscape of modern drug discovery, molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of small molecules to their protein targets. However, the in-silico nature of these predictions necessitates rigorous experimental validation to ensure their accuracy and physiological relevance. This guide provides a comprehensive comparison of molecular docking results with established experimental binding assays, offering researchers and drug development professionals a framework for robust cross-validation.
The Critical Juncture: Bridging Computational Predictions with Experimental Reality
Molecular docking employs scoring functions to rank potential drug candidates based on their predicted binding affinity. While computationally efficient, these scoring functions are approximations of the complex molecular interactions that occur in a biological system. Therefore, it is imperative to experimentally verify the top-ranked candidates to confirm their actual binding affinity and mechanism of action. A strong correlation between docking scores and experimentally determined binding constants (such as Kᵢ, Kₐ, or IC₅₀) lends confidence to the computational model and its predictive power for novel compounds.
Comparative Analysis of Molecular Docking and Experimental Binding Data
The following table summarizes the correlation between docking scores from various software and experimentally determined binding affinities for different protein-ligand systems. This data highlights the importance of selecting the appropriate docking program and scoring function for a given target class.
| Target Protein | Ligand | Docking Software | Docking Score (kcal/mol) | Experimental Assay | Binding Affinity (Kᵢ/Kₐ/IC₅₀) | Reference |
| Cyclooxygenase-2 (COX-2) | SC-558 | GOLD (ChemPLP) | - | Enzymatic Assay | IC₅₀ = 0.02 µM | [1] |
| Epidermal Growth Factor Receptor (EGFR) | Erlotinib | Glide (SP) | -8.25 | Biochemical Assay | IC₅₀ = 2 nM | [2] |
| Epidermal Growth Factor Receptor (EGFR) | BDB: 50102417 | Glide (XP) | -9.01 | Biochemical Assay | - | [2] |
| 5-Hydroxytryptamine Receptor 6 (5-HT6) | Compound A | - | -12.2 | Radioligand Binding | Kᵢ = 0.1 nM | [3] |
| 5-Hydroxytryptamine Receptor 6 (5-HT6) | Compound B | - | -5.7 | Radioligand Binding | Kᵢ = 1000 nM | [3] |
| p38 MAP Kinase | BIRB 796 | AutoDock Vina | -10.5 | SPR | Kₐ = 1.1 x 10⁸ M⁻¹ | [4] |
| c-Src Kinase | Dasatinib | - | - | SPR | Kₐ = 2.5 x 10⁹ M⁻¹ | [4] |
Note: Direct comparison of docking scores across different software is not always straightforward due to variations in their underlying algorithms and scoring functions. The key is the relative ranking of compounds and the correlation with experimental data within a given study.
Experimental Protocols for Binding Affinity Determination
Accurate experimental validation relies on the meticulous execution of binding assays. Below are detailed protocols for three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., a small molecule) to a ligand (e.g., a protein) immobilized on a sensor surface in real-time.[5][6]
Experimental Protocol:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified protein ligand in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of analyte dilutions in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to observe the association phase.
-
-
Dissociation and Regeneration:
-
Inject running buffer without the analyte to monitor the dissociation of the analyte-ligand complex.
-
If necessary, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.[7]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₐ), and the equilibrium dissociation constant (Kₐ = kₐ/kₐ).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][8]
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and ligand solutions. Typically, the ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the sample cell.[9]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Set the experimental temperature and stirring speed.
-
-
Titration:
-
Perform an initial small injection to account for any diffusion from the syringe tip.
-
Inject small aliquots of the ligand into the sample cell at regular intervals.
-
Measure the heat change after each injection until the binding sites on the protein are saturated.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger protein.[10]
Experimental Protocol:
-
Tracer and Protein Preparation:
-
Synthesize or obtain a fluorescently labeled version of a known binder (the tracer).
-
Prepare a solution of the purified target protein in a suitable assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the tracer to a serial dilution of the protein.
-
For competitive binding assays, add a fixed concentration of both the tracer and the protein, followed by a serial dilution of the unlabeled test compound.
-
-
Measurement:
-
Excite the sample with polarized light at the tracer's excitation wavelength.
-
Measure the fluorescence emission parallel and perpendicular to the excitation plane.
-
Calculate the fluorescence polarization (in milli-polarization units, mP).
-
-
Data Analysis:
-
Plot the change in mP against the concentration of the protein or the competing ligand.
-
Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kₐ) for the tracer-protein interaction or the IC₅₀ value for the competing ligand.
-
Visualizing the Workflow and Underlying Biology
To effectively communicate the relationship between computational and experimental approaches, as well as the biological context, graphical representations are invaluable.
Experimental Workflow for Cross-Validation
References
- 1. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. Fluorescence Polarization (FP) Binding Assays. [bio-protocol.org]
A Comparative Analysis of the Antibacterial Spectrum of Novel Quinoline-Sulfonamide Derivatives
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel therapeutic agents is paramount. This guide provides a comparative analysis of the antibacterial spectrum of various recently synthesized quinoline-sulfonamide derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential. The data presented is compiled from several key studies and is intended to facilitate further research and development in this promising class of antibacterial compounds.
Comparative Antibacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of different series of quinoline-sulfonamide derivatives against a panel of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
Table 1: MIC and MBC of 8-Hydroxyquinoline-5-sulfonamide Derivatives (µM) [1]
| Compound | R¹ | R² | S. aureus ATCC 29213 (MIC/MBC) | MRSA SA 3202 (MIC/MBC) | E. faecalis ATCC 29212 (MIC/MBC) |
| 3a | H | prop-2-yn-1-yl | 128/128 | 128/128 | >256/>256 |
| 3b | H | 1,1-dimethylprop-2-yn-1-yl | 64/64 | 64/64 | >256/>256 |
| 3c | CH₃ | prop-2-yn-1-yl | 32/32 | 32/32 | 128/128 |
| 3d | H | 4-(prop-2-yn-1-yloxy)phenyl | 128/128 | 128/128 | >256/>256 |
| 3e | H | 4-(but-2-yn-1-yloxy)phenyl | 128/128 | 128/128 | >256/>256 |
| 3f | H | 4-(pent-2-yn-1-yloxy)phenyl | 64/64 | 64/64 | >256/>256 |
| Ampicillin | - | - | 0.5/0.5 | >256/>256 | 1/1 |
| Oxacillin | - | - | 0.5/0.5 | 128/128 | >256/>256 |
| Ciprofloxacin | - | - | 1/1 | 1/1 | 2/2 |
Data from Zięba, A., et al. (2024).[1]
Table 2: MIC of Quinoline-Sulfonamide Hybrid Compound QS-3 (µg/mL) [2][3]
| Bacterial Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | 64 |
| Enterococcus faecalis | 128 |
| Escherichia coli | 128 |
| Salmonella typhi | 512 |
Data from Ali, I., et al.[2][3]
Table 3: MIC of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide Cadmium (II) Complex (QBSC 4d) (mg/mL) [4]
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus aureus ATCC25923 | 19.04 x 10⁻⁵ |
| Escherichia coli ATCC25922 | 609 x 10⁻⁵ |
Data from Mangalagiu, V., et al.[4]
Experimental Protocols
The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, as compiled from standard laboratory procedures.
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Isolate a single colony of the test bacterium from an agar plate and inoculate it into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the culture at 37°C until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Dissolve the quinoline-sulfonamide derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compounds.
-
Include a positive control (bacteria without any compound) and a negative control (broth medium only) in each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Proposed Mechanism of Action: Inhibition of DNA Gyrase
Quinolone-sulfonamide derivatives are hybrid molecules designed to target key bacterial enzymes. The quinoline moiety is known to inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The sulfonamide moiety targets dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway. The following diagram illustrates the proposed interaction of a quinoline-sulfonamide derivative with the bacterial DNA gyrase-DNA complex.
Caption: Proposed mechanism of DNA gyrase inhibition.
Experimental Workflow for Antibacterial Screening
The general workflow for screening and evaluating the antibacterial potential of new chemical entities like quinoline-sulfonamide derivatives is a multi-step process.
Caption: High-level experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bosutinib with Current Cancer Drugs for Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Quinolin-8-ylmethanesulfonamide" did not yield specific preclinical or clinical data for a direct comparison. Therefore, this guide provides a head-to-head comparison of Bosutinib , a potent, clinically approved quinoline-derivative, against other standard-of-care tyrosine kinase inhibitors (TKIs) for the treatment of Chronic Myeloid Leukemia (CML). Bosutinib, like the originally requested compound, features a quinoline core structure, making it a relevant and well-documented substitute for this analysis.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase that drives leukemogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.
Bosutinib is a second-generation TKI that functions as a dual inhibitor of both the Src and Abl kinases.[1] This dual mechanism of action offers a distinct therapeutic profile compared to other TKIs. This guide provides a comprehensive head-to-head comparison of Bosutinib with other established TKIs for CML, including Imatinib, Dasatinib, and Nilotinib, based on available preclinical and clinical data.
Mechanism of Action: Targeting the BCR-ABL Pathway
The BCR-ABL1 fusion protein is the central driver of CML. Its constitutive kinase activity leads to the autophosphorylation and activation of multiple downstream signaling pathways that control cell proliferation, survival, and adhesion.[2][3] Key among these are the RAS/MAPK and PI3K/AKT pathways.[2] Bosutinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its activity and blocking downstream signaling.[4] This leads to the induction of apoptosis (programmed cell death) in CML cells. Additionally, Bosutinib's inhibition of Src family kinases may contribute to its efficacy.[4]
References
In vitro vs. in vivo correlation of Quinolin-8-ylmethanesulfonamide activity
A Comprehensive Guide to the In Vitro and In Vivo Correlation of Quinolin-8-ylmethanesulfonamide Activity
Introduction
This compound and its derivatives are emerging as a significant class of compounds in drug discovery, exhibiting a range of biological activities. Understanding the relationship between their performance in laboratory settings (in vitro) and in living organisms (in vivo) is crucial for their development as therapeutic agents. This guide provides a comparative analysis of the available data, outlines key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
An in vitro-in vivo correlation (IVIVC) serves as a predictive mathematical model that relates an in vitro property of a dosage form to its in vivo response.[1] While a formal IVIVC for this compound has not been established in the reviewed literature, this guide will synthesize the existing data on related quinoline compounds to provide a foundational understanding.
In Vitro Activity of Quinoline Sulfonamide Derivatives
Recent studies have highlighted the potential of quinoline-8-sulfonamides as anticancer agents through the inhibition of pyruvate kinase M2 (PKM2), an enzyme crucial for cancer metabolism.[2]
Cytotoxicity Data
The cytotoxic activity of quinoline-8-sulfonamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound | Cell Line | IC50 (µM) |
| Compound 9a (a Quinoline-8-sulfonamide derivative) | C32 (Amelanotic melanoma) | 520 |
| COLO829 (Metastatic melanoma) | 376 | |
| MDA-MB-231 (Breast adenocarcinoma) | 609 | |
| U87-MG (Glioblastoma) | 756 | |
| A549 (Lung carcinoma) | 496 |
Data sourced from a study on Quinoline-8-sulfonamides as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase.[2]
In Vivo Activity of Related Quinoline Derivatives
Antifungal Efficacy Data
| Compound | Dosage | Outcome |
| L14 (8-hydroxyquinoline derivative) | 2 mg/kg | Reduced fungal burden and extended survival of infected mice |
This data highlights the therapeutic potential of the quinoline scaffold in preclinical models of infectious disease.[3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature.
In Vitro Cytotoxicity Assay (WST-1 Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline-8-sulfonamide derivatives for a specified period (e.g., 72 hours).[2]
-
WST-1 Reagent Addition: Following treatment, the WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well. This reagent is cleaved to a formazan dye by metabolically active cells.
-
Incubation and Measurement: The plates are incubated for a further 1-4 hours. The absorbance of the formazan dye is then measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 values are determined by plotting cell viability against the compound concentration.
In Vivo Murine Model of Systemic Infection
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogen (e.g., Candida albicans).
-
Treatment: At a specified time post-infection, the mice are treated with the test compound (e.g., L14) or a vehicle control, typically via intraperitoneal or oral administration.[3]
-
Monitoring: The health of the mice is monitored daily, and survival is recorded.
-
Fungal Burden Determination: At a predetermined endpoint, organs such as the kidneys are harvested, homogenized, and plated on appropriate growth media to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Survival curves are analyzed using statistical methods such as the log-rank test, and differences in fungal burden between treatment groups are assessed.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of glycolysis inhibition by this compound derivatives targeting PKM2.
Caption: A generalized experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).
Conclusion
The available data indicates that quinoline-8-sulfonamide derivatives possess notable in vitro anticancer activity, primarily through the inhibition of the PKM2 enzyme.[2] While a direct in vitro-in vivo correlation for this compound is yet to be published, related quinoline compounds have shown promising in vivo efficacy in other therapeutic areas, such as antifungal treatment.[3] The establishment of a robust IVIVC for this class of compounds will be a critical step in accelerating their development, enabling the prediction of in vivo performance from in vitro data and streamlining the drug development process. Future research should focus on generating comprehensive pharmacokinetic and efficacy data in relevant animal models to bridge the current gap between in vitro findings and clinical potential.
References
Validating the Target Engagement of Quinolin-8-ylmethanesulfonamide: A Comparative Guide to Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
The successful development of novel therapeutics hinges on a thorough understanding of how a compound interacts with its intended molecular target within a complex cellular environment. Quinolin-8-ylmethanesulfonamide, a member of the quinoline class of compounds known for a wide range of biological activities, presents a compelling case for rigorous target engagement validation.[1][2][3] This guide provides a comparative overview of established experimental methodologies to confirm and quantify the interaction of this compound with its putative protein target(s) in cellular models. We will explore the principles, protocols, and data outputs of key assays, offering a framework for selecting the most appropriate strategy for your research needs.
Comparing Cellular Target Engagement Assays
Choosing the right assay to validate target engagement is critical and depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three widely used methods: the Cellular Thermal Shift Assay (CETSA), Bioluminescence Resonance Energy Transfer (BRET), and In-Cell Western (ICW).
| Assay | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[4][5][6] | Label-free, applicable to endogenous proteins in intact cells or lysates.[4][5] | Requires a specific antibody for detection, lower throughput for traditional Western blot-based readout.[7] | Thermal shift curves, Isothermal dose-response curves (EC50). |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures proximity between a luciferase-tagged target and a fluorescently labeled ligand or interacting protein.[8][9][10] | High sensitivity, suitable for live-cell imaging and high-throughput screening.[8][11] | Requires genetic modification of the target protein (fusion with luciferase).[10] | BRET ratio, Dose-response curves (IC50). |
| In-Cell Western (ICW) | A quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications.[12][13][14][15][16] | High throughput, allows for multiplexing to measure multiple proteins simultaneously.[12][15] | Requires specific primary antibodies, fixation and permeabilization may alter protein conformation. | Integrated fluorescence intensity, Dose-response curves (IC50). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from established CETSA procedures.[5][6][7][17]
Objective: To determine if this compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Centrifuge
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Harvesting and Washing: Harvest cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS containing protease inhibitors.
-
Heating Step: Resuspend the cell pellet in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize the protein concentrations for all samples. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the target protein. Subsequently, incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For isothermal dose-response experiments, heat all samples at a single temperature (the Tagg of the vehicle-treated sample) and plot the soluble protein fraction against the compound concentration.
NanoBRET™ Target Engagement Protocol
This protocol is a generalized procedure based on the principles of NanoBRET™ assays.[8][10][11]
Objective: To quantify the binding of this compound to its target protein in live cells.
Materials:
-
Cell line transiently or stably expressing the target protein fused to NanoLuc® luciferase.
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer (a fluorescent ligand for the target)
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual filtered luminescence.
Procedure:
-
Cell Seeding: Seed the NanoLuc®-tagged cells in white assay plates and incubate overnight.
-
Compound and Tracer Addition: Prepare serial dilutions of this compound. In a separate plate, prepare the Tracer dilution. Add the compound dilutions to the cells, followed by the addition of the NanoBRET™ Tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to all wells.
-
Luminescence Reading: Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission signals separately.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the concentration of this compound. A decrease in the BRET ratio with increasing compound concentration indicates competitive binding and target engagement. Fit the data to a dose-response curve to determine the IC50 value.
Visualizing Cellular Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Signaling Pathway Example: PI3K/Akt/mTOR Pathway
Many quinoline-based compounds are known to target kinases.[2] If this compound were a hypothetical inhibitor of a kinase in the PI3K/Akt/mTOR pathway, its engagement with the target would lead to downstream effects on cell growth and proliferation.
Caption: Hypothetical inhibition of the PI3K signaling pathway by this compound.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram illustrates the key steps in a CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
By employing these robust methodologies and visualizing the experimental processes and underlying biology, researchers can confidently validate the cellular target engagement of this compound, a critical step in its journey from a promising compound to a potential therapeutic.
References
- 1. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. Cellular thermal shift assay. [bio-protocol.org]
- 8. Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones [bio-protocol.org]
- 14. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 15. biomol.com [biomol.com]
- 16. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
A Comparative Analysis of the Cytotoxicity of Quinoline Sulfonamide Derivatives on Cancerous vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Cytotoxicity (IC50) Values
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinoline sulfonamide derivatives, demonstrating their cytotoxic potency and selectivity. Lower IC50 values indicate higher cytotoxicity.
Table 1: Cytotoxicity of 8-Hydroxyquinoline-5-Sulfonamide Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) ± SD | Normal Cell Line | IC50 (µM) ± SD |
| 3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) | C-32 (Amelanotic Melanoma) | 36.1 ± 1.1 | HFF-1 (Human Dermal Fibroblasts) | > 100[1][2][3] |
| A549 (Lung Adenocarcinoma) | 35.8 ± 1.7 | |||
| MDA-MB-231 (Breast Adenocarcinoma) | 36.5 ± 1.2 | |||
| Cisplatin (Control) | C-32 | 34.5 ± 1.5 | HFF-1 | 40.2 ± 2.5 |
| A549 | 35.1 ± 1.9 | |||
| MDA-MB-231 | 37.2 ± 2.1 | |||
| Doxorubicin (Control) | C-32 | 35.2 ± 1.8 | HFF-1 | Not Specified |
| A549 | 36.3 ± 2.0 | |||
| MDA-MB-231 | 35.8 ± 1.9 |
Data from a study on acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide. The WST-1 assay was used after 72 hours of exposure.[1]
Table 2: Cytotoxicity of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide Derivatives [4][5]
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |
| 3b (4-methyl phenyl moiety) | PANC-1 (Pancreatic Cancer) | 5.62 | hTERT-HPNE (Healthy Pancreatic) | 31.00 |
| 3f (4-trifluoromethyl phenyl moiety) | PANC-1 | 10.36 | hTERT-HPNE | 27.51 |
| 3h | CAPAN-1 (Pancreatic Cancer) | 9.87 | hTERT-HPNE | 35.14 |
| 3k | CAPAN-1 | 10.11 | hTERT-HPNE | >50 |
| 3n | CAPAN-1 | 10.32 | hTERT-HPNE | >50 |
| Cisplatin (Control) | PANC-1 | 21.31 | hTERT-HPNE | 24.33 |
| CAPAN-1 | 22.15 |
Data from a study evaluating quinoline-based sulfonamide derivatives against pancreatic cancer cells using the MTT method.[4][5]
Table 3: Cytotoxicity of Quinoline-8-Sulfonamide Derivative 9a [6]
| Compound | Cancer Cell Line | GI50 (µM) | Normal Cell Line | Cytotoxicity |
| 9a | C32 (Amelanotic Melanoma) | 233.9 | Normal Human Dermal Fibroblasts | Low |
| COLO829 (Melanotic Melanoma) | 168.7 | |||
| MDA-MB-231 (Breast Cancer) | 273.5 | |||
| U87-MG (Glioblastoma) | 339.7 | |||
| A549 (Lung Cancer) | 223.1 |
Data from a study on quinoline-8-sulfonamides as inhibitors of pyruvate kinase M2. The WST-1 assay was used after a 72h exposure model.[6]
Experimental Protocols
The data presented in this guide were primarily obtained through in vitro cell viability and cytotoxicity assays. Below are generalized methodologies based on the cited literature.
1. Cell Lines and Culture
-
Cancer Cell Lines: A variety of human cancer cell lines were used, including amelanotic melanoma (C-32), lung adenocarcinoma (A549), breast adenocarcinoma (MDA-MB-231), and pancreatic cancer (PANC-1, CAPAN-1).[1][4][5]
-
Normal Cell Lines: To assess selectivity, normal human cell lines such as human dermal fibroblasts (HFF-1), healthy pancreatic cells (hTERT-HPNE), and normal human dermal fibroblasts were utilized.[1][4][5][6]
-
Culture Conditions: Cells were maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated under standard conditions (e.g., 37°C, 5% CO2).
2. Cytotoxicity Assay (MTT/WST-1 Method)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (water-soluble tetrazolium salt) assays are colorimetric assays for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The quinoline sulfonamide derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the culture medium. The cells are then exposed to these concentrations for a specified period, commonly 72 hours.[1][6]
-
Reagent Incubation: After the treatment period, the MTT or WST-1 reagent is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Mechanisms of Action & Signaling Pathways
Several studies have elucidated the mechanisms through which quinoline sulfonamide derivatives exert their cytotoxic effects. These compounds often induce apoptosis and target specific metabolic pathways that are upregulated in cancer cells.
One key pathway involves the tumor suppressor protein p53 and its downstream targets. For example, compound 3c was found to increase the transcriptional activity of cell cycle regulators like p53 and p21 .[1][2][3][7] This leads to cell cycle arrest, giving the cell time to repair DNA damage or, if the damage is too severe, to undergo programmed cell death (apoptosis). Furthermore, compound 3c was shown to alter the expression of the Bcl-2 family of proteins, specifically the pro-apoptotic BAX and the anti-apoptotic BCL-2 , further promoting the apoptotic pathway.[1][2][3][7]
Other quinoline-8-sulfonamide derivatives have been identified as modulators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism that is critical for tumor growth and proliferation.[6][8]
Mandatory Visualization
The following diagrams illustrate a key signaling pathway targeted by quinoline sulfonamides and a typical experimental workflow for their cytotoxic evaluation.
Caption: Apoptotic pathway induced by quinoline sulfonamides.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Assessing the Selectivity of Quinoline-8-Sulfonamide Derivatives for Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy and selectivity remains a cornerstone of oncological research. Quinoline derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides an objective comparison of the performance of different quinoline-8-sulfonamide derivatives, supported by experimental data, to aid in the assessment of their therapeutic potential.
Comparative Anticancer Activity
Recent studies have highlighted the potential of quinoline-8-sulfonamide derivatives as selective anticancer agents. The cytotoxic activity of these compounds has been evaluated against a panel of human cancer cell lines, with promising results indicating both potency and selectivity. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro.
| Compound Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Quinoline-8-Sulfonamides | Compound 9a | C32 | Amelanotic Melanoma | 520 | [1] |
| COLO829 | Melanotic Melanoma | 376 | [1] | ||
| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [1] | ||
| U87-MG | Glioblastoma Multiforme | 756 | [1] | ||
| A549 | Lung Cancer | 496 | [1] | ||
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | Various Derivatives | HCT-116 | Colon Cancer | 4 - 43 | [2] |
| MCF-7 | Breast Cancer | 4 - 43 | [2] | ||
| HeLa | Cervical Cancer | 4 - 43 | [2] |
Note: Lower IC50 values indicate higher potency. The data indicates that 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides exhibit significantly higher potency compared to the tested quinoline-8-sulfonamide derivative "9a". Furthermore, both classes of compounds have demonstrated selectivity for cancer cells over noncancerous cell lines, a critical attribute for potential therapeutic agents.[1][2]
Experimental Protocols
The assessment of the anticancer activity of these quinoline derivatives involved standard in vitro cytotoxicity assays. The following are detailed methodologies for the key experiments cited.
WST-1 Cell Viability Assay
This assay was utilized to determine the cytotoxicity of quinoline-8-sulfonamide derivatives against a panel of cancer cell lines.[1]
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the quinoline-8-sulfonamide derivatives, typically ranging from 0.1 µg/mL to 200 µg/mL, for a 72-hour exposure period.[1]
-
WST-1 Reagent Addition: Following the incubation period, the WST-1 reagent was added to each well. This reagent contains a tetrazolium salt that is cleaved to a formazan dye by metabolically active cells.
-
Incubation and Measurement: The plates were incubated for a further 1-4 hours, allowing for the color change to develop. The absorbance of the formazan dye was then measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value was then determined by plotting the cell viability against the compound concentration.
MTT Cell Viability Assay
This colorimetric assay was employed to evaluate the effect of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides on the growth of human cancer cell lines.[2]
-
Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, HeLa) and a noncancerous keratinocyte cell line (HaCaT) were seeded into 96-well plates.[2]
-
Compound Treatment: The cells were incubated with the test compounds at five different concentrations (ranging from 1 to 100 µM) for 72 hours.[2]
-
MTT Reagent Addition: After the treatment period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
-
Formazan Solubilization: The resulting formazan crystals, formed by the reduction of MTT by viable cells, were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a spectrophotometer.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the proposed signaling pathways and a general workflow for assessing the anticancer activity of these compounds.
Caption: A generalized workflow for the in vitro assessment of anticancer compounds.
Caption: Proposed mechanisms of action for different quinoline-8-sulfonamide derivatives.
The presented data underscores the potential of quinoline-8-sulfonamide derivatives as a valuable scaffold for the development of novel anticancer therapeutics. The high potency and selectivity observed in preclinical studies warrant further investigation into their mechanisms of action and in vivo efficacy. The detailed experimental protocols and visual representations of the signaling pathways provide a foundational understanding for researchers aiming to build upon these findings.
References
A Comparative Guide to the Synthesis and Biological Evaluation of Quinolin-8-ylmethanesulfonamide and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological evaluation of Quinolin-8-ylmethanesulfonamide and structurally related quinoline-based sulfonamides. Due to the limited availability of published, peer-reviewed data on the biological activity of this compound, this document focuses on providing a reproducible synthetic protocol for this compound and compares its potential therapeutic value with well-characterized alternatives. The information presented herein is intended to support researchers in the fields of medicinal chemistry and drug discovery.
Introduction to Quinoline-Based Sulfonamides
Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The incorporation of a sulfonamide moiety can further enhance the therapeutic potential of the quinoline scaffold.[3] This guide specifically examines N-(quinolin-8-yl)methanesulfonamide and compares it with other quinoline sulfonamides for which detailed biological data have been published.
Synthesis Protocols
Proposed Synthesis of this compound
This proposed protocol is based on the reaction of 8-aminoquinoline with methanesulfonyl chloride.
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Alternative 1: N-(quinolin-8-yl)benzenesulfonamide
Experimental Protocol:
A similar protocol to the one proposed for this compound can be employed, substituting methanesulfonyl chloride with benzenesulfonyl chloride.
Synthesis of Alternative 2: Quinoline-8-sulfonamides
The synthesis of quinoline-8-sulfonamides typically starts from 8-quinolinesulfonyl chloride.[5]
dot
Caption: General synthesis of Quinoline-8-sulfonamide derivatives.
Experimental Protocol:
-
Reaction Setup: Dissolve the desired primary or secondary amine (2.0 eq) and triethylamine (3.0 eq) in chloroform and cool to 5 °C.
-
Addition of Sulfonyl Chloride: Add 8-quinolinesulfonyl chloride (1.0 eq) portion-wise while stirring.
-
Reaction: Remove the cooling bath and stir the mixture at room temperature for 2 hours.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the product by a suitable method, such as column chromatography.[5]
Biological Evaluation: A Comparative Overview
While specific, reproducible biological data for this compound is not extensively reported in peer-reviewed literature, a DrugBank entry exists for the compound, indicating its recognition within chemical databases.[6] In contrast, several structurally similar quinoline sulfonamides have been synthesized and evaluated for their biological activities.
Table 1: Comparison of Biological Activities of Quinoline-Based Sulfonamides
| Compound Class | Target/Activity | Reported Potency (IC50/MIC) | Reference |
| N-(quinolin-8-yl)benzenesulfonamides | NFκB Pathway Inhibition | As low as 0.6 µM | [7] |
| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) Inhibition | IC50 values in the micromolar range against various cancer cell lines | [1] |
| Quinoline-5-sulfonamides | Antibacterial (MRSA) | Comparable to oxacillin/ciprofloxacin | [4] |
| Quinoline-Sulfonamide Hybrids | Antibacterial (P. aeruginosa) | MIC of 64 μg/mL | [8] |
Signaling Pathway: NFκB Inhibition by N-(quinolin-8-yl)benzenesulfonamides
N-(quinolin-8-yl)benzenesulfonamides have been identified as inhibitors of the NFκB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] This pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
dot
Caption: Inhibition of the NFκB signaling pathway.
Conclusion
This guide provides a framework for the synthesis and comparative evaluation of this compound. While direct biological data for this specific compound remains limited in the public domain, the provided synthetic protocol offers a reproducible method for its preparation. The comparison with structurally related, well-characterized quinoline sulfonamides highlights the potential of this class of compounds in various therapeutic areas, including oncology and infectious diseases. The detailed experimental protocols and compiled biological data for alternative compounds serve as a valuable resource for researchers aiming to explore the structure-activity relationships of quinoline-based sulfonamides and to develop novel therapeutic agents. Further investigation into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]
- 5. Modular synthesis of non-conjugated N-(quinolin-8-yl) alkenyl amides via cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NFkappaB activity within two separate high-throughput screens of NFkappaB activation - Research - Institut Pasteur [research.pasteur.fr]
Comparative analysis of the mechanism of action of different sulfonamide drugs
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1][2] While renowned for their antibacterial properties, the versatility of the sulfonamide scaffold has led to the development of drugs with diverse therapeutic applications, including anti-inflammatory, diuretic, and hypoglycemic effects.[1][3] This guide provides a comparative analysis of the mechanisms of action of different sulfonamide drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Primary Antibacterial Mechanism: Folate Synthesis Inhibition
The principal mechanism of action for antibacterial sulfonamides is the competitive inhibition of a key enzyme in the bacterial folic acid (folate) synthesis pathway.[4] Bacteria must synthesize their own folate, an essential cofactor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[4][5] In contrast, mammals obtain folate from their diet, which is the basis for the selective toxicity of these drugs against bacteria.[5]
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[1][4] By mimicking PABA, sulfonamides bind to the active site of DHPS, competitively inhibiting the conversion of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate into 7,8-dihydropteroate.[5][6] This blockade halts the production of folate, thereby preventing bacterial DNA replication and cell division, an effect that is primarily bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria).[5][7]
Comparative Performance of Antibacterial Sulfonamides
While the core mechanism is shared, the efficacy and pharmacokinetic profiles of antibacterial sulfonamides vary significantly based on the substituent at the N1 position of the sulfonamide group.[8] These structural modifications alter properties like pKa, solubility, and protein binding, which in turn influence antibacterial potency and duration of action.[8][9]
Table 1: Comparative In Vitro Activity of Sulfonamide Drugs This table summarizes the Minimum Inhibitory Concentration (MIC) for various sulfonamides against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A lower MIC value indicates greater potency.[10]
| Drug | Target Organism | MIC Range (µg/mL) | Reference(s) |
| Sulfamethoxazole | S. aureus (MRSA) | 20 - 80 | [11] |
| E. coli | 125 | [12] | |
| Sulfadiazine | S. aureus | 250 | [12] |
| E. coli | 125 | [12] | |
| Sulfisoxazole | S. aureus (MRSA) | 0.25 | [11] |
| E. coli | > 64 | [11] | |
| Sulfamethazine | S. aureus | 125 - 500 | [13] |
| E. coli | 7.81 - 62.5 | [13] | |
| Sulfaguanidine | E. coli | > 62.5 | [13] |
Note: MIC values can vary significantly between different bacterial strains and experimental conditions.
Table 2: Comparative Pharmacokinetic Properties Sulfonamides are often classified by their half-life, which dictates their dosing regimen and clinical use.[1]
| Drug | Classification | Plasma Half-life (hours) | Primary Use |
| Sulfisoxazole | Short-acting | < 10 | Urinary Tract Infections |
| Sulfamethoxazole | Intermediate-acting | 10 - 24 | Systemic Infections (often with Trimethoprim) |
| Sulfadiazine | Intermediate-acting | 10 - 24 | Systemic Infections |
| Sulfasalazine | Long-acting | > 24 | Inflammatory Bowel Disease |
Alternative Mechanism: Anti-Inflammatory Action of Sulfasalazine
Not all sulfonamides function as antibacterial agents. Sulfasalazine is a prominent example of a sulfonamide used to treat inflammatory conditions like ulcerative colitis, Crohn's disease, and rheumatoid arthritis.[14][15] Its mechanism is fundamentally different from its antibacterial counterparts.
Sulfasalazine is a prodrug, meaning it is administered in an inactive form and metabolized into its active components within the body.[16] In the colon, intestinal bacteria cleave the bond linking its two main constituents: sulfapyridine and 5-aminosalicylic acid (5-ASA) , also known as mesalazine.[14][17]
-
5-Aminosalicylic Acid (5-ASA): This molecule is poorly absorbed and remains largely in the colon, where it exerts a local anti-inflammatory effect.[16] It is believed to work by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[14][16]
-
Sulfapyridine: This component is well-absorbed into the bloodstream and is thought to be responsible for the systemic immunomodulatory effects, which are particularly beneficial in treating rheumatoid arthritis.[16]
Key Experimental Protocols
The quantitative data presented in this guide are derived from standardized laboratory procedures. Below are detailed methodologies for two key experiments.
The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18] The broth microdilution method is a common and efficient technique.[10]
Objective: To quantify and compare the in vitro potency of different sulfonamides.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Pure bacterial cultures (e.g., E. coli, S. aureus) adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Stock solutions of sulfonamide drugs at known concentrations
-
Sterile pipettes and reservoirs
-
Incubator (37°C)
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Drug Dilutions: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the drug stock solution (at twice the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain serially diluted drug in 50 µL volumes. Well 11 serves as a growth control (no drug), and well 12 serves as a sterility control (no bacteria).[19]
-
Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 100 µL, and the drug concentrations have been halved to their final testing concentrations.[18]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[20]
-
Result Interpretation: The MIC is the lowest drug concentration in which there is no visible turbidity (cloudiness), indicating that bacterial growth has been inhibited.[10][20] This can be assessed visually or by measuring optical density with a microplate reader.
This assay directly measures the ability of a sulfonamide to inhibit its target enzyme, providing a quantitative measure of target engagement (e.g., IC₅₀ or Kᵢ).
Objective: To determine the inhibitory constant (Kᵢ) of sulfonamides against DHPS.
Materials:
-
Purified recombinant DHPS enzyme
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
-
Sulfonamide inhibitors of various concentrations
-
Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Spectrophotometer or plate reader
-
Coupling enzyme system (e.g., Dihydrofolate Reductase - DHFR) and cofactor (NADPH) for a continuous spectrophotometric assay[21]
Procedure (Example using a coupled spectrophotometric assay):
-
Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of DHFR, which oxidizes NADPH to NADP⁺. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to DHPS activity.[21]
-
Reaction Setup: In a microplate or cuvette, combine the reaction buffer, a constant amount of purified DHPS enzyme, the coupling enzyme (DHFR), NADPH, and one of the substrates (e.g., DHPPP).
-
Inhibitor Addition: Add varying concentrations of the sulfonamide inhibitor to the reaction mixtures. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding the second substrate (PABA).
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The Kᵢ value can then be calculated using the Cheng-Prusoff equation, taking into account the substrate concentration and its Kₘ value.
Conclusion
The sulfonamide class of drugs demonstrates remarkable functional diversity stemming from distinct mechanisms of action. The classic antibacterial sulfonamides, such as sulfamethoxazole and sulfadiazine, function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase in the essential bacterial folate pathway.[1][5] The comparative efficacy of these agents is largely dictated by structural modifications that influence their pharmacokinetic properties and potency against specific pathogens. In contrast, anti-inflammatory sulfonamides like sulfasalazine operate as prodrugs, delivering active metabolites that locally and systemically modulate inflammatory pathways, a mechanism entirely separate from folate antagonism.[16] This comparative analysis underscores the importance of understanding these discrete molecular mechanisms for the rational design and application of sulfonamide-based therapeutics.
References
- 1. imgroupofresearchers.com [imgroupofresearchers.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. openaccesspub.org [openaccesspub.org]
- 4. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure [mdpi.com]
- 13. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Sulfasalazine for Crohn's disease & ulcerative colitis [ibdrelief.com]
- 16. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]
- 17. acpjournals.org [acpjournals.org]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 20. 2.6.5. Determination of Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
Validation of the antibacterial activity of Quinolin-8-ylmethanesulfonamide against resistant strains
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Quinoline-Sulfonamide Derivatives
The antibacterial efficacy of novel quinoline-sulfonamide hybrids has been evaluated against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant isolates. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this comparison.
| Compound/Drug | Organism | Strain Type | MIC (µg/mL) |
| QS-3 | Pseudomonas aeruginosa | Standard | 64[1][2] |
| Enterococcus faecalis | Standard | 128[1] | |
| Escherichia coli | Standard | 128[1] | |
| Salmonella typhi | Standard | 512[1] | |
| Compound 3c | Staphylococcus aureus | MRSA (Multidrug-Resistant) | Comparable to oxacillin/ciprofloxacin[3][4][5] |
| Ampicillin (Control) | Resistant Strains AA202 & AA290 | Resistant | Resistant[1] |
| QS-3 | Resistant Strains AA202 & AA290 | Resistant | Exhibited an 8 mm zone of inhibition[1] |
Note: The data presented is for the specified quinoline-sulfonamide derivatives and not for Quinolin-8-ylmethanesulfonamide. MRSA denotes Methicillin-resistant Staphylococcus aureus.
Experimental Protocols
The determination of the antibacterial activity of the synthesized compounds was performed following standardized methods to ensure reproducibility and comparability of the results. The primary method cited in the literature for determining the MIC values is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.[6][7]
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35-37°C.
- A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., Quinoline-Sulfonamide derivative) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
- Serial two-fold dilutions of the compound are made in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
- Positive control wells (containing bacteria and broth without the antimicrobial agent) and negative control wells (containing broth only) are included.
- The plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the antibacterial activity of the quinoline-sulfonamide compounds.
Caption: Workflow for MIC determination of antibacterial compounds.
Signaling Pathways and Mechanisms of Action
Quinoline-based antibiotics, such as fluoroquinolones, are known to target bacterial DNA synthesis by inhibiting enzymes like DNA gyrase and topoisomerase IV.[1] This disruption of crucial enzymatic processes ultimately hinders bacterial replication and leads to cell death. Sulfonamides, on the other hand, typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Hybrid molecules incorporating both quinoline and sulfonamide moieties may exhibit a dual mechanism of action or enhanced activity through synergistic effects.
The diagram below illustrates the potential signaling pathway targeted by quinoline-sulfonamide hybrids.
References
- 1. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline-sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Quinolin-8-ylmethanesulfonamide, a compound within the quinoline family, requires careful consideration for its disposal due to the inherent hazards associated with this class of chemicals. This guide provides a step-by-step procedure for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Hazard Profile and Safety Precautions
Based on safety data for closely related quinoline compounds, this compound should be handled as a hazardous substance.[1] Potential hazards include toxicity if swallowed, skin and eye irritation or damage, and high toxicity to aquatic life with long-lasting effects. Some quinoline derivatives are also suspected of causing genetic defects or may have reproductive toxicity.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)[2]
-
Safety goggles or a face shield[2]
-
A laboratory coat[2]
-
Use of a respirator may be necessary if there is a risk of inhaling dust or vapors.[2]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid generating dust.[4]
Quantitative Hazard Data Summary
The following table summarizes the classification and hazard statements for a representative quinoline compound, which should be considered as a guideline for handling this compound.
| Hazard Category | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Reproductive Toxicity | Category 1B | H360: May damage fertility or the unborn child |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated waste container for "this compound and related waste."
-
Solid Waste Collection:
-
Place any solid this compound, contaminated weighing boats, or filter papers directly into the labeled, sealable hazardous waste container.
-
Avoid generating dust during transfer.[4]
-
-
Liquid Waste Collection:
-
For solutions containing this compound, use a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated Materials:
-
Dispose of any contaminated personal protective equipment, such as gloves, as hazardous waste.
-
Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.
-
-
Spill Management:
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.[5]
-
Final Disposal:
The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[3][5] These facilities typically use high-temperature incineration or other chemical treatments to neutralize the hazardous properties of the compound.[2]
Logical Workflow for Disposal Decision-Making
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling Quinolin-8-ylmethanesulfonamide
Disclaimer: No specific Safety Data Sheet (SDS) for Quinolin-8-ylmethanesulfonamide was located. The following guidance is based on the safety data for structurally similar compounds, including quinoline and its sulfonic acid derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.
Hazard Assessment
Quinoline and its derivatives are classified as hazardous substances. Based on available data for similar compounds, this compound should be considered:
-
Harmful in contact with skin. [1]
-
May cause skin irritation or an allergic skin reaction. [1][3]
-
Suspected of causing genetic defects and may cause cancer. [1]
-
May cause respiratory irritation. [2]
-
Toxic to aquatic life with long-lasting effects. [1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification | Purpose |
| Eye and Face | Tight-sealing safety goggles and a face shield.[4] | Protects against dust particles, splashes, and vapors. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's specifications for breakthrough time).[1] | Prevents skin contact and absorption. |
| A lab coat or chemical-resistant disposable coveralls.[5] | Protects skin and personal clothing from contamination. | |
| Respiratory | A NIOSH/MSHA-approved respirator with a particle filter is required if handling powders outside of a fume hood.[4][6] | Prevents inhalation of fine dust particles. |
| Footwear | Closed-toe shoes, with chemical-resistant boot covers if there is a risk of spills. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation
-
Read and Understand: Before beginning work, all personnel must read and understand the safety information for quinoline-related compounds.
-
Designated Area: All handling of this compound powder must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4][6]
-
Assemble PPE: Put on all required PPE as specified in the table above.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been tested.[4] Prepare a spill kit appropriate for solid chemical spills.
3.2. Handling
-
Weighing: If weighing the compound, do so within the fume hood or a ventilated balance enclosure to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[6]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
3.3. Post-Handling
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste container. Reusable PPE should be cleaned according to the manufacturer's instructions.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][7]
Disposal Plan
4.1. Waste Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., unused compound, contaminated gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
4.2. Waste Disposal
-
Environmental Precaution: Do not dispose of this compound or its waste down the drain or in the regular trash.[6] It should not be allowed to enter the environment.[4][6]
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service.[8] The disposal must be in accordance with all local, state, and federal regulations.
Visual Workflow for Handling and Disposal
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



